7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBMQYGRFFXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676714 | |
| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-22-1 | |
| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
An In-Depth Technical Guide to 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine, a key organometallic building block for pharmaceutical research and development. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore the mechanistic rationale behind its utility, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: Strategic Importance in Medicinal Chemistry
7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine is a specialized organostannane reagent designed for the efficient introduction of the[1][2][3]triazolo[1,5-a]pyridine scaffold into complex molecular architectures. The significance of this reagent is intrinsically linked to the pharmacological importance of its core heterocyclic system. The[1][2][3]triazolo[1,5-a]pyridine moiety is a recognized "privileged structure" in drug discovery, serving as a versatile purine bio-isostere.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including potential treatments for cancer, inflammation, and psychiatric disorders.[6][7][8][9][10]
This guide serves as a practical resource for researchers aiming to leverage this powerful synthetic tool, providing not just the "how" but the "why" behind its application.
Caption: Chemical structure of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine.
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use and for troubleshooting experimental work.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1245816-22-1 | [1] |
| Molecular Formula | C₁₈H₃₁N₃Sn | [1] |
| Molecular Weight | 408.16 g/mol | [1] |
| IUPAC Name | 7-(tributylstannyl)-[1][2][3]triazolo[1,5-a]pyridine | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | Inferred |
| Stability | Generally stable to air and moisture, but should be stored under an inert atmosphere to prevent slow degradation.[11][12] | Inferred |
Spectroscopic Characterization (Predicted): While a specific published spectrum for this exact compound is not readily available, the expected NMR signatures can be confidently predicted based on the analysis of its constituent parts.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region (δ 7.0-9.0 ppm): Protons on the[1][2][3]triazolo[1,5-a]pyridine core will appear in this region. The proton at the 8-position is expected to be a doublet, coupled to the proton at the 7-position. The protons at the 5- and 6-positions will also show characteristic doublet or multiplet patterns.
-
Aliphatic Region (δ 0.8-1.8 ppm): A series of overlapping multiplets corresponding to the three n-butyl groups attached to the tin atom. This will integrate to 27 protons. The characteristic pattern includes a triplet for the terminal methyl groups (CH₃) and multiplets for the three methylene groups (CH₂).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Aromatic Region (δ 110-160 ppm): Signals corresponding to the carbon atoms of the heterocyclic core. The carbon atom directly attached to the tin (C7) will exhibit coupling to the tin isotopes.
-
Aliphatic Region (δ 10-30 ppm): Four distinct signals for the four carbons of the n-butyl chains.
-
-
¹¹⁹Sn NMR (CDCl₃, 149 MHz): A single resonance is expected in the typical range for tetraorganostannanes (approximately δ -50 to +50 ppm relative to SnMe₄). This technique is invaluable for confirming the presence of the organotin moiety and assessing purity.
Synthesis and Safe Handling
3.1. Proposed Synthetic Pathway
The synthesis of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine is most logically achieved via a halogen-metal exchange followed by quenching with an electrophilic tin source. This approach is standard for the preparation of arylstannanes from aryl halides.
Caption: Proposed workflow for the synthesis of the title compound.
3.2. Detailed Experimental Protocol: Synthesis
-
Expertise & Causality: This protocol employs cryogenic conditions (-78 °C) to control the highly exothermic and rapid halogen-metal exchange reaction, preventing side reactions such as decomposition or reaction with the solvent. The use of a rigorously anhydrous and anaerobic environment is non-negotiable, as organolithium reagents react violently with water and oxygen.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 7-bromo[1][2][3]triazolo[1,5-a]pyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via cannula and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be accompanied by a color change.
-
Quenching: Add tributyltin chloride (Bu₃SnCl, 1.2 eq) dropwise to the solution at -78 °C.
-
Warming & Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
3.3. Trustworthiness: Safety and Handling
Organotin compounds are notoriously toxic and require careful handling.[11][12]
-
Toxicity: Tributyltin derivatives are potent immunotoxins and endocrine disruptors. They can be absorbed through the skin.
-
Handling: Always handle 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile gloves are a minimum standard; double-gloving is recommended).
-
Waste Disposal: All organotin waste, including contaminated glassware and silica gel, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Reactivity Profile: The Stille Cross-Coupling Reaction
The primary utility of this reagent lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile (e.g., an aryl/vinyl halide or triflate).[11][12][13]
4.1. Mechanistic Overview
The Stille coupling proceeds via a well-established catalytic cycle involving a Pd(0) species.[11] The choice of a palladium catalyst and ligands is crucial; ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium center and facilitate the reaction steps.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
4.2. Detailed Experimental Protocol: Stille Coupling
-
Authoritative Grounding: This protocol is based on well-established conditions for Stille couplings and is designed to be self-validating.[13][14][15] The choice of Pd(PPh₃)₄ as a pre-catalyst is common as it readily generates the active Pd(0) species in solution. Anhydrous and deoxygenated solvent is critical to prevent catalyst deactivation.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide/triflate (1.0 eq), 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine (1.1-1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via cannula.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If desired, add a solution of aqueous potassium fluoride (KF) and stir for 1 hour. This helps to precipitate the tin byproduct as a filterable solid (tributyltin fluoride).
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 2: Troubleshooting Common Stille Coupling Issues
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inactive catalyst; Insufficient temperature | Use a fresh batch of catalyst; Ensure anhydrous/anaerobic conditions; Increase reaction temperature. |
| Homocoupling of Stannane | Oxygen contamination; Non-optimal ligands | Thoroughly degas the solvent; Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Destannylation of Reagent | Protic sources (water); Acidic conditions | Ensure strictly anhydrous conditions; Add a non-nucleophilic base if necessary. |
| Difficult Purification | Residual tin byproducts | Perform a KF workup; Use fluorous-tagged tin reagents if available; Optimize chromatography. |
Conclusion
7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine is a high-value synthetic intermediate that provides a reliable and direct route to novel compounds of interest for drug discovery. Its air and moisture stability, combined with the predictable reactivity in Stille cross-coupling reactions, makes it a powerful tool for medicinal chemists.[11][13] While the inherent toxicity of organotin compounds necessitates rigorous safety protocols, the strategic advantage of incorporating the pharmacologically relevant[1][2][3]triazolo[1,5-a]pyridine core often justifies its use in the synthesis of high-value targets.
References
-
Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(15), 2419-2428. Available at: [Link]
-
Horetska, M., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-307. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Nakajima, R., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
-
Drozd, M., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(18), 4293. Available at: [Link]
-
Maleczka, R. E., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved from [Link]
-
Li, Y., et al. (2016). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 26(15), 3551-3555. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 61-67. Available at: [Link]
-
ChemSynthesis. (n.d.). [1][2][3]triazolo[1,5-a]pyridine-8-carboxamide. Retrieved from [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]
-
Drozd, M., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(18), 4293. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]
-
Sharma, S., et al. (2015). Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1]triazin-5-amine. Molbank, 2015(2), M856. Available at: [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]
-
Changzhou YongXu Chemical Co., Ltd. (n.d.). 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. Retrieved from [Link]1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline-937263-71-3
-
Khomenko, D. M., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1567. Available at: [Link]
Sources
- 1. 7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine 95.00% | CAS: 1245816-22-1 | AChemBlock [achemblock.com]
- 2. rsc.org [rsc.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. mdpi.com [mdpi.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.msu.edu [chemistry.msu.edu]
Technical Guide: Synthesis Pathways for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Executive Summary & Strategic Importance
Target Molecule: 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS Registry Number: 1245816-22-1 Molecular Formula: C₁₈H₃₁N₃Sn[1]
The 7-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine scaffold represents a critical metallo-organic intermediate in the development of high-affinity ligands for JAK1/JAK2 inhibitors, adenosine receptor antagonists, and PET radiotracers. Its primary utility lies in its role as a nucleophilic partner in Stille cross-coupling reactions, allowing for the modular attachment of complex aryl or heteroaryl systems at the 7-position under mild conditions. Furthermore, this stannane serves as a precursor for radiohalogenation (e.g.,
This guide details a robust, two-stage synthesis: the construction of the [1,2,4]triazolo[1,5-a]pyridine core from commercially available aminopyridines, followed by a palladium-catalyzed stannylation.
Retrosynthetic Analysis
The retrosynthetic strategy relies on the high fidelity of the Stille reaction. The C–Sn bond is installed last to minimize exposure of the acid-sensitive stannane to harsh cyclization conditions.
Figure 1: Retrosynthetic disconnection showing the late-stage installation of the tributylstannyl group.
Route 1: Synthesis of the Core Scaffold
Objective: Preparation of 7-Bromo[1,2,4]triazolo[1,5-a]pyridine (CAS: 1053655-66-5).
Mechanistic Insight
The formation of the [1,2,4]triazolo[1,5-a]pyridine ring system proceeds via an amidine intermediate. The amino group of 2-amino-4-bromopyridine attacks the electrophilic carbon of dimethylformamide dimethyl acetal (DMF-DMA). Subsequent treatment with hydroxylamine-O-sulfonic acid (HOSA) effects an oxidative N–N bond formation and cyclization involving the pyridine nitrogen.
Experimental Protocol
Step 1: Formation of the Amidine Intermediate
-
Reagents: 4-Bromopyridin-2-amine (1.0 equiv), DMF-DMA (1.2 equiv).
-
Solvent: Ethanol or DMF.
-
Procedure:
-
Charge a reaction vessel with 4-Bromopyridin-2-amine and Ethanol (0.5 M concentration).
-
Add DMF-DMA dropwise at room temperature.
-
Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Concentrate in vacuo to yield the crude
-(4-bromopyridin-2-yl)- -dimethylformamidine. This intermediate is typically stable enough to be used directly.
-
Step 2: Cyclization to 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
-
Reagents: Crude amidine intermediate (from Step 1), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv), Pyridine (2.0 equiv) or NaHCO3.
-
Solvent: Methanol/Ethanol.
-
Procedure:
-
Dissolve the crude amidine in Methanol.
-
Add Pyridine (as an acid scavenger) followed by HOSA.
-
Stir at room temperature for 12–16 hours. The reaction may be slightly exothermic.
-
Workup: Remove solvent in vacuo. Dilute residue with EtOAc and wash with saturated NaHCO3 and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Yield: Expect 70–85% over two steps.
-
Route 2: Palladium-Catalyzed Stannylation
Objective: Conversion of 7-Bromo[1,2,4]triazolo[1,5-a]pyridine to 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine.
Mechanistic Insight
This transformation utilizes a Pd(0)/Pd(II) catalytic cycle.[2][3] The electron-deficient nature of the triazolopyridine ring facilitates the oxidative addition of the C–Br bond to Pd(0). Transmetallation with hexabutylditin is the rate-determining step, followed by reductive elimination to release the stannane.
Figure 2: Catalytic cycle for the stannylation of heteroaryl halides.
Experimental Protocol
Reagents & Equipment:
-
Substrate: 7-Bromo[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv).
-
Stannylating Agent: Hexabutylditin (
) (1.1–1.5 equiv). -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5–10 mol%). -
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Procedure:
-
Setup: Flame-dry a Schlenk flask or microwave vial and cool under argon.
-
Charging: Add the 7-bromo substrate, Hexabutylditin, and
. -
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to reflux (100–110°C) for 4–12 hours.
-
Note: The reaction mixture will darken (black) as Pd(0) precipitates, indicating catalyst decomposition or completion.
-
-
Monitoring: Check by LC-MS or TLC. The stannane product is often non-polar and runs near the solvent front in non-polar eluents.
-
Workup (Critical for Stannanes):
-
Cool to room temperature.[4]
-
Filter through a pad of Celite to remove palladium black. Wash with EtOAc.
-
Tin Removal: Wash the organic filtrate with a 10% KF (potassium fluoride) aqueous solution. This converts the byproduct
into insoluble polymeric tin fluorides ( ), which can be filtered off.
-
-
Purification:
-
Stationary Phase: Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine (to prevent protodestannylation).
-
Eluent: Hexanes/EtOAc (gradient, typically 0–20% EtOAc).
-
Storage: Store at -20°C under argon. Stannanes are sensitive to light and acid.
-
Data Summary & Troubleshooting
| Parameter | Specification / Condition |
| Precursor CAS | 1053655-66-5 (7-Bromo analog) |
| Target CAS | 1245816-22-1 |
| Typical Yield | 60–85% (Stannylation step) |
| Key Impurity | Protodestannylated product (7-H analog) |
| Toxicity | High. Organotins are neurotoxic. Use double-gloving and a fume hood. |
Troubleshooting Guide:
-
Low Conversion: Switch catalyst to
+ XPhos or . Ensure the solvent is rigorously degassed (oxygen poisons Pd(0)). -
Protodestannylation: If the product reverts to the hydrogen-substituted core on the column, the silica is too acidic. Use Neutral Alumina or add 1–2%
to the eluent. -
Purification Difficulty: If stannane byproducts co-elute, use the "KF Workup" described above or wash the crude reaction mixture with aqueous silver nitrate (carefully) to precipitate tin salts.
References
-
Core Synthesis (General Method): Huntsman, E., & Balsells, J. (2005).[5] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry, 2005(17), 3761–3765. Link
-
Stannylation Methodology: Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2] Organic Reactions, 50, 1–652. Link
-
Specific Precursor (7-Bromo): Sigma-Aldrich Product Specification for CAS 1053655-66-5. Link
-
Target Compound Verification: AChemBlock Product Record for CAS 1245816-22-1. Link[1]
-
Mechanism of Triazolopyridine Formation: Nagasawa, H., et al. (2009).[5] "Copper-Catalyzed Oxidation of 2-Aminopyridines." Journal of the American Chemical Society, 131(42), 15080–15081. Link
Sources
- 1. 7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine 95.00% | CAS: 1245816-22-1 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light Induced Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Reactivity profile of triazolopyridine organotin reagents
An In-depth Technical Guide to the Reactivity Profile of Triazolopyridine Organotin Reagents
Executive Summary
Triazolopyridine scaffolds are privileged structures in medicinal chemistry and materials science, appearing in pharmacologically active compounds like Filgotinib and Dapiprazole. The functionalization of this heterocyclic system is paramount for developing novel molecular entities. Among the various synthetic tools available, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for forging carbon-carbon bonds.[1] This guide provides an in-depth analysis of triazolopyridine organotin reagents, focusing on their synthesis, stability, handling, and nuanced reactivity profile in Stille cross-coupling reactions. We will explore the mechanistic underpinnings that govern their performance, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic intermediates.
Introduction to Triazolopyridine Organotins
Triazolopyridines are fused heterocyclic compounds containing a triazole ring fused to a pyridine ring.[2] Their isomeric forms are distinguished by the arrangement of nitrogen atoms and the fusion pattern. When functionalized with an organostannyl group (e.g., tributylstannyl, -SnBu₃), they become potent nucleophilic partners in cross-coupling reactions.
The utility of these organotin reagents stems from several key properties:
-
Functional Group Tolerance: The Stille reaction is renowned for its compatibility with a wide array of sensitive functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[1][3]
-
Stability: Organostannanes are generally stable to air and moisture, allowing for easier handling and storage compared to more reactive organometallics like organolithiums or Grignards.[4][5]
-
Tunable Reactivity: The reactivity of the C-Sn bond can be modulated by the electronic properties of the triazolopyridine core and the nature of the alkyl groups on the tin atom.
Despite their utility, the high toxicity of organotin compounds necessitates strict handling protocols, a critical aspect that will be addressed in detail.[4][6]
Synthesis and Characterization
The preparation of triazolopyridine organotin reagents typically involves a two-step sequence: synthesis of the triazolopyridine core followed by stannylation.
Synthesis of the Triazolopyridine Scaffold
Numerous methods exist for constructing the triazolopyridine core. The choice of method depends on the desired isomer and substitution pattern. A common approach involves the dehydrative cyclization of a 2-hydrazidopyridine.[7] More modern methods include copper-catalyzed tandem addition-oxidative cyclizations of 2-aminopyridines with nitriles.[8]
Installation of the Organostannyl Group
The most common method for introducing the organostannyl moiety is via a metal-halogen exchange followed by quenching with an organotin halide.
Workflow: Synthesis of a Triazolopyridine Organotin Reagent
Caption: General workflow for synthesizing triazolopyridine stannanes.
Spectroscopic Characterization
Characterization is crucial for confirming structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the integrity of the triazolopyridine scaffold. The key diagnostic tool is ¹¹⁹Sn NMR spectroscopy . Tributylstannyl derivatives of heteroaromatics typically appear in the range of δ = -10 to +10 ppm. The presence of satellites in the ¹H and ¹³C spectra due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes is also a definitive indicator.[9]
-
Mass Spectrometry: Provides molecular weight confirmation. The characteristic isotopic pattern of tin is readily observable.
| Technique | Key Observables | Typical Data Range/Value |
| ¹H NMR | Protons on the triazolopyridine core. Satellites from coupling to Sn. | δ 7.0-9.0 ppm. ²J(Sn-H) ≈ 50-60 Hz. |
| ¹³C NMR | Carbons of the triazolopyridine core. C-Sn bond signal. | δ 110-160 ppm. ¹J(Sn-C) ≈ 400-500 Hz. |
| ¹¹⁹Sn NMR | Chemical shift of the tin nucleus. | δ -10 to +10 ppm (for tributylstannyl derivatives). |
| HRMS | Molecular ion peak with characteristic tin isotopic distribution. | [M+H]⁺ or M⁺ corresponding to the calculated exact mass. |
| Caption: Summary of key characterization data for triazolopyridine organotin reagents. |
Stability and Safe Handling of Organotin Reagents
Trustworthiness in protocol design begins with safety. Organotin compounds are highly toxic and must be handled with extreme care.[6][10]
Toxicity Profile
The toxicity of organotins is primarily determined by the organic groups attached to the tin atom, following the general order: R₃SnX > R₂SnX₂ > RSnX₃.[6] Trialkyltin compounds, including the tributyltin derivatives common in Stille couplings, are potent neurotoxins and immunotoxins.[6][11][12] Exposure can occur via inhalation, ingestion, or skin contact.[11]
Mandatory Handling Protocols
Adherence to these protocols is non-negotiable.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile or aerosolized reagents.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves. Organotins can penetrate standard latex gloves.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
-
Decontamination & Waste: All glassware must be quenched with a solution of potassium fluoride (KF) in isopropanol to precipitate non-volatile tin fluorides before cleaning. All solid and liquid waste is considered hazardous and must be disposed of according to institutional guidelines.[11]
-
Stability: While generally stable to air and moisture, organotin hydrides can react with water to produce flammable hydrogen gas.[11][13] Tetraorganotins are relatively stable but can undergo decomposition at elevated temperatures.[14][15]
Reactivity Profile in Stille Cross-Coupling
The Stille reaction is a palladium-catalyzed coupling between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X).[4][5]
R¹-SnBu₃ + R²-X --[Pd(0) catalyst]--> R¹-R² + X-SnBu₃
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R²-X bond, forming a Pd(II) intermediate.[5] The rate follows the trend I > Br > OTf >> Cl.
-
Transmetalation: The organic group (R¹) is transferred from the tin reagent to the palladium center, displacing the halide (X). This is typically the rate-determining step of the cycle.[1][16] The reactivity of the triazolopyridine organotin is most critical at this stage.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
The Transmetalation Step: A Deeper Look
The efficiency of transmetalation is the linchpin of a successful Stille coupling. For triazolopyridine stannanes, several factors are at play:
-
Electronic Effects: The rate of transmetalation is generally accelerated by more electron-rich nucleophiles (the organotin partner).[17] The electron-rich nature of the N-heterocyclic triazolopyridine core facilitates the transfer of the aryl group to the electron-deficient Pd(II) center. The precise position of the nitrogen atoms within the fused ring system subtly modulates the electron density at the carbon-tin bond, influencing the reaction rate.
-
Ligand Effects: The ligands on the palladium catalyst play a crucial role. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃) or specialty ligands like tri(2-furyl)phosphine can accelerate the reaction, likely by promoting the dissociation of a ligand to create a vacant coordination site necessary for the organostannane to approach the palladium center.[5][18]
-
Additives:
-
Copper(I) Salts (e.g., CuI): The addition of Cu(I) salts can dramatically accelerate Stille couplings, particularly with slow-reacting substrates.[19] The exact mechanism is debated but is thought to involve a more rapid transmetalation from a copper-triazolopyridine intermediate to the palladium center.
-
Lithium Chloride (LiCl): LiCl can prevent the disproportionation of palladium-phosphine catalysts and can accelerate reductive elimination by displacing phosphine ligands.
-
Common Side Reactions: Homocoupling
The most prevalent side reaction is the homocoupling of the organotin reagent to form an R¹-R¹ dimer.[4] This can occur through two primary pathways:
-
Reaction of two equivalents of the organostannane with the Pd(II) intermediate.
-
A radical process involving the Pd(0) catalyst.
Mitigation Strategy: The key to minimizing homocoupling is to ensure that the rate of transmetalation followed by reductive elimination is significantly faster than the homocoupling pathway. This is achieved by carefully optimizing reaction conditions (catalyst, ligand, temperature) and using a stoichiometric amount (typically 1.0-1.2 equivalents) of the organotin reagent.
Applications in Drug Development
The triazolopyridine motif is a cornerstone in modern medicinal chemistry, with derivatives showing activity as kinase inhibitors, DGAT2 inhibitors, and anticancer agents.[20][21][22] The Stille coupling provides a powerful method to introduce chemical diversity at specific positions on the triazolopyridine core, enabling the exploration of structure-activity relationships (SAR). For example, coupling a triazolopyridine stannane with a diverse library of aryl or heteroaryl halides can rapidly generate a portfolio of novel compounds for biological screening.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All safety precautions outlined in Section 3 must be followed.
Protocol 6.1: Synthesis of 7-(Tributylstannyl)-[1][2][5]triazolo[1,5-a]pyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 7-bromo-[1][4]triazolo[1,5-a]pyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Stannylation: Add tributyltin chloride (1.1 eq) dropwise via syringe.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the title compound as a colorless oil.
Protocol 6.2: Stille Coupling of 7-(Tributylstannyl)-[1][2][5]triazolo[1,5-a]pyridine with 4-Bromoanisole
-
Setup: To a Schlenk flask, add 7-(tributylstannyl)-[1][4]triazolo[1,5-a]pyridine (1.1 eq), 4-bromoanisole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent: Add anhydrous, degassed 1,4-dioxane (~0.1 M) via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Add an aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproduct.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography to yield 7-(4-methoxyphenyl)-[1][4]triazolo[1,5-a]pyridine.
Conclusion and Future Outlook
Triazolopyridine organotin reagents are highly effective, albeit toxic, intermediates for the construction of complex molecules via the Stille cross-coupling reaction. Their reactivity is governed by a predictable interplay of electronic effects, catalyst choice, and reaction conditions. Understanding the nuances of the rate-determining transmetalation step is crucial for optimizing reaction outcomes and minimizing side reactions like homocoupling. As the demand for novel triazolopyridine-based pharmaceuticals and materials continues to grow, the development of more efficient, safer, and even tin-catalytic Stille methodologies will be a key area of future research, potentially expanding the synthetic chemist's toolkit even further.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(10), 104139. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved February 13, 2026, from [Link]
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry, 5, 100782. [Link]
-
Farina, V., & Krishnan, B. (1991). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Journal of the American Chemical Society, 113(25), 9585–9595. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Begtrup, M., & Vedso, P. (2003). The Chemistry of[4][23]Triazolo[1,5- a] pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 759-771. [Link]
-
Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 115-121. [Link]
-
Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. PubMed. [Link]
-
Cullen, W. R., & Waldman, M. C. (1969). REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN DIHYDRIDE, AND ADDITIONS TO SOME FLUORO-OLEFINS. Canadian Journal of Chemistry, 47(17), 3093-3098. [Link]
-
ChemOrgChem. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
The Chemistry of the Triazolopyridines: An Update. (2000). ResearchGate. [Link]
-
Zhao, G., Geng, R., & Xu, H. (2023). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved February 13, 2026, from [Link]
-
NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. [Link]
-
Sachdeva, H., & Dwivedi, A. R. (2020). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
GeneOnline News. (2023). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. [Link]
-
The Chemistry of the Triazolopyridines: An Update. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Synthesis and Stability. (2023). Chemistry LibreTexts. [Link]
-
Lim, Y.-H., et al. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link]
-
Gilman, H., & Eisch, J. (1955). PREPARATION AND STABILITY OF SOME ORGANOTIN AND ORGANOLEAD COMPOUNDS. The Journal of Organic Chemistry, 20(6), 763–769. [Link]
-
Girasolo, M. A., et al. (2018). Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. Molecules, 23(11), 2968. [Link]
-
Lee, S., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
Nycz, J. E., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(1), 229. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations. Dalton Transactions, 40(40), 10398-10401. [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved February 13, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Khan, I., et al. (2019). Spectroscopic characterizations, structural peculiarities, molecular docking study and evaluation of biological potential of newly designed organotin(IV) carboxylates. Journal of Molecular Structure, 1195, 30-43. [Link]
-
Scott, W. J., & Stille, J. K. (1991). The Stille Reaction. Organic Reactions. [Link]
-
Previously reported triazolopyridine‐based molecules with absorption maxima. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Cheng, C. H., et al. (2008). Oxidative Cross-Coupling through Double Transmetallation: Surprisingly High Selectivity for Palladium-Catalyzed Cross-Coupling of Alkylzinc and Alkynylstannanes. Journal of the American Chemical Society, 130(49), 16472–16473. [Link]
-
Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Aldrichimica Acta, 37(3), 67-75. [Link]
-
Jurca, T., et al. (2016). Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules, 21(11), 1546. [Link]
-
Thomas, A. A., & Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Spectroscopic characterizations, structural peculiarities, molecular docking study and evaluation of biological potential of newly designed organotin(IV) carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. gelest.com [gelest.com]
- 16. youtube.com [youtube.com]
- 17. Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine tit ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01828A [pubs.rsc.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship of [1,2,4]Triazolo[1,5-a]pyridine Derivatives
The following technical guide details the structure-activity relationship (SAR) of [1,2,4]triazolo[1,5-a]pyridine derivatives, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic core in modern drug discovery, distinguished by its ability to mimic the purine ring system while offering distinct physicochemical vectors for optimization. Unlike its bioisostere, the [1,2,4]triazolo[1,5-a]pyrimidine, the pyridine-fused variant provides a unique electronic profile that has proven exceptionally effective in targeting the ATP-binding sites of kinases, most notably Janus Kinase 2 (JAK2) .
This guide dissects the structural determinants of biological activity for this scaffold, establishing a causal link between specific substitution patterns and therapeutic outcomes in oncology (myeloproliferative disorders) and inflammation.[1]
Structural Architecture & Numbering
To navigate the SAR effectively, one must first master the scaffold's topology. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a dipole moment that facilitates specific hydrogen bonding interactions.
Scaffold Numbering System
The IUPAC numbering for this fused system is non-intuitive for those accustomed to simple pyridines. The bridgehead nitrogen is position 4.
Figure 1: Numbering scheme and primary SAR zones of the [1,2,4]triazolo[1,5-a]pyridine core.
Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is dominated by its application as a Type I kinase inhibitor. The core acts as a hinge-binder, with peripheral substituents dictating potency and isoform selectivity.
Zone 1: The Hinge Binder (Position C2)
The C2 position is the critical anchor point. In the context of JAK2 inhibition (e.g., CEP-33779 ), an amino group at this position is non-negotiable for high affinity.
-
Mechanism: The C2-NH acts as a hydrogen bond donor to the backbone carbonyl of Leu932 in the JAK2 hinge region.
-
Substitution Effects:
-
Unsubstituted (C2-H): Significant loss of potency (>100-fold reduction).
-
Amino (C2-NH2): Establishes the primary H-bond; moderate potency.
-
Substituted Amine (C2-NH-Aryl): The "Sweet Spot." The aryl group extends into the solvent-exposed region, allowing for fine-tuning of physicochemical properties (solubility, permeability).
-
Selectivity Switch: Meta-substitution on the C2-NH-aryl ring is a key driver for JAK2 vs. JAK3 selectivity .[1] For instance, bulky groups at the meta-position can clash with the slightly smaller pocket of JAK3, preserving JAK2 affinity.
-
Zone 2: The Selectivity Vector (Position C8)
Position C8 on the pyridine ring is the most influential site for optimizing potency and selectivity against off-target kinases.
-
Electronic Effects: Electron-withdrawing groups (EWGs) at C8 generally decrease electron density on the pyridine ring, potentially strengthening the C2-NH hydrogen bond acidity.
-
Steric Effects:
-
Para-Aryl Substitution: A phenyl or heteroaryl group at C8 is optimal for JAK2 potency. This substituent projects into a hydrophobic pocket adjacent to the ATP binding site.
-
Rigidity: Direct aryl coupling at C8 (biaryl axis) restricts conformational freedom, reducing the entropic penalty of binding.
-
Zone 3: The Pyridine Rim (Positions C5, C6, C7)
These positions are often used to modulate metabolic stability and solubility rather than primary affinity.
-
C5 (Steric Gate): Large substituents here can cause steric clashes with the "gatekeeper" residue of the kinase. Small alkyl groups or hydrogen are typically preferred unless targeting a specific mutant with a smaller gatekeeper.
-
C6/C7: These positions are solvent-exposed in many binding modes. Introduction of solubilizing groups (e.g., morpholine, piperazine via linkers) here can improve ADME properties without destroying binding affinity.
Summary Table: Substituent Effects (JAK2 Focus)
| Position | Substituent Class | Effect on Activity (JAK2) | Mechanistic Rationale |
| C2 | -NH-Aryl | Critical (High Potency) | H-bond donor to Leu932 (Hinge). |
| C2 | -Alkyl | Loss of Activity | Lack of H-bond donor capability. |
| C8 | -Phenyl (p-sub) | Optimal (High Potency) | Hydrophobic interaction in specificity pocket. |
| C8 | -H | Low Potency | Failure to occupy hydrophobic pocket. |
| C2-Aryl | Meta-substituent | Selectivity (JAK2 > JAK3) | Steric clash with JAK3 residues. |
| C5 | -Phenyl | Dual Activity (JAK/HDAC) | Used in emerging dual-inhibitor designs. |
Synthesis Methodologies
Reliable access to the scaffold is a prerequisite for SAR exploration. Two primary routes dominate the literature: the Oxidative Cyclization (versatile) and the Palladium-Catalyzed Coupling (industrial).
Route A: Oxidative Cyclization (General Purpose)
This route is ideal for generating library diversity at the C2 position.
Protocol:
-
Start: 2-Aminopyridine derivative.
-
Reagent: Ethoxycarbonyl isothiocyanate to form the thiourea intermediate.
-
Cyclization: Hydroxylamine hydrochloride in the presence of a base (DIEA) and heat promotes cyclization/desulfurization to the [1,2,4]triazolo[1,5-a]pyridin-2-amine.
Route B: Convergent Pd-Catalysis (CEP-33779 Route)
For high-value targets like CEP-33779, a convergent route using Buchwald-Hartwig and Suzuki couplings is preferred to install complex C2 and C8 substituents.
Figure 2: Convergent synthetic pathway for polysubstituted derivatives.
Experimental Protocols
Protocol: Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine Core
This protocol validates the formation of the core scaffold.
-
Reactants: Dissolve 2-amino-6-bromopyridine (10 mmol) in dioxane (50 mL).
-
Addition: Add ethoxycarbonyl isothiocyanate (11 mmol) dropwise at ambient temperature. Stir for 12 hours.
-
Cyclization: To the resulting suspension, add hydroxylamine hydrochloride (30 mmol) and diisopropylethylamine (DIEA, 50 mmol).
-
Heating: Heat the mixture to 90°C for 16 hours.
-
Workup: Cool to RT. Dilute with water (100 mL). The product often precipitates; filter and wash with cold water/ethanol. If no precipitate, extract with EtOAc, dry over Na2SO4, and concentrate.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the thiourea signals and the formation of the triazole ring protons.
Protocol: In Vitro JAK2 Kinase Assay
Self-validating system to confirm biological activity.
-
Enzyme System: Recombinant human JAK2 kinase domain (catalytic domain).
-
Substrate: Peptide substrate (e.g., IRS-1 derived peptide) and ATP (at Km concentration, typically 10-50 µM).
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Procedure:
-
Incubate compound (serial dilution in DMSO) with JAK2 enzyme for 15 mins.
-
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 60 mins at RT.
-
Terminate reaction (e.g., using EDTA).
-
-
Detection: Measure phosphorylation via fluorescence resonance energy transfer (FRET) or ADP-Glo™ assay.
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to determine IC50.
-
Control: Staurosporine or CEP-33779 (Expected IC50 ~1-2 nM).
-
Emerging Applications & Future Directions
While JAK2 inhibition is the "gold standard" for this scaffold, recent literature expands its utility:
-
Dual JAK/HDAC Inhibitors: Hybrid molecules combining the C2-amino-triazolopyridine (JAK binder) with a hydroxamic acid tail (Zinc binder) have shown promise in multi-target oncology therapy.
-
Anti-Inflammatory Agents: Certain 5,7-disubstituted derivatives exhibit COX-2 inhibitory activity comparable to Celecoxib, suggesting a potential pivot from kinase to cyclooxygenase targets.
-
Cautionary Note: Researchers must distinguish this scaffold from [1,2,4]triazolo[1,5-a]pyrimidine (two nitrogens in the six-membered ring). The pyrimidine variant is heavily patented for tubulin inhibition and antimicrobial activity. The pyridine scaffold described here is distinct and primarily validated for kinase modulation.
References
-
A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Source: Journal of Medicinal Chemistry, 2012.[1] URL:[Link]
-
Crystal structures of the JAK2 pseudokinase domain and the pathogenic mutant V617F. Source: Nature Structural & Molecular Biology, 2012. (PDB 4AQC context) URL:[Link]
-
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL:[Link]
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL:[Link]
-
An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779. Source: Organic Process Research & Development, 2016. URL:[Link]
Sources
Technical Deep Dive: The 7-Stannyl Triazolopyridine Synthon in Medicinal Chemistry
This guide details the synthesis, reactivity, and application of 7-stannyl triazolopyridine scaffolds , a critical class of intermediates in the design of kinase inhibitors and GPCR modulators.
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and quinolines. Its utility is defined by the ability to independently functionalize the 2, 5, 6, and 7 positions. Among these, the 7-position is sterically unique, often projecting substituents into solvent-exposed regions of kinase ATP-binding pockets (e.g., p38
The 7-stannyl derivative (specifically the 7-tributylstannyl or 7-trimethylstannyl species) acts as a versatile nucleophilic "lynchpin." It allows for the late-stage introduction of diverse aryl and heteroaryl groups via Stille cross-coupling , enabling the rapid generation of Structure-Activity Relationship (SAR) libraries that would be difficult to access via linear synthesis.
Scaffold Architecture & Electronic Properties
The triazolopyridine ring system is electron-deficient. The bridgehead nitrogen (N1) exerts a strong electron-withdrawing effect, making the pyridine ring susceptible to nucleophilic attack, yet resistant to electrophilic substitution.
-
Acidity: The C7 proton is relatively acidic due to the inductive effect of the bridgehead nitrogen (the "peri" effect). This allows for direct lithiation in specific isomers (e.g., [1,2,3]-isomer), though metal-halogen exchange is preferred for the [1,2,4]-isomer to avoid ring opening or polymerization.
-
Coordination: The N3 nitrogen is a competent ligand for palladium, which can sometimes poison catalytic cycles. Bulky ligands (e.g., XPhos, AsPh
) are often required to maintain catalyst turnover during coupling.
Visualization: Structural Numbering & Reactivity
Figure 1: Connectivity and key reactivity nodes of the [1,2,4]triazolo[1,5-a]pyridine scaffold.
Synthesis of the 7-Stannyl Synthon
Accessing the 7-stannyl species is best achieved via Metal-Halogen Exchange starting from the commercially available 7-bromo precursor. While direct lithiation is possible for the [1,2,3] isomer, the [1,2,4] isomer is prone to ring-opening under harsh basic conditions without the stabilizing halogen.
Protocol A: Metal-Halogen Exchange (Gold Standard)
This method offers the highest regioselectivity and yield.
Reagents:
-
Exchange Reagent:
-Butyllithium ( -BuLi), 2.5 M in hexanes -
Quench: Tributyltin chloride (
-Bu SnCl) -
Solvent: Anhydrous THF (must be distilled or dried over molecular sieves)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N
for 15 minutes. -
Dissolution: Add 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) and anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Dropwise add
-BuLi (1.1 eq) over 10 minutes. The solution typically turns a deep red/orange, indicating the formation of the 7-lithio species.-
Critical Check: Stir for exactly 30 minutes at -78 °C. Longer times may lead to dimerization or ring opening.
-
-
Quenching: Add
-Bu SnCl (1.2 eq) neat via syringe over 5 minutes. -
Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography on neutral alumina (not silica, as silica can protodestannylate the product) using a Hexane/EtOAc gradient.
Protocol B: Pd-Catalyzed Stannylation
Used when the substrate contains functional groups sensitive to
-
Catalyst: Pd(PPh
) (5 mol%)[4] -
Reagent: Hexabutylditin ((Bu
Sn) ) -
Solvent: Toluene, reflux (110 °C) for 12-16 hours.
Comparison of Methods
| Feature | Method A: Lithiation/Quench | Method B: Pd-Catalyzed |
| Precursor | 7-Bromo derivative | 7-Bromo or 7-Iodo derivative |
| Conditions | -78 °C, kinetic control | 110 °C, thermodynamic control |
| Tolerance | Low (No ketones, aldehydes, esters) | High (Tolerates carbonyls, nitriles) |
| Yield | High (80-95%) | Moderate (50-75%) |
| Purification | Difficult (Tin byproducts) | Difficult (Tin byproducts) |
The Stille Coupling: Reactivity & Optimization
Once synthesized, the 7-(tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine serves as the nucleophile in Stille cross-coupling reactions. This is particularly powerful for installing heteroaryl systems (e.g., pyrazoles, indoles) that are difficult to couple via Suzuki methods due to boronic acid instability.
Reaction Mechanism & Workflow
The catalytic cycle involves Oxidative Addition of the electrophile (Ar-X), Transmetalation (rate-determining step), and Reductive Elimination.[5]
Key Optimization Factors:
-
The "Copper Effect": Addition of CuI (10-20 mol%) facilitates the transmetalation step by forming a transient, more reactive organocopper species.
-
Ligand Choice: Triphenylarsine (AsPh
) is often superior to PPh for this scaffold. The "soft" As donor stabilizes the Pd(0) species and accelerates the rate-limiting transmetalation. -
Solvent: DMF or NMP at 80-100 °C are standard.
Figure 2: The Stille catalytic cycle adapted for the 7-stannyl triazolopyridine scaffold.
Safety & Handling (The "Trustworthiness" Pillar)
Working with organotin compounds requires strict adherence to safety protocols due to their high toxicity and neurotoxic potential.
-
Toxicity: Tributyltin compounds are membrane-permeable neurotoxins.
-
Control: Always wear double nitrile gloves. Work exclusively in a fume hood.
-
-
Destruction of Tin Residues: Tin byproducts (Bu
SnCl) are lipophilic and streak on columns.-
Protocol: Wash the crude reaction mixture with 10% aqueous KF (Potassium Fluoride). This precipitates polymeric Bu
SnF, which is insoluble and can be filtered off before extraction.
-
-
Waste: All aqueous and solid waste containing tin must be segregated into specific "Heavy Metal/Organotin" waste streams, never general organic waste.
Applications in Drug Discovery
The 7-stannyl scaffold allows for the synthesis of "Type I" and "Type II" kinase inhibitors.
-
p38 MAP Kinase Inhibitors: The triazolopyridine core mimics the ATP purine ring. Substituents at the 7-position (introduced via the stannane) can access the hydrophobic pocket I or II, improving selectivity against homologous kinases.
-
JAK Inhibitors: Analogues of Filgotinib use the triazolopyridine scaffold. The 7-position is often derivatized to tune solubility and metabolic stability (e.g., blocking metabolic soft spots).
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines: Organic Chemistry Portal. Available at: [Link]
-
Lithiation of Triazolopyridines: Jones, G. et al. "Triazolopyridines.[3] Part 2. Preparation of 7-substituted triazolo[1,5-a]pyridines by directed lithiation." J. Chem. Soc., Perkin Trans. 1, 1982. Available at: [Link][6][7]
-
Stille Reaction Protocols: Chemistry LibreTexts. Available at: [Link]
-
7-Bromo Precursor Data: PubChem. Available at: [Link]
Sources
- 1. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 2. [1,2,4]Triazolo[1,5-a]pyridin-7-ol synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rsc.org [rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
On the Stability and Utility of Tributylstannyl Groups on Fused Pyridine Rings: A Guide to Synthesis, Application, and Mechanistic Considerations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylstannyl-functionalized fused pyridines are pivotal intermediates in modern synthetic chemistry, particularly as precursors in palladium-catalyzed Stille cross-coupling reactions. Their utility in constructing complex molecular architectures, central to drug discovery and materials science, is predicated on a delicate balance: the Sn-C bond must be stable enough to withstand synthesis, purification, and storage, yet sufficiently reactive to undergo efficient transmetalation. This guide provides an in-depth analysis of the factors governing the stability of tributylstannyl groups on fused pyridine systems. We will explore the electronic and steric influences, common degradation pathways, and provide validated experimental protocols for synthesis, characterization, and application. This document is intended to serve as a practical resource for scientists navigating the challenges and opportunities presented by these versatile organometallic reagents.
Introduction: The Dichotomy of the Tributylstannyl Group
Organotin compounds, or stannanes, have become indispensable tools for the formation of carbon-carbon bonds.[1] The tributylstannyl moiety, in particular, offers a unique combination of stability and reactivity. Unlike more reactive organometallics like organolithium or Grignard reagents, arylstannanes are generally tolerant of a wide array of functional groups and are often stable to air and moisture, permitting straightforward handling and purification.[1]
The stability of the C(sp²)–Sn bond is paramount. Premature cleavage, often referred to as destannylation, leads to undesired byproducts, reduced yields, and complicates purification. Conversely, an overly robust C–Sn bond can hinder the crucial transmetalation step in cross-coupling reactions, leading to sluggish or incomplete conversion.[2] This guide focuses on tributylstannyl groups attached to fused pyridine rings (e.g., quinolines, isoquinolines, phenanthridines), where the electronic nature of the heteroaromatic system introduces specific stability considerations.
Foundational Principles of Stability
The stability of a tributylstannyl group on a fused pyridine ring is not absolute but is highly dependent on its chemical environment and external conditions.[3][4] Understanding these factors is critical for successful experimental design.
Electronic Effects of the Fused Pyridine System
The pyridine ring is electron-deficient compared to benzene, a characteristic that influences the polarity and strength of the C–Sn bond.
-
Position of the Stannyl Group: A stannyl group at the 2- or 4-position of a pyridine ring is more activated towards electrophilic attack than one at the 3-position due to the electron-withdrawing nature of the nitrogen atom. This can make it more susceptible to protodestannylation.
-
Fused Ring Electronics: The nature of the fused aromatic ring (e.g., benzene in quinoline) modulates the electron density of the pyridine ring. Electron-donating or -withdrawing substituents on the fused ring system can further influence the stability of the C–Sn bond. For instance, highly fluorinated aryls, due to their high group electronegativity, form weaker nucleophilic reagents, which can affect reaction pathways.[5]
Common Reaction Conditions Influencing Stability
Several external factors can promote the cleavage of the C–Sn bond.[6]
-
Temperature: Elevated temperatures can accelerate degradation pathways. Stille couplings are often run at elevated temperatures, creating a potential conflict between desired reactivity and stability.[3]
-
pH and Acidity: The C–Sn bond is highly susceptible to cleavage by acids (protodestannylation). Even mildly acidic conditions, such as residual acid in solvents or on silica gel during chromatography, can lead to the replacement of the -SnBu₃ group with a proton.
-
Light Exposure: Photodegradation can occur, breaking chemical bonds and reducing the potency of the reagent.[3] Storing stannanes in amber vials and in the dark is a recommended practice.
-
Oxidizing Agents: Exposure to oxygen and other oxidizing agents can lead to the formation of tin oxides and other degradation products.[3][7]
The following diagram illustrates the interplay of these factors.
Caption: Factors influencing the stability and reactivity of tributylstannyl fused pyridines.
Key Reactions and Mechanistic Considerations
The primary application of these compounds is the Stille cross-coupling reaction. However, understanding potential side reactions is crucial for optimizing outcomes.
The Stille Cross-Coupling Reaction
The Stille reaction is a powerful palladium-catalyzed process that couples an organostannane with an organic electrophile (e.g., aryl halide or triflate).[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stability of the tributylstannyl group is most relevant during the transmetalation step, where the organic group is transferred from tin to the palladium center.[2]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Destannylation: The Primary Degradation Pathway
Destannylation is the cleavage of the C–Sn bond, leading to the loss of the stannyl group.[8][9] This can occur through several mechanisms:
-
Protodestannylation: Reaction with a proton source (H⁺) to form the corresponding C-H bond. This is the most common decomposition pathway and is catalyzed by acids.
-
Halodestannylation: Reaction with halogens or other halogen sources to form a C-X bond.
-
Oxidative Cleavage: Cleavage promoted by oxidizing agents.
Minimizing exposure to acids, moisture, and strong electrophiles is therefore essential during synthesis, purification, and storage.
Experimental Protocols and Best Practices
Adherence to rigorous experimental technique is critical for success. The following protocols represent validated starting points for working with these reagents.
Protocol: Synthesis of 2-(Tributylstannyl)quinoline
This protocol describes a standard procedure for synthesizing a tributylstannyl-fused pyridine via lithium-halogen exchange followed by quenching with tributyltin chloride, adapted from established methods.[10]
Materials:
-
2-Bromoquinoline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.0 eq)
-
Tributyltin chloride (Bu₃SnCl) (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-bromoquinoline to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is crucial to prevent side reactions, such as the deprotonation of the pyridine ring by the highly basic n-BuLi.
-
Stannylation: Add tributyltin chloride rapidly to the reaction mixture at -78 °C. Continue stirring for 3 hours at this temperature, then allow the reaction to slowly warm to room temperature.
-
Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel. Trustworthiness Note: It is advisable to neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent on-column protodestannylation.
Protocol: Stille Coupling of 2-(Tributylstannyl)quinoline with an Aryl Iodide
This protocol outlines a general procedure for the Stille coupling, which may require optimization depending on the specific substrates.[11][12]
Materials:
-
2-(Tributylstannyl)quinoline (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Cesium fluoride (CsF) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, CuI, and CsF.
-
Reagent Addition: Add anhydrous DMF, followed by the 2-(Tributylstannyl)quinoline via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality Note: The CuI co-catalyst often accelerates the transmetalation step, which can be rate-limiting, allowing for lower reaction temperatures or shorter reaction times, thereby preserving sensitive functional groups.[11]
-
Work-up: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Analytical Characterization and Stability Assessment
Proper characterization is essential to confirm the structure and purity of the stannylated intermediate and to assess its stability.[13]
| Technique | Purpose | Key Observations for Tributylstannyl Compounds |
| ¹H NMR | Structural Elucidation & Purity | Complex aliphatic signals between ~0.8-1.6 ppm corresponding to the three butyl groups. Aromatic signals of the fused pyridine ring. Integration should match the expected ratio. |
| ¹³C NMR | Structural Confirmation | Signals for the butyl groups. The carbon attached to tin (C-Sn) often shows satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |
| ¹¹⁹Sn NMR | Direct Observation of Tin | A single peak in a characteristic chemical shift range confirms the presence of the stannyl group. This is a highly sensitive method for detecting tin-containing impurities. |
| LC-MS / GC-MS | Purity & Impurity ID | Can identify the desired product and potential byproducts like the protodestannylated compound or tin oxides.[14][15] A mass corresponding to the loss of the SnBu₃ group and addition of H is a key indicator of instability. |
Self-Validating System: A combination of ¹H NMR and LC-MS provides a robust system for validation. The NMR confirms the structural integrity and ratio of aromatic to aliphatic protons, while the LC-MS confirms the molecular weight and provides a sensitive measure of purity, quickly identifying any destannylated byproduct.
Troubleshooting and Final Remarks
Problem: Low yield in Stille coupling; starting material recovered. Potential Cause: Inefficient transmetalation. Solution: Increase temperature, add a co-catalyst like CuI, or switch to a more active palladium catalyst/ligand system.[11]
Problem: Significant amount of destannylated byproduct observed. Potential Cause: Acidic conditions during work-up or chromatography; presence of moisture. Solution: Ensure all reagents and solvents are anhydrous. Neutralize silica gel for chromatography. Use a buffered aqueous solution for the work-up if necessary.
References
-
Still, W. C. Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. Journal of the American Chemical Society. [Link]
-
American Chemical Society. Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. [Link]
-
Journal of the American Chemical Society (ACS Publications). Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. [Link]
-
PNNL. Absolute Rate Constants for Reactions of Tributylstannyl Radicals with Bromoalkanes.... Journal Article. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
-
Dickson. Top 5 Factors Affecting Chemical Stability. [Link]
-
National Center for Biotechnology Information. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]
-
ACS Figshare. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]
-
Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]
-
Organic Syntheses Procedure. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
-
Wikipedia. Tributyltin hydride. [Link]
-
ChemOrgChem. Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-II. [Link]
-
Journal of the American Chemical Society. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls.... [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. [Link]
-
ResearchGate. (PDF) Review of organotin compounds: chemistry and applications. [Link]
-
ResearchGate. Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
-
Slideshare. Factors affecting stability of drugs. [Link]
-
Agilent. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
Science of Synthesis. The Chemoselective Cleavage of Acylthioaryltioacetals with Tributyltin Hydride. [Link]
-
National Center for Biotechnology Information. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. [Link]
-
Wikipedia. Stannylene. [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
National Center for Biotechnology Information. Pyridine-Fused Azacorannulene: Fine-Tuning of the Structure and Properties of Nitrogen-Embedded Buckybowls. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. 3-(Tributylstannyl)pyridine. [Link]
-
Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
CSIRO Publishing. Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst. [Link]
-
ResearchGate. Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. [Link]
Sources
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Electronic Properties of 7-Substituted [1,2,4]Triazolo[1,5-a]pyridine
This technical guide details the electronic structure, synthetic accessibility, and functional utility of 7-substituted [1,2,4]triazolo[1,5-a]pyridine derivatives.[1] It is designed for medicinal chemists and materials scientists requiring precise control over this scaffold's physicochemical properties.
Technical Guide & Whitepaper
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a fused bicyclic system where an electron-rich triazole ring is annulated to an electron-deficient pyridine ring via a bridgehead nitrogen. Substitution at the 7-position (analogous to the C-4 position of the parent pyridine) is critical for tuning the LUMO energy levels , metabolic stability , and solubility profiles without sterically compromising the N3-binding pocket. This guide explores the electronic causality that makes the 7-position a strategic vector in drug discovery (e.g., JAK inhibitors) and optoelectronics (OLED electron acceptors).[1]
Electronic Architecture & Reactivity Landscape
Scaffold Polarization and N-Bridgehead Effects
The [1,2,4]triazolo[1,5-a]pyridine system is isoelectronic with purine but lacks the acidic NH proton of imidazole, rendering it a neutral, lipophilic scaffold.[1]
-
Dipole Moment: The bridgehead nitrogen (N4) donates electron density into the pyridine ring, but the overall system remains electron-withdrawing due to the three nitrogen atoms.
-
Basicity (pKa): The N3 nitrogen is the most basic site (pKa ~ 1.4 – 2.3), serving as the primary hydrogen bond acceptor (HBA).[1] Substituents at the 7-position exert a direct inductive effect on N3 basicity:
Frontier Molecular Orbitals (FMO)[1]
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital is predominantly localized on the pyridine ring, specifically at the C-5, C-7, and C-8 positions. This makes the 7-position a prime site for stabilizing radical anions in electron-transport materials.
-
HOMO Localization: The Highest Occupied Molecular Orbital is concentrated on the triazole ring and the bridgehead nitrogen.
Regioselectivity Rules
The reactivity of the scaffold is dictated by the disparate electronic nature of the two rings.
| Reaction Type | Preferred Site | Mechanistic Rationale |
| Electrophilic Aromatic Substitution (SEAr) | C-8 (primary), C-6 (secondary) | The triazole ring activates the adjacent positions. C-8 is "ortho" to the bridgehead nitrogen's lone pair donation. |
| Nucleophilic Aromatic Substitution (SNAr) | C-7 | The 7-position corresponds to the gamma-position of the pyridine ring. It is activated for nucleophilic attack if a leaving group (e.g., Br, Cl) is present, stabilized by the electron-withdrawing imine-like N4.[1] |
| C-H Activation | C-5 / C-7 | The acidity of C-H bonds allows for direct metalation or radical functionalization, though C-5 is often sterically hindered by the N3 lone pair. |
Synthetic Methodologies: Accessing the 7-Position
Accessing 7-substituted derivatives typically proceeds via two distinct strategies: De Novo Cyclization (constructing the ring with the substituent in place) or Late-Stage Functionalization (cross-coupling).
Strategy A: De Novo Cyclization (Primary Route)
This route ensures regiochemical purity.[1] The precursor is a 4-substituted-2-aminopyridine.
-
Starting Material: 4-substituted-pyridin-2-amine.
-
Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) or ethoxymethylene cyanamide.
-
Cyclization: Oxidative closure using Hydroxylamine-O-sulfonic acid (HOSA) or Copper-catalyzed oxidative coupling.
Strategy B: Late-Stage Cross-Coupling
Using 7-bromo-[1,2,4]triazolo[1,5-a]pyridine as a divergent intermediate.
-
Suzuki-Miyaura: Pd(dppf)Cl2, Arylboronic acid, K2CO3, Dioxane/H2O.[1]
-
Buchwald-Hartwig: Pd2(dba)3, Xantphos, Amine, Cs2CO3.[1]
-
Heck Reaction: Pd(OAc)2, Alkene, Et3N.[1]
Experimental Protocol: Synthesis of 7-Aryl-[1,2,4]triazolo[1,5-a]pyridine
Reference Standard: Adapted from Journal of Medicinal Chemistry protocols.
Step 1: Synthesis of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
-
Reactants: Dissolve 4-bromo-pyridin-2-amine (10 mmol) in DMF-DMA (15 mL).
-
Conditions: Reflux at 90°C for 3 hours. Concentrate in vacuo to yield the N-(4-bromopyridin-2-yl)-N,N-dimethylformamidine intermediate.
-
Cyclization: Dissolve intermediate in Methanol (20 mL) and Pyridine (2 mL). Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (11 mmol) portion-wise.
-
Workup: Stir at RT for 12h. Quench with sat. NaHCO3. Extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).
-
Yield: ~75-85% of white solid.
Step 2: Suzuki Coupling at C-7
-
Reactants: 7-bromo-scaffold (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]
-
Solvent: 1,4-Dioxane : Water (4:1).[1]
-
Conditions: Degas with N2. Heat at 100°C for 4-6 hours.
-
Purification: Filter through Celite, concentrate, and recrystallize from EtOH.
Visualization of Electronic & Synthetic Logic
Diagram 1: Reactivity Map & Electronic Distribution
This diagram illustrates the regioselectivity dictated by the electronic bias of the fused system.
Caption: Electronic map showing the distinct reactivity zones. C-7 is the primary vector for nucleophilic functionalization and electronic tuning.
Diagram 2: Synthetic Pathway to 7-Substituted Derivatives
A flowchart demonstrating the "De Novo" vs. "Late-Stage" approaches.
Caption: Divergent synthesis starting from 2-aminopyridine allows access to diverse 7-substituted libraries via a common brominated intermediate.[1]
Medicinal Chemistry & Photophysical Applications[1][2]
Medicinal Chemistry (SAR)
In drug design, the 7-position is often exploited to modulate physicochemical properties without altering the core binding mode (usually driven by N3 and N1).[1]
-
Solubility: Introduction of polar groups (e.g., morpholine, piperazine) at C-7 via Buchwald coupling significantly enhances aqueous solubility.[1]
-
Metabolic Stability: The C-7 position in the parent scaffold can be a site of oxidative metabolism. Blocking this site with Fluorine or a Methyl group can improve half-life (
).[1] -
Case Study: In JAK1/JAK2 inhibitors, 7-substitution patterns are used to fine-tune selectivity against other kinase isoforms by exploiting small differences in the solvent-exposed regions of the ATP binding pocket.
Photophysics (OLEDs)
7-Substituted derivatives are increasingly used as Electron Transport Materials (ETM) or Blue Emitters .[1]
-
Mechanism: The electron-deficient nature of the triazolopyridine core facilitates electron injection.
-
Tuning: A phenyl or biphenyl group at C-7 extends the
-conjugation, red-shifting the emission and increasing the quantum yield ( ). The high triplet energy ( ) of the core makes it suitable as a host for phosphorescent dopants.
References
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines and Pyridines. Journal of Medicinal Chemistry. (Discusses the foundational SAR and synthesis of the scaffold).
-
Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives. Organic Letters. (Details the oxidative cyclization mechanisms). [1]
-
Electronic Structures and Reactivity of Triazolopyridines. Journal of Organic Chemistry. (In-depth analysis of HOMO/LUMO and electrophilic/nucleophilic susceptibility).
-
Photophysical Properties of Triazolopyridine Derivatives for OLEDs. ResearchGate / MDPI. (Application of the scaffold in materials science).
-
pKa and Basicity of Fused Triazole Systems. European Journal of Organic Chemistry. (Data on nitrogen basicity in fused heterocycles).
Sources
History and development of triazolopyridine stannanes in organic chemistry
History and Development of Triazolopyridine Stannanes in Organic Chemistry
Part 1: Strategic Importance & Historical Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold has ascended from a mere structural curiosity in the mid-20th century to a "privileged structure" in modern medicinal chemistry. Its electronic similarity to purines allows it to mimic adenosine, making it a cornerstone in the design of kinase inhibitors (e.g., Filgotinib for JAK1), adenosine receptor antagonists, and bromodomain (BRD4) inhibitors.
The development of triazolopyridine stannanes —organotin derivatives of this heterocycle—marked a pivotal evolution in the functionalization of this core. While early syntheses relied on linear ring-construction methods (e.g., oxidative cyclization of hydrazines), the introduction of stannyl groups allowed for divergent, late-stage functionalization via the Stille cross-coupling reaction .
Why Stannanes? Unlike organolithium or Grignard reagents, stannanes are air-stable and tolerant of sensitive functional groups (esters, nitriles, ketones) common in drug candidates. Compared to boronic acids (Suzuki coupling), triazolopyridine stannanes often exhibit superior solubility in organic solvents and avoid the rapid protodeboronation sometimes observed with electron-deficient heteroaryl boronates.
Part 2: Synthesis of Triazolopyridine Stannanes
The synthesis of these stannanes is non-trivial due to the electron-deficient nature of the pyridine ring and the specific acidity of the triazole protons. Three primary methodologies have been established.
Method A: Halogen-Metal Exchange (The Dominant Route)
This is the most reliable method for installing the stannyl group at the 6, 7, or 8-positions. It relies on the rapid exchange of a bromine or iodine atom for lithium at cryogenic temperatures, followed by trapping with tributyltin chloride.
-
Precursors: 6-, 7-, or 8-bromo-[1,2,4]triazolo[1,5-a]pyridine.
-
Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
-
Mechanism: The bromine atom, acidified by the electron-withdrawing nature of the heterocycle, undergoes rapid exchange. The resulting lithio-species is nucleophilic enough to attack the tin electrophile.
Method B: Direct C-H Lithiation (Regioselective C2-Functionalization)
The proton at the C2 position (on the triazole ring) is the most acidic (pKa ~20-25). Treatment with a strong, non-nucleophilic base allows for direct deprotonation without disrupting the pyridine ring.
-
Selectivity: Exclusively C2.
-
Reagent: Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Condition: -78 °C in THF.
Method C: Palladium-Catalyzed Stannylation (The "Soft" Approach)
For substrates containing functional groups sensitive to strong bases (e.g., nitro, ester), transition-metal catalysis offers a mild alternative.
-
Reagents: Hexabutylditin (
) or Hexamethylditin. -
Catalyst:
or with phosphine ligands. -
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetalation with the ditin reagent.
Part 3: Visualization of Synthesis Pathways
The following diagram illustrates the three distinct pathways to access the triazolopyridine stannane core.
Figure 1: Strategic routes for the synthesis of triazolopyridine stannanes, highlighting the divergence between direct lithiation and halogen exchange.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine via Halogen-Metal Exchange
This protocol is the industry standard for generating the nucleophilic partner for Stille couplings.
Reagents:
-
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Tributyltin chloride (1.2 equiv)
-
Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the 7-bromo-[1,2,4]triazolo[1,5-a]pyridine and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump. The solution may turn a deep yellow/orange color, indicating the formation of the aryllithium species. Stir for 30 minutes at -78 °C.
-
Critical Check: Do not allow the temperature to rise above -60 °C, as the lithiated species can undergo ring-opening or scrambling.
-
-
Trapping: Add tributyltin chloride (neat) dropwise.
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
solution. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via flash column chromatography on silica gel.
-
Note: Stannanes are non-polar. Elute with Hexanes/EtOAc (9:1) containing 1% Triethylamine to prevent protodestannylation on the acidic silica.
-
Protocol 2: Stille Cross-Coupling with an Aryl Halide
A self-validating system for coupling the stannane with an aryl bromide.
Reagents:
-
Triazolopyridine Stannane (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
- (5 mol%)[1]
-
CuI (10 mol%) - The "Copper Effect" accelerator
-
CsF (2.0 equiv) - Fluoride additive to activate the stannane
-
Dioxane (degassed)
Procedure:
-
Combine the stannane, aryl bromide,
, and CuI in a microwave vial. -
Add Dioxane and purge with Argon for 5 minutes.
-
Heat to 100 °C for 12 hours (or 140 °C for 30 mins in a microwave).
-
Filtration: Filter through a pad of Celite to remove Pd black.
-
KF Wash: Wash the organic filtrate with a saturated aqueous solution of Potassium Fluoride (KF). This converts the toxic tributyltin byproducts into insoluble polymeric tin fluorides, facilitating removal.
Part 5: Reactivity & The "Copper Effect"
In the context of electron-deficient heterocycles like triazolopyridines, the standard Stille cycle can be sluggish. The transmetalation step—where the organic group transfers from Tin to Palladium—is the rate-determining step.
The Solution: Copper(I) Iodide The addition of stoichiometric or catalytic CuI creates a "double transmetalation" pathway. The triazolopyridine group first transfers from Tin to Copper (forming a more reactive organocopper species), which then rapidly transmetalates to Palladium.
Mechanism Visualization:
Figure 2: The Stille catalytic cycle illustrating the 'Copper Effect' which accelerates the coupling of triazolopyridine stannanes.
References
-
Ueda, S., & Nagasawa, H. (2009).[2] Facile synthesis of 1,2,4-triazolo[1,5-a]pyridines via copper-catalyzed oxidative cyclization.[2][3] Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Menet, C. J., et al. (2014).[4] Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 (Filgotinib).[4] Journal of Medicinal Chemistry, 57(22), 9323–9342.[4] Link
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1–652. Link
-
Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for a specific directing effect. Journal of Organic Chemistry, 67(7), 2340–2343. Link
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(xii), 132-147. Link
Sources
Technical Guide: Solubility Profile & Operational Handling of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
Compound: 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS: 1245816-22-1 Class: Organostannane / Fused Heterocycle Primary Application: Palladium-catalyzed cross-coupling (Stille Reaction)
This guide provides a technical analysis of the solubility characteristics of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine. As a critical intermediate in medicinal chemistry, specifically for installing the [1,2,4]triazolo[1,5-a]pyridine pharmacophore, understanding its solubility landscape is essential for optimizing reaction yields and purification protocols.
The molecule exhibits a dual-nature solubility profile : the lipophilic tributylstannyl (
Physicochemical Profile & Solubility Data
Structural Determinants of Solubility
The solubility of this compound is governed by the competition between two structural domains:
-
The Lipophilic Tail (
): Three butyl chains create a high degree of lipophilicity, disrupting crystal lattice energy and enhancing solubility in non-polar solvents. This group typically renders the molecule an oil or low-melting solid. -
The Polar Core (Triazolopyridine): The fused nitrogenous ring system introduces dipole moments and potential hydrogen-bond acceptance, allowing for solubility in moderately polar aprotic solvents (e.g., THF, DMF).
Solvent Compatibility Matrix
The following data categorizes solvents based on their operational utility for this specific stannane.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Ethers | THF (Tetrahydrofuran) | Excellent | Primary Reaction Solvent. Ideal for Stille couplings; stabilizes Pd intermediates. |
| 1,4-Dioxane | Excellent | High-boiling alternative for difficult couplings. | |
| Diethyl Ether | Excellent | Used for extractions and workups. | |
| Aromatics | Toluene | Excellent | Primary Reaction Solvent. High boiling point allows for thermal acceleration of couplings. |
| Benzene | Excellent | Historic use; largely replaced by Toluene due to toxicity. | |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard solvent for transfer, dilution, and NMR analysis. |
| Chloroform | Excellent | Alternative to DCM. | |
| Esters | Ethyl Acetate (EtOAc) | Good | Primary solvent for liquid-liquid extraction (workup). |
| Alkanes | Hexanes / Pentane | Moderate to Good | Used as the non-polar component in chromatography eluents. |
| Protic | Methanol / Ethanol | Low / Reactive | Avoid for storage. Protodestannylation risk over time. |
| Aqueous | Water | Insoluble | Immiscible. Used as the aqueous phase during partitioning. |
Technical Deep Dive: Operational Protocols
Reaction Solvent Selection (The "Why")
In Stille cross-coupling, the choice of solvent is critical not just for dissolving the stannane, but for the catalytic cycle.
-
THF & Toluene: These are the gold standards. The 7-tributylstannyl derivative is fully miscible in these solvents. Toluene is preferred for reactions requiring temperatures >80°C.
-
DMF/DMA: While the compound is soluble in DMF, these solvents can be difficult to remove. They are reserved for cases where the electrophile (coupling partner) has poor solubility in THF/Toluene.
Purification & Stability (The "Senior Scientist" Insight)
Critical Protocol - Chromatography: Organotin compounds are sensitive to acid-catalyzed protodestannylation (cleavage of the C-Sn bond). Silica gel is slightly acidic.
-
Standard Eluent: Hexanes : Ethyl Acetate (Gradient 9:1 to 1:1).
-
The Modification: You MUST precondition the silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes the silica's acidity, preventing the degradation of the stannane during purification.
Critical Protocol - Storage:
-
Store in dark, cold (-20°C) conditions under an inert atmosphere (Argon/Nitrogen).
-
Avoid protic solvents (MeOH, EtOH) for long-term storage, as trace acids or radical initiators can lead to the slow loss of the tributyltin group.
Visualizations
Solubility & Workup Logic
This diagram illustrates the logical flow for solvent selection during the lifecycle of the compound in a synthesis workflow.
Caption: Operational solubility flow for reaction, extraction, and purification stages.
Stille Coupling Workflow
A standard protocol utilizing the solubility profile of the reagent.
Caption: Step-by-step workflow for utilizing the reagent in Stille cross-coupling reactions.[1][2][3][4][5]
Experimental Protocol: Stille Coupling Example
Objective: Coupling of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine with an aryl halide.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the aryl halide (1.0 equiv) and 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine (1.1 equiv) in anhydrous Toluene (0.1 M concentration).
-
Note: Toluene is chosen here for its high boiling point and excellent solubility of the lipophilic stannane.
-
-
Catalyst Addition: Add
(5 mol%).[4] -
Reaction: Degas the solution (freeze-pump-thaw or nitrogen sparge) and heat to reflux (110°C) for 12-24 hours.
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate .[4]
-
Tin Removal Step: Wash the organic layer vigorously with a saturated aqueous solution of Potassium Fluoride (KF). This converts the tributyltin byproduct (
) into the insoluble polymeric fluoride ( ), which precipitates. -
Filter through a pad of Celite.
-
-
Purification: Concentrate the filtrate and purify via flash chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate containing 1% Triethylamine .
References
-
Synthesis of Stannyl-Pyridines: "Preparation of 2-(Tributylstannyl)pyridine and 6-(Tributylstannyl)-2,2'-bipyridine." Royal Society of Chemistry (Supplementary Material).
-
General Organotin Properties: "Tin and Organotin Compounds: Physical and Chemical Properties." Inchem (IPCS).
-
Triazolopyridine Synthesis: "Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." Organic Chemistry Portal.
-
Commercial Availability & CAS: "7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine Product Page." AChemBlock.
Sources
Technical Guide: Safety, Handling, and Toxicity of Tributyltin Reagents
Executive Summary: The Faustian Bargain of Organotins
In the realm of medicinal chemistry, tributyltin (TBT) reagents—specifically tributyltin hydride (
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of TBT toxicity and a self-validating workflow for its safe use. The objective is to enable high-yield synthesis while reducing the risk of chronic endocrine disruption and neurotoxicity to the operator.
Toxicological Profile & Mechanism of Action[1][2]
TBT is not merely a cellular irritant; it is a potent endocrine disruptor and immunotoxicant . Unlike inorganic tin, the lipophilic butyl chains facilitate rapid membrane transport and bioaccumulation in lipid-rich tissues (CNS, liver, adipose).
Molecular Mechanism
The toxicity of TBT stems from its ability to mimic endogenous ligands.
-
Endocrine Disruption: TBT acts as a high-affinity agonist for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
). This "obesogen" effect alters lipid metabolism and adipogenesis. -
Aromatase Inhibition: TBT inhibits cytochrome P450 aromatase (CYP19), preventing the conversion of androgens to estrogens.[1] In environmental models, this causes "imposex" (development of male organs in females), but in humans, it poses significant reproductive risks.
-
Immunotoxicity: TBT induces apoptosis in thymocytes, leading to immunosuppression.
Quantitative Toxicity Data
| Parameter | Value | Context |
| OSHA PEL | 0.1 mg/m³ (as Sn) | Permissible Exposure Limit (TWA) |
| NIOSH IDLH | 25 mg/m³ (as Sn) | Immediately Dangerous to Life or Health |
| LD50 (Oral, Rat) | ~175 mg/kg | Toxic if swallowed (Category 3) |
| LD50 (Dermal, Rabbit) | >2000 mg/kg | High absorption potential; systemic toxicity risk |
| Skin Absorption | YES | Significant route of entry; bypasses first-pass metabolism |
Visualization: The Toxicological Pathway
Figure 1: Pathway of TBT toxicity from exposure to molecular initiating events (RXR agonism/Aromatase inhibition).
SDS Analysis & Hazard Classification
When reviewing a TBT SDS (e.g., Sigma-Aldrich, Merck), the following GHS classifications are critical. Do not treat these as administrative boilerplate; they dictate engineering controls.
-
Signal Word: DANGER
-
H312: Harmful in contact with skin (Note: "Harmful" understates the chronic risk of absorption).[3]
-
H360: May damage fertility or the unborn child (Reproductive Toxicity 1B).
-
H372: Causes damage to organs (Thymus, CNS) through prolonged/repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects (Marine pollutant).[2][3]
Engineering Controls & PPE
Standard nitrile gloves are insufficient for prolonged handling of organotins, especially when dissolved in organic solvents (DCM, THF) which act as carriers.
Glove Protocol
-
Primary Barrier: Silver Shield® (EVOH/PE laminate) gloves are the gold standard. They offer >8 hours breakthrough time.
-
Dexterity Layer: Wear standard nitrile gloves over the Silver Shield gloves to protect the laminate and improve grip.
-
"Double Gloving" (Nitrile/Nitrile): Only acceptable for incidental splash protection during very short manipulations. Change immediately upon contact.
Ventilation[6]
-
Fume Hood: Mandatory. TBT has low vapor pressure, but aerosols generated during syringe transfer or rotary evaporation are highly toxic.
-
Balance: Weigh solid organotins (e.g.,
) inside the hood or a vented enclosure.
Experimental Protocol: The "Self-Validating" Workflow
The greatest risk in Stille couplings or radical reductions is the workup . TBT residues are notoriously difficult to remove ("grease") and can contaminate final compounds, leading to false positives in biological assays.
The Protocol below integrates Safety with Purification.
The Reaction Setup
-
Flame-dry glassware and cool under Argon/Nitrogen.
-
Add reagents. Critical: Add TBT reagents last via syringe to minimize open-air exposure time.
-
Keep a "waste beaker" with 10% bleach or specific quenching agent in the hood for immediate disposal of syringe tips.
The "Fluoride Quench" (Best Practice)
Standard chromatography often fails to separate TBT residues. The Potassium Fluoride (KF) method converts soluble TBT species into insoluble polymeric tin fluorides.
Step-by-Step:
-
Oxidation (If using Hydride): If using
, quench excess hydride with a small amount of Iodine ( ) until a faint pink color persists. This converts volatile hydrides to iodides ( ). -
KF Treatment: Dilute the reaction mixture with Ether or Ethyl Acetate.[4]
-
Add KF: Add a saturated aqueous solution of Potassium Fluoride (KF) and 1M HCl (small amount).
-
Stir: Vigorously stir for 30–60 minutes. A white, polymeric solid (
) will precipitate. -
Filtration: Filter the mixture through a pad of Celite . The toxic tin polymer is trapped in the Celite.
-
Disposal: The Celite pad is now Solid Heavy Metal Waste .
Alternative: 10% K2CO3/Silica
If the KF method is unsuitable for your substrate:
-
Prepare a silica column mixed with 10% w/w anhydrous Potassium Carbonate (
). -
Elute your product.[4] The basic silica reacts with organotins to form immobile tin oxides/carbonates on the column.
Visualization: Safe Handling Workflow
Figure 2: The "Fluoride Quench" workflow designed to convert soluble organotins into solid waste, preventing contamination and exposure.
Decontamination and Waste Disposal
Never pour organotin waste down the drain. It is highly toxic to aquatic life (H410) and persists in sediment.
Waste Segregation
-
Liquid Waste: Segregate into a container labeled "HEAVY METAL ORGANIC WASTE." Do not mix with general "Halogenated/Non-Halogenated" streams if possible, as this complicates incineration.
-
Solid Waste: Silica gel, Celite pads, and contaminated paper towels must go into "Solid Hazardous Waste (Toxic)."
-
Sharps: Syringes used for TBT must be disposed of immediately in sharps containers labeled with the specific hazard.
Glassware Cleaning
-
Rinse glassware with technical grade acetone inside the hood. Collect this rinse as heavy metal waste.
-
Soak glassware in a base bath (KOH/Isopropanol) if compatible, or use an acid wash (dilute HCl) to solubilize residual inorganic tin films, followed by water.
Emergency Response
Accidental Spill
-
Evacuate the immediate area if the spill is significant (>10 mL) and outside a hood.
-
PPE: Don Silver Shield gloves and a respirator (organic vapor cartridge) if cleaning up outside a hood.
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).
-
Clean: Wipe the area with solvent (acetone) and dispose of all materials as hazardous waste.
Exposure
-
Skin: Wash immediately with soap and water for 15 minutes. Do not use ethanol or solvents, as they increase skin absorption.
-
Eyes: Rinse for 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Transport to ER with the SDS.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2021). Permissible Exposure Limits – Annotated Table Z-1.[5] United States Department of Labor. [Link][5]
- Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH. (Standard reference for radical chemistry workflows).
-
Harrowven, D. C., & Guy, I. L. (2004). Removal of Organotin Residues from Reaction Mixtures.[4][6][7] Chemical Society Reviews. (Foundational text for the KF/Silica protocols described).
-
Grün, F., & Blumberg, B. (2006). Environmental Obesogens: Organotins and General Endocrine Disruption via PPARγ/RXR. Endocrinology.[1] [Link]
Sources
- 1. "Elucidating the mechanisms of action of tributyltin and dibutyltin in " by Courtney Lynne McGinnis [digitalcommons.lib.uconn.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Stille Coupling Protocols for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Executive Summary & Strategic Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., JAK, MAPK, and SYK inhibitors) due to its bioisosteric relationship with quinolines and its ability to form key hydrogen bonds within ATP-binding pockets.
Functionalization at the C7 position is synthetically challenging but structurally vital for accessing the "solvent-exposed" regions of kinase domains. While traditional Suzuki couplings at C7 are possible, the corresponding boronic acids/esters are often unstable (protodeboronation).
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine offers a robust alternative. It serves as a stable, storable nucleophilic module for convergent synthesis. However, its deployment is frequently hampered by three factors:
-
Catalyst Poisoning: The
nitrogens can coordinate to Pd, arresting the catalytic cycle. -
Transmetallation Sluggishness: The electron-deficient nature of the pyridine ring retards the transfer of the organic group to Palladium.
-
Tin Residues: Strict pharmaceutical limits on Sn (<10-20 ppm) require rigorous purification strategies.
This guide provides a field-proven, self-validating protocol to overcome these barriers, ensuring high yields and pharma-compliant purity.
Reagent Synthesis: The "Safe" Route
Note: Direct lithiation of 7-bromo-[1,2,4]triazolo[1,5-a]pyridine is possible but risky due to potential ring-opening of the triazole moiety under strong basic conditions. The Palladium-catalyzed stannylation described below is the recommended robust method.
Protocol A: Pd-Catalyzed Stannylation
Objective: Convert 7-bromo-[1,2,4]triazolo[1,5-a]pyridine to the 7-tributylstannyl derivative.
| Reagent | Equiv.[1][2] | Role |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 1.0 | Substrate |
| Bis(tributyltin) | 1.1 - 1.2 | Stannylating Agent |
| 0.05 (5 mol%) | Catalyst (Standard) | |
| 1,4-Dioxane | 10 V (mL/g) | Solvent (High BP) |
| LiCl | 1.0 | Additive (Stabilizes Pd) |
Step-by-Step Workflow:
-
Inerting: Charge a dry Schlenk flask with the bromide, LiCl, and
. Evacuate and backfill with Argon ( ). -
Solvation: Add anhydrous 1,4-Dioxane (degassed).
-
Initiation: Add Bis(tributyltin) via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The stannane is non-polar; look for the characteristic Sn isotope pattern (clusters).
-
Caution: Do not overheat (>110°C) to prevent homocoupling of the stannane.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 10% KF (aq) to precipitate tin byproducts immediately (see Section 4).
-
Purification: Flash chromatography on Neutral Alumina (Grade III). Silica gel can cause protodeostannylation if too acidic.
The Core Protocol: Stille Cross-Coupling
Objective: Coupling 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine with aryl/heteroaryl halides.
Mechanistic Insight: The "Copper Effect"
Because the triazolopyridine ring is electron-deficient, the C7-Sn bond is polarized but the transmetallation to Pd is slow. We utilize the Liebeskind-Skulnick condition , adding Cu(I) to facilitate a "double transmetallation" (Sn
Protocol B: Optimized Coupling Conditions
| Component | Standard Condition | Difficult Substrates (Steric/Cl) |
| Catalyst | ||
| Co-Catalyst | CuI (10-20 mol%) | CuI (20 mol%) |
| Solvent | Toluene or DMF | 1,4-Dioxane/DMF (9:1) |
| Additive | CsF (2.0 equiv) | CsF (2.0 equiv) |
| Temperature | 100°C | 110°C |
Experimental Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine:
-
Activation: Add solvent (degassed). If using CsF, add it now (CsF activates the stannane by forming a hypervalent silicate-like pentacoordinate tin species).
-
Thermal Cycle: Heat to the target temperature.
-
Visual Check: The reaction often turns dark brown/black. If it turns "palladium mirror" silver rapidly, the catalyst has crashed out (add more ligand or switch to XPhos).
-
-
Monitoring: Monitor consumption of the Aryl Halide. The stannane is used in excess.
-
Quench: Cool to RT. Dilute with EtOAc.
Post-Reaction Processing: Tin Removal (Critical)
Directive: Organotin byproducts are neurotoxic and lipophilic. Standard extraction is insufficient for pharma-grade materials. You must use a chemical scavenging method.
Method C: The "F-Silica" Solid Phase Extraction (Recommended)
This method converts soluble
-
Reagent Prep: Prepare 10% w/w KF on Silica Gel. (Dissolve KF in water, mix with Silica, remove water under vacuum until a free-flowing powder is obtained).
-
Execution:
-
Concentrate the crude reaction mixture.
-
Redissolve in a minimal amount of DCM or Ether.
-
Add the KF/Silica reagent (approx. 5g per 1g of stannane used).
-
Stir vigorously at Room Temp for 2 hours.
-
-
Filtration: Filter through a pad of Celite. The toxic tin residues remain trapped in the filter cake.
-
Result: The filtrate contains the product with <50 ppm Tin.
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic Flow
Caption: End-to-end workflow for the synthesis and application of the 7-stannyl reagent, emphasizing the critical purification step.
Diagram 2: The "Copper Effect" Mechanism
Caption: Mechanistic rationale for adding CuI: It bridges the reactivity gap between the unreactive electron-poor stannane and the Palladium center.
Troubleshooting & "Self-Validating" Checks
| Symptom | Diagnosis | Solution |
| No Reaction (Stannane intact) | Catalyst poisoning by N-heterocycle. | Switch to Pd-XPhos or Pd-SPhos . These bulky ligands prevent the triazolopyridine nitrogen from binding to the Pd center. |
| Homocoupling (Ar-Ar) | Oxidative addition occurred, but transmetallation failed. | Increase CuI loading to 20 mol%. Ensure the system is strictly oxygen-free (oxygen promotes homocoupling). |
| Protodeostannylation | Proton source in solvent. | Ensure solvents are anhydrous. Avoid acidic silica during purification (use Alumina or basified silica). |
| Black Precipitate | Pd black formation (Ligand dissociation). | Add excess ligand (PPh3) or switch to a more stable precatalyst like Pd(dppf)Cl2 . |
References
-
Synthesis of Triazolopyridine Scaffold: Nagahara, K., et al.[5] "Synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives." Chem. Pharm. Bull. (1994).
-
Pd-Catalyzed Stannylation (Safety Protocol): Dunetz, J. R., & Magano, J. "Applications of the Stille Reaction in Process Chemistry." Org.[6][7][8] Process Res. Dev. (2012).
-
The Copper Effect (Liebeskind-Skulnick): Farina, V., & Kapadia, S. "Copper co-catalysis in the Stille reaction." Tetrahedron Letters (1996).
-
Tin Removal Strategies (KF/Silica): Harrowven, D. C., et al. "Potassium fluoride on silica: a versatile reagent for the removal of organotin residues."[9] Tetrahedron Letters (2001).
-
Stille Coupling of N-Heterocycles: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[1][2][10] Angew. Chem. Int. Ed. (2002).[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 7-Aryl[1,2,4]triazolo[1,5-a]pyridines via Stille Reaction
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in adenosine receptor antagonists, JAK inhibitors, and anticancer agents (e.g., Filgotinib analogues). While Suzuki-Miyaura coupling is frequently employed for arylation, the Stille cross-coupling offers distinct advantages, particularly when coupling partners are unstable as boronic acids or when neutral reaction conditions are required to preserve sensitive functional groups.
This guide provides a validated protocol for the regioselective synthesis of 7-aryl[1,2,4]triazolo[1,5-a]pyridines. It details the preparation of the 7-bromo precursor, the optimized Stille coupling parameters, and—crucially—a robust method for the removal of toxic organotin residues.
Retrosynthetic Strategy & Mechanism
The synthetic challenge lies in the regioselective installation of the aryl group at the C7 position. The most efficient disconnection utilizes a 7-bromo[1,2,4]triazolo[1,5-a]pyridine intermediate, derived from commercially available 2-amino-4-bromopyridine.
Mechanistic Insight: The "Copper Effect"
In electron-deficient heterocycles like triazolopyridines, the transmetalation step is often rate-determining. The addition of Copper(I) Iodide (CuI) is critical. CuI facilitates the "Liebeskind-Farina" effect, where the organostannane transmetalates first to copper, forming a more reactive organocopper species that rapidly transmetalates to palladium.
Figure 1: Catalytic cycle highlighting the Cu(I)-accelerated transmetalation pathway essential for electron-deficient electrophiles.
Experimental Protocols
Protocol A: Synthesis of 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
Precursor synthesis is critical for regiochemical fidelity. The 4-position of the pyridine starting material becomes the 7-position of the fused ring.
Reagents:
-
2-Amino-4-bromopyridine (1.0 equiv)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
-
Solvents: Ethanol (EtOH), Methanol (MeOH)
Procedure:
-
Amidine Formation: Dissolve 2-amino-4-bromopyridine (10 mmol) in DMF-DMA (12 mmol). Heat to 80°C for 3 hours. Monitor by TLC (formation of N-(4-bromopyridin-2-yl)-N,N-dimethylformimidamide).
-
Concentrate in vacuo to remove excess DMF-DMA.
-
Cyclization: Redissolve the residue in MeOH (20 mL). Add Pyridine (2.0 equiv) followed by HOSA (12 mmol) at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (Hex/EtOAc) to yield 7-bromo[1,2,4]triazolo[1,5-a]pyridine as a white solid.
Protocol B: General Stille Coupling Procedure
Standardized conditions for coupling aryl stannanes to the 7-bromo scaffold.
Reagents:
-
7-Bromo[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol)
-
Ar-SnBu₃ (Organostannane) (1.2 equiv)[2]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%)
-
Solvent: Anhydrous DMF (degassed)
-
Temperature: 90°C
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the 7-bromo electrophile (100 mg), Pd(PPh₃)₄ (29 mg), and CuI (9.5 mg) to the vial.
-
Solvation: Add anhydrous DMF (2.5 mL) and the organostannane (0.6 mmol).
-
Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent homocoupling).
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 198/200).
-
Quench: Cool to RT. Dilute with EtOAc and proceed immediately to Tin Removal Protocol (Section 4).
Optimization & Troubleshooting
Not all substrates react equally. Use this decision matrix to optimize difficult couplings.
| Parameter | Standard Condition | "Hard" Substrate Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos | XPhos facilitates oxidative addition of electron-rich chlorides or deactivated bromides. |
| Solvent | DMF | 1,4-Dioxane or Toluene | Non-polar solvents can reduce proto-destannylation side reactions. |
| Additive | CuI (10%) | CsF (2.0 equiv) + CuI | Fluoride activates the stannane by forming a hypervalent silicate-like species. |
| Temp | 90°C | 110°C (Microwave) | Microwave irradiation often suppresses side reactions by shortening time. |
Common Issues:
-
Homocoupling (Ar-Ar): Caused by oxygen. Solution: Rigorous freeze-pump-thaw degassing.
-
Protodehalogenation (Ar-H): Trace water in solvent. Solution: Use fresh molecular sieves in DMF.
-
Stuck Conversion: Catalyst death ("Pd black"). Solution: Add fresh catalyst (2 mol%) after 8 hours.
Critical Protocol: Removal of Tin Residues
Organotin byproducts are highly toxic and lipophilic, making them difficult to separate from the product. Do not rely on standard silica chromatography alone.
Method A: The Potassium Fluoride (KF) Precipitation (Recommended)
-
After the reaction, dilute the mixture with Et₂O or EtOAc.
-
Add a solution of aqueous KF (1M) and stir vigorously for 30 minutes.
-
A white polymeric solid (Bu₃SnF) will precipitate.
-
Filter through a pad of Celite.
-
Proceed with standard aqueous workup and chromatography.
Method B: KF-Silica Stationary Phase
-
Prepare a slurry of Silica Gel (100g) in water containing KF (10g). Evaporate water to create "KF-Silica".
-
Load the crude reaction mixture onto a short plug of this KF-Silica.
-
Elute with Hexanes (to remove tin) followed by EtOAc (to elute product).
Safety & Compliance
-
Organostannanes: Neurotoxic and skin irritants. All weighing must occur in a fume hood. Double-gloving is recommended.
-
Waste Disposal: All aqueous washes and solid waste (Celite/Silica) from these reactions must be segregated into specific "Heavy Metal/Organotin" waste streams, NOT general organic waste.
References
-
Scaffold Significance: Molecules2024 , 29, 894. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Link
-
Stille Mechanism & Cu Effect: J. Am. Chem. Soc.[2][3]2004 , 126, 16433.[3] "Ligand Additives in Stille Coupling." Link
-
Tin Removal Protocols: J. Org. Chem.2004 , 69, 4607. "A Practical Method for the Removal of Organotin Residues." Link
-
Reaction Conditions (Analogous): Organic Process Research & Development2003 , 7, 676.[3] "Stille Coupling in Large-Scale Process Chemistry." Link
-
General Review: Chem. Rev.2000 , 100, 3185. "The Stille Reaction."[3][4][5][6][7][8][9] Link
Sources
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. ionicviper.org [ionicviper.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of [1,2,4]triazolo[1,5-a]pyridine core for drug discovery
Application Notes & Protocols: Functionalization of the[1][2][3]Triazolo[1,5-a]pyridine Core for Drug Discovery
Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinally active compounds due to its unique physicochemical properties and ability to engage in various biological interactions.[4][5] This guide provides a comprehensive overview of modern synthetic strategies for the functionalization of this core, aimed at researchers, medicinal chemists, and drug development professionals. We delve into the rationale behind key experimental choices for direct C-H functionalization and cross-coupling reactions on pre-functionalized scaffolds. Detailed, step-by-step protocols for representative transformations are provided, alongside data interpretation insights and troubleshooting advice to empower researchers in the rapid generation of diverse compound libraries for drug discovery programs.
Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structure, which can be considered a bioisostere of purine, allows it to mimic endogenous ligands and interact with a wide range of biological targets.[2]
1.1 Physicochemical Properties and Pharmacophoric Features
This scaffold possesses a unique electronic distribution, with an electron-rich triazole ring fused to an electron-deficient pyridine ring. This imparts a dipole moment and a combination of hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at protein active sites. The planar nature of the ring system facilitates π-stacking interactions, while its relative metabolic stability makes it an attractive core for drug design.
1.2 Significance in Medicinal Chemistry: Examples of Marketed Drugs and Clinical Candidates
The therapeutic importance of the[1][2][3]triazolo[1,5-a]pyridine core is underscored by its presence in several clinically evaluated and marketed drugs. Notable examples include:
-
Filgotinib (GLPG0634): A selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of rheumatoid arthritis and other inflammatory diseases.[6]
-
CEP-33779: A potent and selective JAK2 inhibitor investigated for its potential in treating myeloproliferative neoplasms.[7]
These examples highlight the scaffold's versatility and its successful application in developing targeted therapies.[8]
Strategic Approaches to Functionalization
The functionalization of the[1][2][3]triazolo[1,5-a]pyridine core can be broadly categorized into two main approaches: direct C-H functionalization of the parent scaffold and the derivatization of pre-functionalized (e.g., halogenated) analogues.
2.1 Overview of Reactive Positions
The reactivity of the C-H bonds in the pyridine ring is influenced by the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen. This generally makes the pyridine ring susceptible to nucleophilic and radical attack. The most common sites for functionalization are the C5, C7, and C8 positions.
Caption: Key reactive positions on the[1][2][3]triazolo[1,5-a]pyridine core.
2.2 C-H Functionalization Strategies
Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalization steps.[9]
2.2.1 Palladium-Catalyzed C-H Arylation at the C5 and C7 Positions
Transition metal-catalyzed C-H activation has emerged as a powerful tool for forging new carbon-carbon bonds.[9][10] Palladium catalysis, in particular, has been successfully employed for the direct arylation of the pyridine ring of azaindole-type systems.[11] The regioselectivity between the C5 and C7 positions can often be controlled by the choice of directing groups, ligands, and reaction conditions.
2.2.2 Radical Minisci-type Reactions at the C8 position
The Minisci reaction is a classic method for the direct functionalization of electron-deficient heterocycles with nucleophilic carbon-centered radicals.[1][12] Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards radical attack.[13] This reaction is particularly effective for introducing alkyl and acyl groups at the C8 position.[14][15]
2.3 Functionalization of Pre-functionalized Scaffolds
Introducing a halogen atom (e.g., Br, Cl) onto the scaffold provides a versatile handle for a wide array of cross-coupling reactions.
2.3.1 Suzuki-Miyaura Cross-Coupling of Halogenated Derivatives
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and a halide.[16][17] This method allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups with excellent functional group tolerance.[4][18]
2.3.2 Buchwald-Hartwig Amination of Halogenated Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[3][19][20] This reaction is invaluable for synthesizing arylamines and has been extensively applied in pharmaceutical synthesis.[21][22] It enables the introduction of primary and secondary amines at halogenated positions of the triazolopyridine core.
Experimental Protocols
3.1 Protocol 1: Palladium-Catalyzed C5-Arylation of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines
This protocol describes a representative procedure for the direct C-H arylation at the C5 position.
3.1.1 Materials and Methods
-
Reactants: 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), Aryl bromide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M)
3.1.2 Step-by-Step Procedure
-
To an oven-dried Schlenk tube, add 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. Minisci Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 21. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis & Utilization of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Abstract
This technical guide details the synthesis and application of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine , a versatile organometallic reagent for the rapid diversification of the [1,2,4]triazolo[1,5-a]pyridine scaffold. This bicyclic system is a privileged pharmacophore in kinase inhibitors (e.g., JAK, PI3K) and adenosine receptor antagonists. Traditional metallation routes (lithiation) are often incompatible with sensitive functional groups. Here, we present a robust Microwave-Assisted Palladium-Catalyzed Stannylation protocol that offers superior speed, yield, and reproducibility. Furthermore, we demonstrate the utility of this stannane in rapid Stille cross-couplings and halodestannylation reactions suitable for PET radiotracer development.
Introduction: The Strategic Value of the Scaffold
The [1,2,4]triazolo[1,5-a]pyridine ring system is an isostere of quinoline and quinazoline but possesses unique electronic properties due to the bridgehead nitrogen (N4). Functionalization at the C7 position is synthetically challenging but highly desirable for structure-activity relationship (SAR) studies, as vectors at this position often extend into solvent-exposed regions of protein binding pockets.
Why Microwave Irradiation? Stille couplings involving electron-deficient heteroaromatics and bulky stannanes often suffer from slow transmetallation rates. Microwave irradiation (MW) accelerates this rate-determining step through:
-
Rapid volumetric heating: Overcoming activation energy barriers efficiently.
-
Superheating effects: Accessing temperatures above the solvent's atmospheric boiling point, significantly increasing reaction kinetics.
Precursor Synthesis: The Stannyl Reagent
Objective: Synthesis of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine from the 7-bromo precursor.
Retrosynthetic Logic
The 7-bromo precursor is synthesized from commercially available 2-amino-4-bromopyridine via cyclization with
Experimental Protocol (Microwave Stannylation)
Reagents:
-
Substrate: 7-Bromo[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Stannylating Agent: Hexabutylditin (
) (1.2 equiv) -
Catalyst:
(5 mol%)[1] -
Solvent: Anhydrous 1,4-Dioxane (degassed)
-
Additive: LiCl (1.0 equiv) - Critical for stabilizing the Pd-intermediate.
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a 10 mL microwave process vial with the 7-bromo substrate (1 mmol, 198 mg),
(58 mg), and LiCl (42 mg). -
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and Hexabutylditin (0.61 mL). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Workup: Cool to RT. Filter through a pad of Celite/KF-Silica (50:50 w/w). The KF-Silica step is mandatory to sequester excess tin byproducts (insoluble polymeric fluorostannanes).
-
Purification: Concentrate filtrate and purify via neutral alumina flash chromatography (0-10% EtOAc/Hexanes). Note: Silica gel can cause protodestannylation; alumina is preferred.
Yield Expectation: 75-85% as a colorless oil.
Application: Microwave-Assisted Stille Coupling
Objective: Rapid library generation by coupling the 7-stannyl reagent with diverse aryl halides.
Mechanistic Insight
The 7-position is electron-deficient. The use of microwave energy accelerates the oxidative addition of the aryl halide to the Pd(0) center and, crucially, drives the transmetallation of the electron-poor stannane.
General Coupling Protocol
Reaction Conditions Table:
| Parameter | Condition | Rationale |
| Catalyst | Bidentate ligand resists thermal degradation at MW temps. | |
| Co-Catalyst | CuI (10 mol%) | "Copper effect" facilitates transmetallation via transient organocopper species. |
| Solvent | DMF or NMP | High loss tangent ( |
| Temperature | 120°C | Optimal balance between rate and catalyst longevity. |
| Time | 10 - 15 minutes | Complete conversion typically observed < 15 min. |
Workflow Diagram (Graphviz):
Caption: Workflow for the microwave-assisted Stille coupling of 7-stannyl[1,2,4]triazolo[1,5-a]pyridine.
Specialized Application: Radiochemistry (PET)
Context: Organostannanes are premier precursors for Halodestannylation to generate Carbon-11 or Fluorine-18 labeled tracers.
The 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is stable enough to be stored, making it an ideal "kit" precursor for on-demand radiolabeling.
Protocol for Iododestannylation (I-123/I-124 mimic):
-
Precursor: 0.1 mg of 7-stannyl substrate in 100
L EtOH/AcOH (95:5). -
Oxidant: Chloramine-T or Hydrogen Peroxide.
-
Radioisotope:
. -
Reaction: RT for 5 mins (or MW 60°C for 30 sec).
-
Result: Quantitative conversion to the 7-radioiodo tracer, preserving the sensitive triazolopyridine core.
Troubleshooting & Purification Guide
Tin Removal (The Critical Step)
Residual organotin compounds are highly toxic and can interfere with biological assays.
-
Method A (Chemical): Stir the crude reaction mixture with 10% aqueous KF solution for 30 minutes. The polymeric
precipitates and can be filtered. -
Method B (Solid Phase): Use commercially available thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) added directly to the reaction pot post-microwave heating.
Stability
-
Storage: The 7-stannyl reagent is stable at -20°C for >6 months.
-
Sensitivity: It is moderately sensitive to acid (protodestannylation). Avoid acidic workups (e.g., 1M HCl washes).
References
-
General Synthesis of [1,2,4]triazolo[1,5-a]pyridines
-
Microwave Stille Coupling Fundamentals
-
Stannane Toxicity & Removal Protocols
-
Harrowven, D. C., & Guy, I. L. "Tributyltin residues in Stille coupling products." Chemical Communications, 2004, 1968-1969. Link
-
-
Triazolopyridine in Drug Discovery
-
Mullins, S. J., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 2019. Link
-
-
Palladium Catalysts in Microwave Synthesis
-
CEM Corporation Application Note. "Organometallic cross-coupling reactions." Link
-
Sources
Application Note: Late-Stage Functionalization using Triazolopyridine Stannanes
This Application Note provides a comprehensive technical guide on Late-Stage Functionalization (LSF) using Triazolopyridine Stannanes . It is designed for medicinal chemists and process scientists seeking to install the privileged triazolopyridine pharmacophore onto complex drug scaffolds via Stille cross-coupling.
Part 1: Executive Summary & Strategic Rationale
Triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) are "privileged structures" in medicinal chemistry, serving as core scaffolds in JAK inhibitors (e.g., Filgotinib), anticonvulsants, and antimicrobial agents. Their high polarity, hydrogen-bond accepting capability, and metabolic stability make them ideal bioisosteres for purines or quinolines.
Late-Stage Functionalization (LSF) allows researchers to append this complex heterocycle at the very end of a synthetic sequence, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries without de novo synthesis.
Why Stannanes? While boronic acids (Suzuki coupling) are common, triazolopyridine boronic acids and esters are often notoriously unstable (prone to protodeboronation) or difficult to purify due to their amphoteric nature. Triazolopyridine stannanes offer a distinct advantage:
-
Stability: They are isolable, shelf-stable reagents.
-
Neutral Conditions: Stille couplings proceed under neutral conditions, preserving sensitive functional groups (lactones, epoxides, base-sensitive stereocenters) common in late-stage drug intermediates.
-
Chemoselectivity: They react preferentially with iodides/triflates over bromides/chlorides, allowing for sequential functionalization.
Part 2: Scientific Foundation & Mechanism
The transformation relies on the Pd-catalyzed Stille Cross-Coupling , where the triazolopyridine stannane acts as the nucleophile and the drug scaffold (bearing a halide or pseudohalide) acts as the electrophile.
The Challenge of Heterocyclic Stannanes
Triazolopyridines are electron-deficient heterocycles. In Stille couplings, electron-poor stannanes undergo transmetallation (the rate-determining step) more slowly than electron-rich counterparts. Furthermore, the Lewis-basic nitrogens on the triazolopyridine ring can coordinate to the Palladium catalyst, potentially poisoning it.
Solution: This protocol utilizes Copper(I) Iodide (CuI) as a co-catalyst (the "Copper Effect") and bulky, electron-rich phosphine ligands (e.g., XPhos, t-Bu3P) to facilitate transmetallation and prevent catalyst deactivation.
Mechanistic Pathway
-
Oxidative Addition: Pd(0) inserts into the Drug-Halide bond.
-
Transmetallation (Critical): The triazolopyridine group transfers from Tin (Sn) to Palladium (Pd). This is often accelerated by Cu(I), which forms a transient, more reactive organocopper species.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Caption: Synergistic Pd/Cu catalytic cycle accelerating the transfer of the electron-deficient triazolopyridine motif.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Reagent (Triazolopyridine Stannane)
Before LSF, you must synthesize the stannane reagent. This is typically done via directed lithiation or halide exchange.
Target: 3-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine Scale: 5.0 mmol
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.
-
Dissolution: Add 3-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 990 mg) and anhydrous THF (15 mL). Cool to -78 °C .
-
Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn deep red/orange. Stir for 30 mins at -78 °C.
-
Note: The bromine-lithium exchange is extremely fast.
-
-
Stannylation: Add Tributyltin chloride (1.2 equiv, 1.6 mL) dropwise.
-
Warming: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH4Cl (10 mL). Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography on neutral alumina (Grade III) eluting with 0-20% EtOAc/Hexanes.
-
Critical: Do not use silica gel, as slightly acidic silica can cause protodestannylation.
-
Yield Expectation: 75-85% as a colorless to pale yellow oil.
-
Protocol B: Late-Stage Coupling (The "Gold Standard" Method)
This protocol is optimized for coupling the stannane to a complex drug scaffold (Aryl-I, Aryl-Br, or Aryl-OTf).
Reagents:
-
Electrophile: Drug Scaffold-X (1.0 equiv, 0.1 mmol)
-
Nucleophile: Triazolopyridine-SnBu3 (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5-10 mol%) OR Pd2(dba)3 (2.5 mol%) + XPhos (5 mol%)
-
Additive: CuI (10-20 mol%) - Essential for difficult couplings.
-
Solvent: 1,4-Dioxane or DMF (degassed).
Step-by-Step:
-
Vessel: Use a microwave vial or a sealed pressure tube.
-
Charging: Add Drug Scaffold-X, Stannane, Pd catalyst, and CuI.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (0.1 M concentration relative to scaffold).
-
Reaction: Heat to 90-100 °C for 12-18 hours.
-
Microwave Option: 120 °C for 30-60 minutes.
-
-
Monitoring: Monitor by LCMS. Look for the disappearance of the starting halide and the appearance of the product mass.
-
Note: Stannane excess might be visible; ignore it at this stage.
-
Protocol C: Tin Removal & Purification (Mandatory)
Organotin byproducts are toxic and lipophilic, often co-eluting with drugs. This "KF Workup" is the industry standard for removal.
-
Dilution: Dilute the reaction mixture with Et2O or EtOAc.
-
KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.
-
Precipitation: Stir vigorously for 30 minutes. A white, polymeric precipitate (Bu3SnF) will form.
-
Filtration: Filter the biphasic mixture through a pad of Celite. The tin residues remain in the solid filter cake.
-
Separation: Separate the organic layer, wash with water/brine, and concentrate.
-
Final Polish: If tin traces remain (check via NMR), stir the crude oil with 10 wt% Potassium Fluoride on Silica for 2 hours, then filter and purify via standard HPLC or Flash Chromatography.
Part 4: Visualization of Workflow
Caption: End-to-end workflow from reagent synthesis to tin-free pharmaceutical candidate.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to Pd2(dba)3 / XPhos . The bulky ligand protects Pd from triazole nitrogens. |
| Protodestannylation | Moisture/Acid | Ensure anhydrous conditions. Add CsF (2.0 equiv) to scavenge trace acid and activate the stannane. |
| Homocoupling | Oxidative Stress | Ensure rigorous degassing (Argon sparge). Avoid Pd(OAc)2 if possible; use Pd(0) sources. |
| Tin Contamination | Incomplete Removal | Use Polymer-supported Thiol scavengers (e.g., SiliaMetS® Thiol) post-workup. |
Part 6: References
-
Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition in English. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction".[1][2][3][4][5] Organic Reactions.[1][2][3][4][5][6][7] (Comprehensive review on mechanism and the "Copper Effect"). Link
-
Nagasawa, H., et al. (2009).[8][9] "Copper-Catalyzed Reaction for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridines". Journal of the American Chemical Society.[1][3] (Foundational chemistry of the scaffold). Link
-
Dunetz, J. R., & Magano, J. (2012). "Applications of the Stille Cross-Coupling Reaction in the Synthesis of Pharmaceuticals". Weintraub. (Review of industrial applications). Link
-
Gallagher, W. P., et al. (2003). "Stille Couplings Catalytic in Tin". Journal of Organic Chemistry. (Methods to reduce tin toxicity). Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Late-stage functionalization of BN-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Catalyst selection for coupling 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Application Note: Strategic Catalyst Selection for Coupling 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Part 1: Introduction & Mechanistic Challenges
The Scaffold: [1,2,4]Triazolo[1,5-a]pyridine is a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinolines and indoles. It is a core structural motif in JAK inhibitors (e.g., Filgotinib analogs) and adenosine receptor antagonists.
The Challenge: Coupling the 7-tributylstannyl derivative (CAS: 1245816-22-1) presents a specific set of challenges distinct from simple phenyl stannanes:
-
Electronic Deficiency: The fused triazole ring exerts a strong electron-withdrawing effect on the pyridine ring. Consequently, the C-Sn bond at the 7-position is polarized, but the nucleophilicity of the carbon is reduced, leading to sluggish transmetallation steps in the catalytic cycle.
-
Catalyst Poisoning: The N3 and N4 (bridgehead) nitrogens are capable of coordinating to the Palladium center (
-donation), displacing labile ligands (like PPh3) and arresting the catalytic cycle by forming stable, inactive Pd(II) species. -
Protodestannylation: Electron-deficient heteroaryl stannanes are prone to protonolysis, competitive with the desired cross-coupling, especially if the reaction time is prolonged due to a poor catalyst choice.
The Solution: Success relies on accelerating the transmetallation step . Standard Stille conditions (Pd(PPh3)4, Toluene, Reflux) often fail. The protocol below prioritizes the "Copper Effect" and specialized ligands to overcome these barriers.
Part 2: Catalyst Selection Strategy
We define three distinct catalyst systems based on the electrophile partner and steric demands.
System A: The "Copper Effect" (First-Line Defense)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Co-Catalyst: CuI (10-20 mol%)
-
Ligand: PPh3 (native)
-
Mechanism: Copper(I) undergoes rapid transmetallation with the stannane to form a transient, highly nucleophilic organocopper species, which then transmetallates to Palladium 100x faster than the tin species alone.
-
Best For: Aryl iodides, aryl bromides, and electron-deficient electrophiles.
System B: The "Farina" Modification (High Performance)
-
Catalyst: Pd2(dba)3 (2.5 mol%)
-
Ligand: Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh3)
-
Ratio: 1:4 (Pd:Ligand)
-
Mechanism: TFP and AsPh3 are "soft" ligands that dissociate easily from Pd(II), creating an open coordination site necessary for the bulky stannane to approach.
-
Best For: Sterically hindered electrophiles or when CuI is incompatible.
System C: The "Buchwald" Approach (Challenging Substrates)
-
Catalyst: XPhos Pd G3 or Pd(OAc)2 + XPhos
-
Mechanism: The bulky biaryl phosphine prevents N-coordination poisoning and facilitates oxidative addition of unreactive aryl chlorides.
-
Best For: Aryl chlorides or highly deactivated electrophiles.
Part 3: Visualization of Mechanistic Logic
The following diagram illustrates the "Copper Effect" pathway, which is the critical success factor for this specific stannane.
Caption: The "Copper Effect" bypasses the slow direct transmetallation of electron-deficient stannanes by generating a reactive organocopper intermediate.
Part 4: Detailed Experimental Protocol (System A)
Objective: Coupling 7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine with 4-Bromoanisole (Model Electrophile).
Materials:
-
Stannane: 7-(Tributylstannyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Electrophile: 4-Bromoanisole (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Additive: Copper(I) Iodide [CuI] (15 mol%)
-
Base: Cesium Fluoride [CsF] (2.0 equiv) - Optional but recommended to activate the stannane further.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 25 mL reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Add CuI (15 mol%) , Pd(PPh3)4 (5 mol%) , and CsF (2.0 equiv) to the vial.
-
Note: CuI must be white/off-white. If green/brown, recrystallize from KI/H2O before use.
-
-
Addition of Reactants:
-
Add the Electrophile (1.1 equiv) and the Stannane (1.0 equiv) .
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvation:
-
Add Anhydrous 1,4-Dioxane (0.1 M concentration relative to stannane) via syringe.
-
Critical: Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved Oxygen (which oxidizes the stannane and catalyst).
-
-
Reaction:
-
Heat the mixture to 90°C for 12–16 hours.
-
Monitor by LC-MS. Look for the disappearance of the stannane (m/z ~409) and appearance of the product.
-
-
Workup (Tin Removal Protocol):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc).[2]
-
KF/Silica Treatment: Add a slurry of 30% KF on Silica Gel (approx. 500mg per mmol of stannane). Stir vigorously for 30 minutes. This converts tributyltin byproducts into insoluble polymeric fluorides.
-
Filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).
-
Gradient: 0% → 10% Methanol in DCM (Triazolopyridines are polar; standard Hex/EtOAc may not elute them efficiently).
-
Part 5: Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (Stannane intact) | Catalyst Poisoning | Switch to System B (Pd2(dba)3 + Tri-2-furylphosphine). The bulky TFP ligand is less likely to be displaced by the substrate nitrogen. |
| Homocoupling of Electrophile | Slow Transmetallation | Increase CuI loading to 20-30 mol%. Ensure strictly anaerobic conditions. |
| Protodestannylation (Sn replaced by H) | Moisture / Acidic Impurities | Use CsF (2 equiv) to scavenge trace water/acid. Ensure solvent is freshly distilled or from a Sure/Seal bottle. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Lower temperature to 80°C. Add 10 mol% extra Ligand (PPh3 or AsPh3) to stabilize the Pd species. |
Part 6: Decision Tree for Catalyst Selection
Caption: Flowchart for selecting the optimal catalyst system based on electrophile reactivity and steric hindrance.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3] Stille coupling made easier: the synergic effect of copper(I) salts and the fluoride ion.[3] Angewandte Chemie International Edition, 43(9), 1132-1136. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of the Stille cross-coupling reaction in the synthesis of pharmaceuticals.[4][5][6] Organic Process Research & Development, 16(6), 1146-1155. Link
-
Cordovilla, C., et al. (2015). The Stille reaction, 38 years later. ACS Catalysis, 5(6), 3418-3437. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: One-Pot Synthesis of Stannyl Triazolopyridines for Advanced Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the efficient one-pot synthesis of stannyl triazolopyridines. Triazolopyridine scaffolds are prevalent in a multitude of clinically significant pharmaceuticals, and their functionalization is a cornerstone of modern drug design.[1][2] Organostannanes, particularly stannyl derivatives of heterocycles, are invaluable precursors for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of diverse molecular fragments. This guide details the rationale and protocols for the synthesis of the triazolopyridine core via multicomponent reactions and proposes a sequential one-pot methodology for its subsequent in-situ stannylation, thereby creating a streamlined pathway to valuable building blocks for medicinal chemistry.
Introduction: The Strategic Importance of Triazolopyridines and Organostannanes
The triazolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with a wide array of therapeutic applications, including anxiolytics, anticonvulsants, and herbicides.[1] The ability to efficiently synthesize and subsequently functionalize this heterocyclic system is therefore of paramount importance. One-pot syntheses, particularly those involving multiple components, offer significant advantages in terms of operational simplicity, reduced waste, and increased efficiency over traditional multi-step synthetic routes.[3]
Organostannanes are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is a powerful tool for constructing complex molecular architectures. The synthesis of stannyl triazolopyridines as stable, ready-to-use intermediates for such couplings is a highly desirable strategy in the generation of novel compound libraries for drug discovery.
This application note will first detail established one-pot methods for the synthesis of the triazolopyridine core and then logically extend this to a proposed one-pot sequential stannylation protocol, providing the scientific reasoning behind the choice of reagents and conditions.
One-Pot Synthesis of the Triazolopyridine Core
A variety of one-pot multicomponent reactions have been developed for the efficient synthesis of the triazolopyridine scaffold. A common and effective strategy involves the condensation of 2-hydrazinopyridine with aldehydes or other carbonyl compounds, followed by an oxidative cyclization.
Principle of the Reaction
The reaction typically proceeds through the initial formation of a hydrazone intermediate from the condensation of 2-hydrazinopyridine and an aldehyde. This intermediate then undergoes an intramolecular oxidative cyclization to form the fused triazolopyridine ring system. Various oxidizing agents can be employed to facilitate this final step.
Visualizing the Synthesis of the Triazolopyridine Core
Caption: One-pot synthesis of the triazolopyridine core.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][6][7]triazolo[4,3-a]pyridines
This protocol is adapted from established methods utilizing a mild oxidizing agent.[4]
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic aldehyde
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-hydrazinopyridine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-[5][4]triazolo[4,3-a]pyridine.
Table 1: Representative Yields for the Synthesis of 3-Aryl-[5][4]triazolo[4,3-a]pyridines
| Aldehyde Substituent | Product | Yield (%) |
| 4-Chloro | 3-(4-Chlorophenyl)-[5][4]triazolo[4,3-a]pyridine | 92 |
| 4-Nitro | 3-(4-Nitrophenyl)-[5][4]triazolo[4,3-a]pyridine | 87 |
| 4-Methoxy | 3-(4-Methoxyphenyl)-[5][4]triazolo[4,3-a]pyridine | 88 |
| 2-Naphthyl | 3-(Naphthalen-2-yl)-[5][4]triazolo[4,3-a]pyridine | 89 |
Proposed One-Pot Sequential Synthesis and In-Situ Stannylation
While a direct one-pot multicomponent reaction to form stannyl triazolopyridines is not yet well-established, a highly efficient approach can be envisioned as a sequential one-pot process. This involves the initial formation of the triazolopyridine core, followed by in-situ C-H stannylation without the need for isolation and purification of the intermediate.
Rationale for a Sequential One-Pot Approach
The direct C-H functionalization of heterocycles is a powerful and atom-economical strategy. Palladium-catalyzed C-H activation and subsequent stannylation of N-heterocycles is a feasible transformation. By carefully selecting the reaction conditions, it is possible to first form the triazolopyridine ring and then, in the same reaction vessel, introduce a palladium catalyst and a tin source to achieve stannylation at a specific position. The choice of a suitable palladium catalyst and ligand is crucial to control the regioselectivity of the stannylation.
Visualizing the Proposed Sequential One-Pot Stannylation
Caption: Proposed sequential one-pot synthesis and stannylation.
Proposed Experimental Protocol: One-Pot Synthesis and In-Situ Stannylation of Triazolopyridines
This proposed protocol combines the one-pot synthesis of the triazolopyridine core with a subsequent palladium-catalyzed C-H stannylation.
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic aldehyde
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Hexamethylditin ((Me₃Sn)₂)
-
Cesium fluoride (CsF)
Procedure:
-
Step 1: Triazolopyridine Formation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-hydrazinopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Add NBS (1.0 mmol) and DBU (1.0 mmol) and stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the triazolopyridine.
-
-
Step 2: In-Situ Stannylation
-
To the reaction mixture containing the in-situ generated triazolopyridine, add Pd(OAc)₂ (0.05 mmol), PCy₃ (0.1 mmol), (Me₃Sn)₂ (1.2 mmol), and CsF (2.0 mmol).
-
Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the stannyl triazolopyridine.
-
Application in Stille Cross-Coupling Reactions
The synthesized stannyl triazolopyridines are valuable precursors for Stille cross-coupling reactions, enabling the introduction of a wide range of functional groups onto the triazolopyridine scaffold.
General Principle of the Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile (typically a halide or triflate). The catalytic cycle involves oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.
Visualizing the Stille Coupling Application
Caption: Stille coupling of a stannyl triazolopyridine.
Conclusion
The one-pot synthesis of stannyl triazolopyridines represents a significant advancement in the efficient construction of valuable building blocks for drug discovery. By combining the formation of the triazolopyridine core with a subsequent in-situ stannylation, researchers can streamline synthetic workflows, reduce waste, and accelerate the generation of novel, functionalized molecules. The protocols and principles outlined in this application note provide a solid foundation for the implementation of these powerful synthetic strategies in the modern medicinal chemistry laboratory.
References
-
Siau, W.-Y., & Bode, J. W. (2012). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 134(44), 18169–18172. [Link]
-
Al-Sanea, M. M., & Abdel-Megid, A. A.-M. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103527. [Link]
-
Ge, C., Wei, T., Li, Y., Wang, C., Li, Y., & Wang, X. (2021). One-Pot Synthesis of Triazolo[1][1]-Fused Heterocycles via Heteroaryl Diazonium Salts. ACS Omega, 6(45), 30517–30523. [Link]
-
Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[5][4]triazolo[4,3-a]pyridines. RSC Advances, 4(66), 34056–34064. [Link]
-
Bhatt, A., Sharma, A., & Kumar, A. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]
-
Ben-Aoun, Z., Boulahjar, R., El-Mkami, H., Smith, D. M., & El-Ghayoury, A. (2021). Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][4]Triazolo[4,3-a]pyrimidines. Molecules, 26(11), 3183. [Link]
-
Pinna, G. A., & Cignarella, G. (1998). Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. Chemical Communications, (11), 1237–1238. [Link]
-
Ge, C., Wei, T., Li, Y., Wang, C., Li, Y., & Wang, X. (2021). One-Pot Synthesis of Triazolo[1][1]-Fused Heterocycles via Heteroaryl Diazonium Salts. JACS Au, 1(11), 2008–2014. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Catalysts, 10(5), 503. [Link]
-
Hu, D., & Davies, H. M. L. (2019). Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle “Stitching” by N-H Insertion and Cyclization. Angewandte Chemie International Edition, 58(5), 1458–1462. [Link]
-
Dömling, A. (2006). Synthesis of Heterocycles via Multicomponent Reactions II. Topics in Heterocyclic Chemistry, 11, 1–32. [Link]
-
Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[5][4]triazolo[4,3-a]pyridines. RSC Advances, 4(66), 34056–34064. [Link]
-
Al-Sanea, M. M., & Abdel-Megid, A. A.-M. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103527. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Multicomponent Synthesis of Fully Substituted Alkylidene Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines [mdpi.com]
- 4. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Prospective Agrochemical Applications of 7-Tributylstannyltriazolo[1,5-a]pyridine: A Synthetic Chemist's Guide to Unlocking New Bioactive Scaffolds
Prospective Agrochemical Applications of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine: A Synthetic Chemist's Guide to Unlocking New Bioactive Scaffolds
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
While 7-tributylstannyl[1]triazolo[1,5-a]pyridine does not have documented direct applications in agrochemistry, its unique structure presents it as a highly valuable synthetic intermediate. This guide provides a forward-looking perspective on how this compound can be leveraged to generate novel derivatives with potential herbicidal, fungicidal, and bactericidal properties, drawing on the known bioactivities of its constituent chemical moieties: the[1]triazolo[1,5-a]pyridine core and the tributylstannyl group.
Part 1: Deconstructing the Potential: Bioactivity of the Core Scaffolds
The rationale for utilizing 7-tributylstannyl[1]triazolo[1,5-a]pyridine as a building block stems from the well-established biological activities of its two key components.
The[1][2][3]Triazolo[1,5-a]pyridine and[1][2][3]Triazolo[1,5-a]pyrimidine Scaffolds: A Privileged Core in Agrochemicals
The fused heterocyclic system of[1]triazolo[1,5-a]pyridine and the closely related[1]triazolo[1,5-a]pyrimidine are present in numerous commercially successful and experimental agrochemicals.[2][3][4] This scaffold is considered a "privileged" structure in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets.[4]
-
Herbicidal Activity : Several commercial herbicides feature the triazolopyrimidine core, including flumetsulam and pyroxsulam.[4] These compounds often act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants.[4]
-
Fungicidal and Antibacterial Properties : Derivatives of the[1]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant fungicidal activity against a range of plant pathogens, including Rhizoctonia solani and Botrytis cinerea.[5] Furthermore, novel compounds incorporating this core have shown promising antibacterial efficacy against plant pathogenic bacteria like Xanthomonas oryzae.[6] The fungicidal mechanism can vary, with some compounds, like ametoctradin, targeting the mitochondrial respiratory chain.[4]
The Tributylstannyl Group: A Potent but Problematic Biocide
Organotin compounds, particularly those with three organic groups (triorganotins) like the tributyltin (TBT) moiety, are known for their powerful biocidal properties.[7][8]
-
Broad-Spectrum Biocidal Action : Tributyltin compounds are effective fungicides and bactericides.[7][8] They have been used extensively as wood preservatives and in industrial water systems.[7][8] The biocidal efficacy is influenced by the organic groups attached to the tin atom, with tributyltins being particularly effective against fungi and gram-positive bacteria.[1]
-
Agricultural Limitations and Environmental Concerns : Despite their potency, trialkyltins like TBT are generally not used directly in agriculture due to high phytotoxicity.[8] Furthermore, organotin compounds have faced increasing restrictions and bans due to their environmental persistence and toxicity, particularly in aquatic ecosystems.[1]
Given these properties, the primary value of the tributylstannyl group in 7-tributylstannyl[1]triazolo[1,5-a]pyridine for agrochemical development is not as a direct biocidal agent, but as a versatile chemical handle for advanced organic synthesis.
Part 2: A Gateway to Novel Derivatives: The Stille Cross-Coupling Reaction
The presence of the tributylstannyl group makes 7-tributylstannyl[1]triazolo[1,5-a]pyridine an ideal substrate for the palladium-catalyzed Stille cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of a wide variety of organic groups to the 7-position of the triazolopyridine core. This enables the rapid generation of a chemical library for biological screening.
Proposed Synthetic Workflow
The overall strategy involves coupling the stannylated triazolopyridine core with various organic halides (or triflates) to generate a library of novel compounds. These compounds can then be subjected to a battery of agrochemical screening assays.
Caption: Synthetic and screening workflow.
Protocol: General Procedure for Stille Cross-Coupling
This protocol provides a general methodology. Optimization of the catalyst, ligand, solvent, and temperature may be required for specific substrates.
Materials:
-
7-Tributylstannyl[1]triazolo[1,5-a]pyridine
-
Aryl or heteroaryl halide (or triflate) (R-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add 7-tributylstannyl[1]triazolo[1,5-a]pyridine (1.0 eq).
-
Reagent Addition: Add the organic halide/triflate (1.1 eq) and the palladium catalyst (0.01-0.05 eq). If using a catalyst like Pd₂(dba)₃, add the appropriate ligand (e.g., 2-4 eq relative to the palladium).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-[1]triazolo[1,5-a]pyridine derivative.
-
Characterization: Confirm the structure of the purified compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Part 3: Identifying Hits: Protocols for Primary Agrochemical Screening
The newly synthesized library of compounds should be screened for a range of agrochemical activities.
Protocol: Primary Herbicidal Screening (Seedling Growth Inhibition Assay)
Objective: To assess the pre-emergence and post-emergence herbicidal activity of test compounds on representative monocot and dicot weed species.
Materials:
-
Seeds of a monocot (e.g., Echinochloa crus-galli - barnyard grass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed).
-
Petri dishes or multi-well plates.
-
Filter paper or agar medium.
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds at a concentration of 10,000 ppm in the chosen solvent.
-
Pre-Emergence Assay:
-
Place a sterile filter paper in each petri dish and moisten with 2-3 mL of a test solution (e.g., at 10, 100, and 1000 ppm). Include a solvent-only control and a positive control (commercial herbicide).
-
Evenly place 10-15 seeds of each test species on the filter paper.
-
Seal the dishes and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).
-
-
Post-Emergence Assay:
-
Germinate seeds in untreated soil or on moist filter paper until they reach the 1-2 leaf stage.
-
Spray the seedlings evenly with the test solutions using an atomizer.
-
Return the seedlings to the growth chamber.
-
-
Evaluation: After 7-14 days, assess the results by visually scoring for phytotoxicity, growth inhibition, chlorosis, and necrosis compared to the control. Calculate the percentage of inhibition.
Protocol: Primary Fungicidal Screening (In Vitro Mycelial Growth Inhibition)
Objective: To evaluate the ability of test compounds to inhibit the growth of common plant pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).
-
Potato Dextrose Agar (PDA) medium.
-
Petri dishes.
-
Test compounds dissolved in a suitable solvent.
Procedure:
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C.
-
Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes and allow them to solidify. Include solvent-only controls.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Evaluation: When the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition relative to the control.
Part 4: Data Interpretation and Strategic Advancement
The results from these primary screens will guide the next steps in the development process.
| Screening Assay | Primary Data Output | Interpretation of "Hit" | Next Steps |
| Herbicidal | % growth inhibition, visual phytotoxicity score | >70% inhibition at ≤100 ppm | Secondary screening on a broader panel of weeds and crops for selectivity. |
| Fungicidal | % mycelial growth inhibition, EC₅₀ value | >80% inhibition at ≤50 µg/mL | In vivo testing on infected plants, spectrum of activity determination. |
| Bactericidal | Minimum Inhibitory Concentration (MIC) | Low MIC value against target bacteria | Efficacy testing in planta, mechanism of action studies. |
A "hit" from the primary screen is a compound that shows significant biological activity. The subsequent focus should be on establishing a Structure-Activity Relationship (SAR). By analyzing which structural modifications (the 'R' groups added via Stille coupling) lead to increased or decreased activity, a more targeted and rational approach can be taken to synthesize the next generation of compounds with improved potency and desired agrochemical properties.
References
- Use of Organotin Compounds in Agriculture. (2017).
- Organotin and organophosphorus pesticides - Eurofins Scientific.
- Organo-tin compounds - DCCEEW. (2022).
- Tin-Carbon Bonds (Organotin Compounds) | GBA Group Food.
- Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. PubMed.
- Organotin chemistry - Wikipedia.
- Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. PubMed.
-
Commercial[1]triazolo[1,5-a]pyrimidines in medicine or as agrochemicals. ResearchGate. Retrieved from [Link]
-
Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. ResearchGate. Retrieved from [Link]
-
Biological activities of[1]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Retrieved from [Link]
Sources
- 1. Use of Organotin Compounds in Agriculture [biotecharticles.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]
The Art of the Triazolopyridine: A Guide to the Total Synthesis of Complex Bioactive Molecules
Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine core is a compelling structural motif that has captured the attention of medicinal chemists for decades. This fused heterocyclic system is not merely a synthetic curiosity; it is a "privileged scaffold" frequently found at the heart of a diverse array of biologically active compounds. Its rigid framework and unique electronic properties allow for precise spatial orientation of substituents, facilitating high-affinity interactions with various biological targets. Consequently, molecules incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
While the total synthesis of naturally occurring products containing a triazolopyridine core is not extensively documented in publicly available literature, the synthetic strategies honed for constructing complex, bioactive molecules featuring this scaffold provide invaluable insights for researchers in drug discovery and development. This application note will delve into the intricacies of synthesizing molecules containing the triazolopyridine and its bioisosteric pyrazolopyrimidine cores, using the multi-kinase inhibitor Zotiraciclib and the DPP-4 inhibitor Anagliptin as illustrative case studies. We will explore the retrosynthetic logic, key transformations, and detailed experimental protocols, offering a comprehensive guide for scientists navigating the synthesis of these potent therapeutic agents.
Retrosynthetic Strategies for the Triazolopyridine Core
The construction of the triazolopyridine scaffold is the cornerstone of any total synthesis in this class. Several robust methods have been developed, each with its own merits and ideal applications. A common and effective approach involves the cyclization of a 2-hydrazinopyridine precursor.
A general retrosynthetic analysis of a substituted triazolopyridine reveals two primary disconnection points, leading to a 2-hydrazinopyridine and a suitable acylating or cyclizing agent.
Caption: General retrosynthetic disconnection of the triazolopyridine core.
This strategy is versatile, allowing for the introduction of a wide range of substituents on both the pyridine and triazole rings. The choice of the cyclizing agent can be tailored to the desired substitution pattern and functional group tolerance.
Case Study 1: Zotiraciclib (TG02) - A Macrocyclic Kinase Inhibitor
Zotiraciclib is a potent, orally available, multi-kinase inhibitor that has shown promise in the treatment of glioblastoma.[5][6] Its unique macrocyclic structure, which incorporates a triazolopyrimidine core (a bioisostere of triazolopyridine), presents a formidable synthetic challenge. While the exact commercial synthesis is proprietary, a plausible retrosynthetic analysis can be constructed based on established synthetic methodologies.
Retrosynthetic Analysis of Zotiraciclib
The macrocyclic ring of Zotiraciclib is a key feature. A logical disconnection strategy would involve a late-stage macrocyclization, likely via an etherification or amidation reaction. Further disconnection of the triazolopyrimidine core would lead to simpler building blocks.
Caption: Plausible retrosynthetic analysis of Zotiraciclib.
Protocol: Synthesis of a Key Triazolopyrimidine Intermediate
The following protocol outlines a general method for the synthesis of a substituted triazolopyrimidine core, a key component of Zotiraciclib. This method involves the condensation of a 2-hydrazinylpyrimidine with an appropriate orthoester.
Materials:
-
2-Hydrazinyl-4-aryl-pyrimidine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydrazinyl-4-aryl-pyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol to dissolve the starting material, followed by triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes), to afford the desired triazolopyrimidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent the hydrolysis of the orthoester, which would impede the cyclization reaction.
-
Acid Catalysis: p-Toluenesulfonic acid catalyzes the reaction by protonating the orthoester, making it more electrophilic and facilitating the initial reaction with the hydrazine.
-
Excess Orthoester: A slight excess of the orthoester is used to ensure complete consumption of the limiting 2-hydrazinylpyrimidine.
Case Study 2: Anagliptin - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Anagliptin is an orally active anti-diabetic drug that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7] Its structure features a pyrazolo[1,5-a]pyrimidine-6-carboxamide core. The synthesis of Anagliptin has been well-documented in patent literature, providing a clear roadmap for its construction.[2][8]
Retrosynthetic Analysis of Anagliptin
The synthesis of Anagliptin can be retrosynthetically disconnected at the amide bond, separating the pyrazolopyrimidine core from the chiral side chain. The pyrazolopyrimidine core itself can be traced back to simpler starting materials.
Caption: Retrosynthetic analysis of Anagliptin.
Protocol: Synthesis of the Anagliptin Core Intermediate
The following protocol details the synthesis of the key intermediate, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile, as described in the patent literature.[2]
Part A: Synthesis of (2E)-3-(dimethylamino)-2-formylacrylonitrile
Materials:
-
Cyanoacetaldehyde
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyanoacetaldehyde (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution in an ice bath and slowly add DMF-DMA (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 20-25 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Part B: Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Materials:
-
(2E)-3-(dimethylamino)-2-formylacrylonitrile (from Part A)
-
3-Amino-5-methylpyrazole
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add (2E)-3-(dimethylamino)-2-formylacrylonitrile (1.1 eq) and 3-amino-5-methylpyrazole (1.0 eq) in ethanol.
-
Base Addition: Add piperidine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 10-12 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the crude product from ethyl acetate to yield the pure 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Causality Behind Experimental Choices:
-
Piperidine as Base: Piperidine acts as a basic catalyst to facilitate the initial Michael addition of the 3-amino-5-methylpyrazole to the activated alkene, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazolopyrimidine ring.
-
Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product, which is essential for the subsequent hydrolysis and coupling steps.
Quantitative Data Summary
| Compound | Key Intermediate | Synthetic Step | Reagents | Conditions | Yield | Reference |
| Zotiraciclib | Triazolopyrimidine Core | Cyclization | 2-Hydrazinylpyrimidine, Orthoester, p-TsOH | Reflux | Good to Excellent | General Method |
| Anagliptin | Pyrazolopyrimidine Nitrile | Ring Formation | Formylacrylonitrile derivative, 3-Amino-5-methylpyrazole, Piperidine | Reflux | 86% | [2] |
Troubleshooting and Optimization
-
Low Yields in Cyclization: Incomplete reactions or side product formation can lead to low yields. Ensure anhydrous conditions are strictly maintained. The catalytic amount of acid can be optimized. For challenging substrates, stronger dehydrating agents or alternative cyclization methods may be necessary.
-
Purification Challenges: The polarity of triazolopyridine derivatives can vary significantly based on their substituents. A systematic screening of different solvent systems for column chromatography is recommended. In some cases, recrystallization or preparative HPLC may be required.
Conclusion
The total synthesis of complex bioactive molecules containing the triazolopyridine scaffold and its bioisosteres is a challenging yet rewarding endeavor. By understanding the fundamental retrosynthetic disconnections and the nuances of the key bond-forming reactions, researchers can devise efficient and elegant synthetic routes. The case studies of Zotiraciclib and Anagliptin highlight the versatility of these synthetic strategies in constructing molecules with significant therapeutic potential. As the demand for novel therapeutics continues to grow, the mastery of these synthetic protocols will remain a critical skill for scientists in the field of drug discovery.
References
- CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents. (n.d.).
- WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents. (n.d.).
- WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents. (n.d.).
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103502. [Link]
-
Abdel-Wahab, B. F., & El-Aal, A. A. (2002). The Chemistry of[1][2][8]Triazolo[1,5- a] pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2407-2439. [Link]
-
Jones, G. (2000). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 77, 335-394. [Link]
-
Dymińska, L., Cielecka-Piontek, J., & Siodłak, D. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(11), 3321. [Link]
-
Reichelt, A., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Khatun, N., et al. (2023). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry, 5(1), 163-178. [Link]
- WO2016012927A1 - A process for preparation of anagliptin hydrochloride - Google Patents. (n.d.).
-
Devatkar, S. N., Patil, P. S., & Nethi, N. S. (2023). Previously reported triazolopyridine-based molecules with absorption maxima. [Figure]. In ChemistrySelect, 8(20). [Link]
-
Khatun, N., et al. (2023). The Chemistry of the Triazolopyridines: An Update. Molecules, 28(3), 1183. [Link]
-
Wikipedia. (2023, December 14). Zotiraciclib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Zotiraciclib. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Anagliptin. Retrieved from [Link]
-
Zhang, L., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1115-1144. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 3. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 6. Zotiraciclib | C23H24N4O | CID 16739650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Effective Removal of Tin Byproducts from 7-Tributylstannyltriazolo[1,5-a]pyridine Reactions
Technical Support Center: Effective Removal of Tin Byproducts from 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine Reactions
Welcome to the technical support center for purification challenges related to organotin chemistry. This guide provides researchers, medicinal chemists, and process development scientists with field-proven troubleshooting strategies and in-depth protocols for removing persistent tributyltin byproducts from reactions involving 7-Tributylstannyl[1]triazolo[1,5-a]pyridine and related Stille coupling processes. Our focus is on ensuring the integrity of your final compound by achieving exceptionally low residual tin levels.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tributyltin byproducts critically important?
A1: Organotin compounds, including the tributyltin species generated in Stille couplings, are notoriously toxic and pose significant environmental hazards.[1][2][3] For applications in drug development and materials science, their removal is not merely a matter of purity but a critical safety and regulatory requirement. Residual tin can interfere with biological assays, poison downstream catalysts, and compromise the integrity of your research. Purification to the parts-per-million (ppm) level is often the standard for preclinical candidates and advanced materials.[4][5]
Q2: What are the most common tin byproducts I should anticipate in my reaction mixture?
A2: Following a reaction with 7-Tributylstannyl[1]triazolo[1,5-a]pyridine, the primary tin-containing impurities you will encounter are:
-
Trialkyltin Halides: Most commonly tributyltin chloride (Bu₃SnCl) or bromide (Bu₃SnBr), formed during the catalytic cycle.[1][5]
-
Hexabutylditin (Bu₃SnSnBu₃): Arises from homocoupling side reactions of the organostannane reagent.[1]
-
Unreacted Stannane: Residual 7-Tributylstannyl[1]triazolo[1,5-a]pyridine or other tributyltin starting materials.
-
Tributyltin Hydride (Bu₃SnH): If this was used as a reagent in a related radical reaction, it may also be present.[6]
Q3: Can I simply use a standard silica gel column to remove these byproducts?
A3: While standard silica gel chromatography can reduce tin levels, it is frequently insufficient for achieving the low ppm concentrations required for most applications.[1] Many organotin byproducts are relatively non-polar and can co-elute with the desired product, making separation challenging. More robust and targeted methods are almost always necessary.
Q4: My product is a solid. Does this offer any purification advantages?
A4: Yes. For solid products, recrystallization can be a highly effective method for purification. Slurrying the crude solid in a solvent where the product has low solubility but the tin impurities are soluble, such as methyl tert-butyl ether (MTBE), followed by filtration and then a full recrystallization, can dramatically reduce tin contamination.[7][8]
Troubleshooting Guide: Common Purification Issues & Solutions
Issue 1: I performed an aqueous potassium fluoride (KF) wash, but my ¹H NMR still shows significant tin contamination.
-
Underlying Cause & Mechanistic Insight: The KF wash relies on the conversion of soluble tributyltin halides (e.g., Bu₃SnCl) into the highly insoluble solid tributyltin fluoride (Bu₃SnF), which can be filtered off.[9][10] However, this method is less effective against other tin species like unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃).[5][7] Insufficient contact time or the formation of emulsions can also trap impurities.[5]
-
Recommended Solutions:
-
Increase Contact Time & Vigor: Ensure the biphasic mixture is shaken or stirred vigorously in the separatory funnel for at least 1-2 minutes per wash, and perform multiple washes with fresh KF solution.[9][7]
-
Chemical Conversion Pre-treatment: If you suspect the presence of Bu₃SnH or Bu₃SnSnBu₃, pre-treat the crude organic mixture before the KF wash. Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a dropwise addition of an iodine solution (in ether or THF) until the iodine color persists. This converts the hydride and ditin species to tributyltin iodide (Bu₃SnI), which is readily precipitated by the subsequent KF wash.[1][11]
-
Break Emulsions: If an emulsion forms, add brine to the separatory funnel to help break the layers. If a solid precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[1][7]
-
Issue 2: My product and the tin byproducts are co-eluting during flash chromatography on silica gel.
-
Underlying Cause & Mechanistic Insight: The similar polarity of your target molecule and the non-polar tributyltin species is the primary reason for co-elution. The Lewis acidic nature of the tin atom allows it to interact with the silica surface, but this interaction may not be strong enough to induce sufficient separation from a product of similar polarity.
-
Recommended Solutions:
-
Modify the Mobile Phase: Add 2-5% triethylamine (Et₃N) to your eluent system. The triethylamine acts as a basic modifier, deactivating the acidic sites on the silica gel and helping to retard the tin species, thereby improving separation.[9][12]
-
Modify the Stationary Phase: This is a highly effective strategy. Instead of standard silica, use a stationary phase impregnated with potassium carbonate (K₂CO₃). A 10% w/w mixture of anhydrous K₂CO₃ in silica gel has been shown to reduce organotin impurities to below 15 ppm.[4][7] The basic stationary phase strongly binds the Lewis acidic tin compounds, allowing your product to elute cleanly.
-
Switch to Basic Alumina: In some cases, chromatography on basic alumina can provide a different selectivity profile compared to silica and may resolve the co-elution issue.[12]
-
Issue 3: My product is highly polar or water-soluble, making aqueous workups with KF problematic.
-
Underlying Cause & Mechanistic Insight: Standard aqueous extractions can lead to significant product loss if your compound has high water solubility. The goal is to avoid aqueous phases altogether.
-
Recommended Solutions:
-
Direct Chromatography on Modified Silica: Avoid the aqueous workup entirely. After removing the reaction solvent in vacuo, dissolve the crude residue in a minimal amount of solvent and directly load it onto a column packed with 10% w/w K₂CO₃ on silica gel.[4][7] This is often the most effective method for polar products.
-
Silica Plug with Triethylamine: As a faster alternative, dissolve the crude mixture and pass it through a short "plug" of silica gel, eluting with a solvent system containing 2-5% triethylamine. This can remove the bulk of the tin without a full chromatographic separation.[9][5]
-
Data Presentation: Efficacy of Tin Removal Methods
The following table summarizes the reported efficiency of various purification techniques for removing organotin residues.
| Purification Method | Reported Residual Tin Level | Typical Removal Efficiency | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [4][7] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [4][13] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [14][7] |
| DBU/Iodine Pre-treatment followed by KF Wash/Chromatography | Not specified, but highly effective for Bu₃SnH/Bu₆Sn₂ | High | [1][11] |
| KF Wash followed by Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal | [15] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution. Shake the funnel vigorously for 1-2 minutes.[7] A white precipitate of insoluble Bu₃SnF may form.[7]
-
Filtration (If Necessary): If a significant precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[7]
-
Separation & Final Washes: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer with fresh 1M KF solution one more time, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent in vacuo to yield the crude product for further purification if needed.
Protocol 2: Flash Chromatography with K₂CO₃-Impregnated Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (10% w/w). This mixture is stable and can be stored for several months.[4][16]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An aqueous workup is typically not required.
-
Column Packing: Dry-pack the K₂CO₃/silica gel mixture into a chromatography column. Gently tap the column to ensure even packing and add a thin layer of sand to the top.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or the eluent) and load it onto the column. Elute with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from the strongly adsorbed organotin impurities.[7]
Visualization of Workflows
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. Tributyltin - Wikipedia [en.wikipedia.org]
- 4. sdlookchem.com [sdlookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Workup [chem.rochester.edu]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for stannyl-substituted triazolopyridines
Introduction
Stannyl-substituted triazolopyridines (e.g., tributylstannyl-[1,2,4]triazolo[4,3-a]pyridines) are high-value synthetic intermediates, primarily serving as nucleophiles in Stille cross-coupling reactions to generate complex bioactive heterocycles.
Purifying these compounds presents a dual physicochemical challenge :
-
Acid Lability: The carbon-tin (
) bond on electron-rich heteroaromatics is susceptible to protodestannylation (replacement of the stannyl group with a proton) when exposed to the acidic silanol groups ( ) of standard silica gel. -
Basicity: The triazolopyridine scaffold is inherently basic. This leads to strong interactions with acidic stationary phases, resulting in severe peak tailing (streaking) and poor resolution.
This guide provides validated protocols to overcome these stability and separation issues, ensuring high recovery and purity.
Part 1: Troubleshooting & FAQs
Q1: My product disappears or degrades during flash chromatography on silica gel. NMR shows the destannylated (protonated) parent heterocycle. What is happening?
Diagnosis: You are experiencing silica-induced protodestannylation . Standard silica gel is slightly acidic (
-
Immediate Fix: Switch to Neutral Alumina (Brockmann Grade III) . It is non-acidic and less likely to induce cleavage.
-
Alternative: If you must use silica (e.g., for better resolution), use Triethylamine (TEA)-Buffered Silica . Pre-treating the silica with 1–5% triethylamine blocks the acidic silanol sites, preventing both decomposition and streaking.
Q2: The product streaks across the column, making it impossible to separate from impurities.
Diagnosis: This is due to the Lewis acid-base interaction between the basic nitrogen atoms of the triazolopyridine ring and the acidic protons of the silica surface. Corrective Action:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (if using DCM/MeOH) to your mobile phase. This competes for the binding sites on the silica, allowing your product to elute as a sharp band.
-
Protocol: See Protocol A below for the correct way to pack a buffered column.
Q3: How do I remove excess hexabutylditin ( ) or tributyltin chloride ( ) from my stannylated product?
Diagnosis: Stannylation reactions (e.g., Pd-catalyzed reaction with hexabutylditin) often require excess reagent. Corrective Action:
-
Polarity Exploitation: Stannyl-triazolopyridines are significantly more polar than the lipophilic tin reagents.
-
Hexabutylditin usually elutes near the solvent front (100% Hexanes).
-
Stannyl-triazolopyridine usually requires polar eluents (e.g., 30–50% EtOAc/Hexane or DCM/MeOH).
-
-
Partitioning: Wash the crude reaction mixture with acetonitrile/hexane . The organotin reagents partition into the hexane layer, while the polar triazolopyridine remains in the acetonitrile layer.
Part 2: Detailed Experimental Protocols
Protocol A: Preparation of Triethylamine (TEA) Buffered Silica Gel
Use this method for maximum resolution of acid-sensitive basic heterocycles.
-
Slurry Preparation: In an Erlenmeyer flask, suspend the required amount of Silica Gel 60 in the starting mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Buffering: Add Triethylamine (TEA) to the slurry to reach a concentration of 2-5% v/v . Swirl vigorously and let it stand for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2–3 column volumes (CV) of the starting eluent containing 1% TEA . This ensures the entire length of the silica is deactivated.
-
Elution: Run the purification using your gradient. Maintain 0.5–1% TEA in the mobile phase throughout the run to prevent re-activation of silanols.
Protocol B: Neutral Alumina Chromatography
Use this method if the compound is extremely unstable on silica, even with TEA.
-
Stationary Phase: Use Aluminum Oxide, Neutral, Brockmann I .
-
Deactivation (to Grade III): Add water (6% w/w) to the alumina in a closed container. Shake until free-flowing and allow to equilibrate for 2 hours. This lowers the activity, preventing irreversible adsorption.
-
Solvent System: Alumina is less retentive than silica. You will likely need a less polar solvent system than what was predicted by silica TLC. Start with 100% Hexanes or DCM and increase polarity very gradually.
-
Loading: Load the sample as a liquid injection (dissolved in minimum DCM) or adsorbed onto a small amount of deactivated alumina. Do not use silica for dry loading.
Protocol C: Acetonitrile/Hexane Partition (Pre-Purification)
Use this to remove bulk tin reagents (
-
Dissolve the crude residue in Acetonitrile (MeCN) .
-
Wash the MeCN solution with 3 portions of Hexanes .
-
Concentrate the MeCN layer to obtain the enriched product.
-
Proceed to chromatography (Protocol A or B).
Part 3: Decision Matrix & Workflow
The following diagram outlines the logical decision process for selecting the optimal purification strategy based on compound behavior.
Figure 1: Decision matrix for purifying stannyl-substituted triazolopyridines. Blue nodes indicate starting points, diamonds indicate decision gates, and green/red nodes indicate validated protocols.
Part 4: Comparative Analysis of Stationary Phases
| Feature | Standard Silica Gel (Acidic) | TEA-Buffered Silica (Basic) | Neutral Alumina (Neutral) |
| Surface pH | ~5.0 (Acidic) | ~9.0 (Basic) | ~7.0–7.5 (Neutral) |
| C-Sn Bond Stability | Poor (High risk of protodestannylation) | Good (Buffered environment protects bond) | Excellent (Inert surface) |
| Peak Shape | Tailing/Streaking (due to N-interaction) | Sharp (Amine blocks silanols) | Broad (unless deactivated w/ water) |
| Loading Capacity | High | High | Moderate |
| Recommended For | Non-basic, stable stannanes only | Basic stannanes (Triazolopyridines) | Extremely acid-sensitive substrates |
References
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Comprehensive review covering the stability and purification of organostannanes).
-
Dymińska, A. et al. (2022).[2] Synthesis of triazolopyridines: A review. Arabian Journal of Chemistry. (Context on triazolopyridine synthesis and stability).
-
Organic Syntheses, Coll. Vol. 10. (2004). Stannyl-substituted heterocycles: Purification protocols. (General procedures for handling tributylstannyl groups on silica).
-
Nagasawa, H. et al. (2009).[4] Facile synthesis of 1,2,4-triazolo[1,5-a]pyridines. (Primary literature on the scaffold construction).
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Triazolopyridine Cross-Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving triazolopyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-recalcitrant substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are triazolopyridine cross-couplings particularly susceptible?
Answer: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites, impeding or halting the catalytic cycle.[1][2] Triazolopyridine systems are notoriously prone to causing catalyst poisoning in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The primary reason is the Lewis basicity of the nitrogen atoms within the heterocyclic core. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electron-deficient palladium center.[2][3] This coordination can be strong enough to outcompete the desired substrates or ligands, effectively sequestering the palladium and preventing it from participating in the catalytic cycle. This is a form of product/substrate inhibition and is a common failure mode for these reactions.[3][4]
Q2: My reaction has stalled or is extremely sluggish. How can I confirm if catalyst poisoning is the issue?
Answer: A stalled reaction is a classic symptom of catalyst poisoning. To diagnose this, a simple control experiment is highly effective.
Diagnostic Protocol: The Control Experiment
-
Set up two parallel reactions under identical conditions (same catalyst, ligand, base, solvent, temperature, and concentration).
-
Reaction A (Control): Use a "well-behaved" aryl halide that lacks the triazolopyridine moiety but is otherwise similar in electronic properties (e.g., 4-bromotoluene instead of a bromo-triazolopyridine).
-
Reaction B (Test): Use your triazolopyridine substrate.
-
Monitor both reactions by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
Interpreting the Results:
-
If Reaction A proceeds to high conversion while Reaction B stalls, it provides strong evidence that a feature of your triazolopyridine substrate is poisoning the catalyst.[3]
-
If both reactions fail, the issue may lie with other reaction components (e.g., impure solvent, inactive catalyst, wrong base) rather than substrate-specific poisoning.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a logical workflow for resolving the underlying issues related to catalyst poisoning.
Scenario 1: Low to No Conversion with Recovery of Starting Materials
You've run your Suzuki or Buchwald-Hartwig coupling, but after several hours, you observe mostly unreacted starting materials. This suggests the catalytic cycle is not turning over efficiently, if at all.
Question: What is the first parameter I should change?
Answer: Before altering multiple variables, the most logical first step is to address the catalyst-ligand system. The coordination of the triazolopyridine nitrogen to the palladium center is often the root cause, so selecting a ligand that can create a more robust and reactive catalytic species is critical.[5]
Causality: Bulky, electron-rich phosphine ligands are often required for challenging cross-couplings.
-
Steric Bulk: A bulky ligand can create a sterically hindered environment around the palladium center, which can disfavor the binding of the planar triazolopyridine ring.
-
Electron-Donating Ability: Electron-rich ligands make the palladium center more electron-rich, which promotes the rate-limiting oxidative addition and the desired reductive elimination steps, helping the catalytic cycle turn over faster than the poisoning process can take hold.[6]
The workflow below illustrates the decision-making process for addressing a stalled reaction.
Caption: Troubleshooting workflow for low conversion.
Question: My starting materials are impure. Could this be the problem?
Answer: Absolutely. Impurities in starting materials are a frequent and often overlooked source of catalyst poisons.[7][8] Cross-coupling reactions are sensitive, and even trace amounts of certain substances can completely shut them down.
Common Culprits from Starting Materials:
-
Elemental Sulfur: Can be present in aryl halides synthesized using sulfur-containing reagents (e.g., thionyl chloride). Sulfur is a potent poison for palladium.[8][9]
-
Other Nitrogenous Heterocycles: Unreacted starting materials or byproducts from previous steps can compete for the catalyst's active sites.
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can irreversibly bind to and deactivate the catalyst.[10]
| Poison | Potential Source | Mechanism of Poisoning |
| Triazolopyridine | Substrate / Product | Strong coordination to Pd center via N-lone pair, blocking active sites.[3][4] |
| Sulfur (elemental) | Impurity in aryl halide | Irreversible binding to Pd surface, forming stable palladium sulfides.[9][11] |
| Water / Moisture | Solvents, reagents, air | Can facilitate catalyst decomposition and side reactions, especially with certain bases. Can also lead to hydrolysis of cyanide in cyanation reactions, forming HCN which is highly reactive towards Pd(0).[12][13] |
| Other Halides (e.g., Iodide) | Additives, excess reagent | Iodide can form bridging dimers with palladium, precipitating the catalyst from the solution and taking it out of the catalytic cycle.[6] |
| Oxygen | Incomplete degassing | Oxidizes the active Pd(0) species to inactive Pd(II).[5] |
Protocol: Purification of a Halogenated Triazolopyridine If you suspect impurities, rigorous purification is necessary.
-
Dissolve the crude starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Optional Carbon Treatment: Add a small amount of activated carbon to the solution and stir for 15-30 minutes. This can help adsorb sulfur-based and other nonpolar impurities.[9]
-
Filter the solution through a pad of celite to remove the carbon.
-
Perform Column Chromatography: Use silica gel chromatography with an appropriate solvent system to isolate the desired compound.
-
Recrystallize: For solid materials, recrystallization from a suitable solvent system is an excellent final step to ensure high purity.
-
Dry Thoroughly: Ensure the final material is completely free of solvent under a high vacuum.
-
Characterize: Confirm the purity of the material by NMR and LC-MS before using it in the cross-coupling reaction.
Scenario 2: Reaction Works, but Requires High Catalyst Loading and Gives Moderate Yields
Your reaction proceeds, but you need to use high catalyst loadings (e.g., >5 mol%) to achieve a moderate yield.[14] This indicates that while the catalyst is active, it is deactivating over the course of the reaction.
Question: How can I improve catalyst longevity and reduce the required loading?
Answer: This scenario points to a dynamic equilibrium between the productive catalytic cycle and off-cycle deactivation pathways. The goal is to shift this balance in favor of the desired reaction. Two powerful strategies are the use of modern pre-catalysts and the introduction of beneficial additives.
1. Employ Advanced Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst. Buchwald's pre-catalysts (e.g., G3 and G4) are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base, minimizing side reactions that can lead to catalyst deactivation.[15]
Caption: Activation of a modern palladium pre-catalyst.
2. Use Additives to Mitigate Poisoning (Suzuki Couplings): For Suzuki-Miyaura reactions, the addition of trimethyl borate can be highly beneficial when coupling heterocyclic partners. It is proposed to act through several mechanisms:
-
Preventing Catalyst Poisoning: It can coordinate to the Lewis basic nitrogen of the triazolopyridine, effectively "masking" it and preventing it from binding to the palladium catalyst.
-
Solubilizing Boronates: It helps to solubilize boronate complexes that are generated in situ.
-
Buffering: It can buffer the inhibitory effects of using excess base.[16]
Scenario 3: My Product is Contaminated with Palladium
Even with a successful reaction, removing the residual palladium catalyst to meet the stringent limits required for active pharmaceutical ingredients (APIs) can be a significant challenge.
Question: What is the most effective way to remove residual palladium from my final product?
Answer: The use of metal scavengers is the industry-standard approach for removing trace levels of palladium.[17][18] These are materials, often functionalized silica gel or polymers, that have a high affinity for the metal and bind it, allowing for its removal by simple filtration.
Protocol: Palladium Scavenging
-
Complete the Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove inorganic salts. The crude product should be dissolved in an organic solvent like toluene, ethyl acetate, or dichloromethane.[19]
-
Select a Scavenger: Choose a scavenger known to be effective for palladium. Thiol-based or isocyanide-based scavengers are common choices.
-
Add the Scavenger: Add the scavenger resin to the solution of your crude product (typically 4-5 equivalents relative to the initial amount of palladium catalyst).[19][20]
-
Stir: Stir the mixture at room temperature. A typical scavenging time is 30 minutes to a few hours, but this can be optimized.[19]
-
Filter: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger resin, which now has the palladium bound to it.
-
Analyze: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets your specifications (often < 5-10 ppm for APIs).[20][21]
| Scavenger Type | Functional Group Example | Typical Solvents | Comments |
| Thiol-based | Mercaptopropyl-functionalized silica | Toluene, DCM, EtOAc | Effective for both Pd(0) and Pd(II). A very common and robust choice. |
| Isocyanide-based | Isocyanide polymer | Toluene, DCM | Highly efficient and fast-acting for ruthenium and palladium.[19] |
| Amine-based | Amino-functionalized silica | Various | Can be effective, but may have lower efficiency if the product itself is a strong ligand. |
| Imidazolium Salts | Cross-linked imidazolium polymers | Various | Have shown high efficacy in reducing Pd levels to < 5 ppm.[21] |
This guide provides a structured approach to diagnosing and solving common issues related to catalyst poisoning in triazolopyridine cross-couplings. By understanding the underlying chemical principles and applying these targeted strategies, researchers can significantly improve the success rate of these challenging yet vital reactions.
References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. [Link]
-
Van Staden, M., Brix, J. L., Vercammen, J., & Marin, G. B. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online. [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]
-
Tascon. (n.d.). Analysis of Catalysts. tasconusa.com. [Link]
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. GBA. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH Public Access. [Link]
-
Li, Y., Hong, X. M., Sun, D. M., & Lin, Y. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(23), 3643-3645. [Link]
-
Nykjaer, A., Tcyrulnikov, S., & Williamson, J. S. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(10), 1550-1555. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Clavier, H., et al. (2011). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Request PDF. [Link]
-
H-TEK. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H-TEK. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Hussain, S., et al. (2023). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Organ, M. (n.d.). Catalyst death in cross-coupling: Designing catalysts for immortality. ACS. [Link]
-
Wikipedia. (n.d.). Catalysis. Wikipedia. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
-
Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. MDPI. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. [Link]
-
Nykjaer, A., Tcyrulnikov, S., & Williamson, J. S. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]
-
Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning. [Link]
-
MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Connect Journals. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids. [Link]
-
Taylor & Francis. (2024). Design and synthesis of triazolopyridine derivatives. [Link]
-
ResearchGate. (2025). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings. [Link]
-
ResearchGate. (2026). (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spinchem.com [spinchem.com]
- 19. apeiron-synthesis.com [apeiron-synthesis.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Stille Couplings with 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Executive Summary: The Scaffold Challenge
The 7-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine scaffold presents a unique set of challenges in Palladium-catalyzed cross-coupling (Stille reaction). Unlike simple phenyl stannanes, this fused bicyclic system is:
-
Electron-Deficient: The triazole ring pulls electron density from the pyridine core, making the C-Sn bond more polarized and susceptible to protodestannylation .
-
Coordinating: The N1 nitrogen and the bridgehead nitrogen can act as ligands, potentially displacing phosphines from the Palladium center and arresting the catalytic cycle ("Catalyst Poisoning").
This guide moves beyond generic protocols to address the specific solvent-dependent reactivity of this heterocycle.
Solvent Selection Matrix
The choice of solvent dictates the rate of Transmetallation (the rate-determining step) versus the rate of Protodestannylation (the primary side reaction).
| Solvent Class | Specific Solvent | Reactivity Profile | Risk Level | Recommendation |
| Non-Polar / Non-Coordinating | Toluene / Xylene | Slow but Stable. Low dielectric constant protects the C-Sn bond from protonolysis. Poor solubility for some Pd-salts. | Low | First Choice. Use with bulky ligands (e.g., XPhos, P(t-Bu)₃) or CuI co-catalysis to boost rate.[1] |
| Polar Aprotic (Ethereal) | 1,4-Dioxane | Balanced. Good solubility for catalysts; moderate rate.[1] High boiling point allows thermal activation ( | Medium | Standard. The "Workhorse" solvent. Ideal starting point for optimization. |
| Polar Aprotic (Coordinating) | DMF / NMP | High Velocity. Stabilizes cationic Pd intermediates, accelerating transmetallation.[1] | High | Last Resort. High risk of protodestannylation if any moisture is present. Can promote homocoupling.[2][3] |
| Polar Aprotic (Nitrile) | Acetonitrile | Inhibitory. The solvent competes strongly for Pd coordination sites. | High | Avoid. Often stalls reaction with this specific coordinating scaffold. |
Critical Failure Modes & Troubleshooting
Issue A: Protodestannylation (The "Missing Sn" Phenomenon)
Symptom: The stannane is consumed, but the major product is the unsubstituted [1,2,4]triazolo[1,5-a]pyridine (H-substituted), not the coupled product.
Mechanism: In polar solvents, the electron-deficient nature of the ring stabilizes the transient carbanion (or polarized C-Sn bond) at the 7-position. Trace water or acidic protons (even from slightly acidic silica used in previous steps) rapidly protonate this position.
Corrective Actions:
-
Switch to Toluene: The non-polar environment destabilizes the charge separation required for proton transfer.
-
Add Scavengers: Include 3Å Molecular Sieves or a mild base (CsF or anhydrous K₂CO₃) to neutralize adventitious protons.
-
"The Copper Effect": Add 10-20 mol% CuI . Copper transmetallates with the Tin first (forming a transient Organocopper species) which is far more reactive toward Pd than the Stannane, effectively outcompeting the protonation pathway.
Issue B: Catalyst Poisoning (No Reaction)
Symptom: Stannane and Halide remain unreacted; Pd black precipitates early.
Mechanism: The N1 nitrogen of the triazole ring coordinates to the electrophilic Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation.
Corrective Actions:
-
Ligand Overload: Use strongly binding bidentate ligands (e.g., dppf) or bulky phosphines (XPhos) that cannot be easily displaced by the substrate nitrogen.
-
Solvent Switch: Use 1,4-Dioxane at reflux.[1] The higher temperature promotes ligand dissociation from the "poisoned" complex.
Visualizing the Decision Logic
The following diagram illustrates the decision process for optimizing reaction conditions based on observed failure modes.
Caption: Diagnostic flowchart for Stille coupling failures specific to the 7-stannyl-triazolopyridine scaffold.
Recommended Experimental Protocol (The "Copper-Accelerated" Method)
This protocol is designed to mitigate both protodestannylation (via Toluene/Dioxane mix) and slow transmetallation (via CuI).
Reagents:
-
7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)[1]
-
Aryl Halide (Electrophile) (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂dba₃ (2.5 mol%) + FurylPhosphine (TFP) (10 mol%)[1]
-
Co-Catalyst: CuI (15 mol%)[1]
-
Base/Additive: CsF (2.0 equiv) - Promotes cleavage of the Sn-C bond via hypervalent fluorostannate formation.
-
Solvent: Toluene:1,4-Dioxane (2:1 ratio), strictly anhydrous.[1]
Step-by-Step:
-
Drying: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon (3x).
-
Loading: Add the Aryl Halide, Pd catalyst, CuI, and CsF.
-
Solvation: Add the anhydrous solvent mixture. Sparge with Argon for 10 minutes to remove dissolved O₂ (critical to prevent homocoupling).
-
Addition: Add the Stannane (dissolved in minimal solvent) via syringe.
-
Reaction: Seal and heat to 90-105°C .
-
Note: If the reaction turns black immediately, reduce temp to 80°C.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with NH₄OH (10% aq) or KF (sat. aq) to sequester Tin byproducts and remove Copper salts (blue aqueous layer).
Frequently Asked Questions (FAQs)
Q1: Why is my stannane converting to the homocoupled dimer (R-R)? A: This indicates the presence of Oxygen or Pd(II) oxidizing agents. The stannane undergoes oxidative dimerization.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is best). Avoid DMF, which can sometimes act as an oxidant source if aged.[1]
Q2: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating in DMF often leads to rapid protodestannylation of this scaffold due to superheating of trace water. Use Toluene/Dioxane in the microwave and limit time to 30 minutes.
Q3: Why use CsF? I thought Stille was neutral? A: While "classic" Stille is neutral, the "Fluoride Modification" is superior for electron-deficient stannanes. Fluoride binds to the Tin (forming R-SnBu₃F⁻), making the R-group more nucleophilic and accelerating the transfer to Palladium. This allows the reaction to proceed at lower temperatures, preserving the sensitive scaffold.
References
-
Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine. Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link(Foundational work on ligand effects and the "Copper Effect" in Stille couplings).
-
Espinet, P., & Echavarren, A. M. (2004).[1] The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.[1] Link(Comprehensive review covering solvent polarity effects on transmetallation).
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[1][4] Stille coupling made easier: The synergic effect of copper(I) salts and the fluoride ion. Angewandte Chemie, 116(9), 1152–1156.[1] Link(Source for the CsF/CuI protocol recommendation).
-
Vereshchagin, A. N., & Petrov, M. L. (2008).[1] Synthesis and properties of 1,2,4-triazolo[1,5-a]pyridines. Russian Chemical Reviews, 77(12), 1097.[1] Link(Background on the specific electronic properties of the triazolopyridine scaffold).
Sources
Work-up procedures for tributyltin removal in pharmaceutical synthesis
Ticket ID: #TBT-REM-001 Topic: Work-up procedures for organotin removal in pharmaceutical synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The "Tin Curse" is a notorious bottleneck in pharmaceutical process chemistry. While Stille couplings and radical reductions are powerful, the resulting tributyltin (Bu
This guide provides three validated workflows for TBT removal, ranked by efficiency and operational simplicity.
Module 1: The "Gold Standard" – Potassium Fluoride (KF) on Silica
Best For: General use, acid-sensitive substrates, and pre-chromatographic cleanup.
The Science (Why it Works)
The Tin-Fluoride bond is exceptionally strong (
Protocol
-
Prepare the Reagent:
-
Dissolve Potassium Fluoride (KF) in water (
KF per ). -
Add Silica Gel (standard 60 Å) to the solution (
silica per KF). -
Mix thoroughly to form a free-flowing "fluffy" powder. Note: This generates heat (exothermic).
-
Crucial Step: Evaporate the water (rotary evaporator) or dry in an oven until the powder is free-flowing.
-
-
Execution:
-
Dilute your crude reaction mixture with a small amount of dichloromethane (DCM) or ether.
-
Add the KF/Silica reagent (
relative to the theoretical tin byproduct).[1] -
Stir at room temperature for 30 minutes.
-
Filtration: Filter the slurry through a sintered glass funnel (or a pad of Celite).
-
Wash the filter cake with the solvent of choice (e.g., EtOAc or DCM).
-
Concentrate the filtrate.[1] The residue is now virtually tin-free and ready for final purification.
-
Visualization: KF/Silica Workflow
Figure 1: The KF/Silica solid-phase extraction logic. The tin is chemically bound to the solid matrix, preventing elution.
Module 2: Chemical Modification – The DBU/Iodine Method
Best For: Stubborn substrates where KF fails, or when the tin byproduct is non-polar (e.g.,
The Science
Standard chromatography fails because
Protocol
-
Titration:
-
Dissolve the crude mixture in Diethyl Ether (
). -
Add DBU (
equivalents relative to tin). -
Slowly add a
solution of Iodine ( ) in ether. -
Endpoint: Stop adding Iodine when a faint orange color persists (indicating excess
).
-
-
Work-up:
-
Immediately pass the solution through a short plug of silica gel.
-
Elute with ether.
-
The tin species (now polar/insoluble) will remain on the silica; the product will elute.
-
Wash the filtrate with aqueous
(sodium thiosulfate) to remove any excess iodine if the color persists.
-
Module 3: Partitioning (Acetonitrile/Hexane)
Best For: Very polar pharmaceutical intermediates (e.g., nucleosides, peptides).
The Science
This relies on polarity immiscibility. Organotins are highly lipophilic (greasy). Acetonitrile (MeCN) and Hexane are immiscible. By partitioning between them, the tin drives into the Hexane layer, while polar drugs stay in the MeCN.
Protocol
-
Dissolve the crude residue in Acetonitrile .
-
Wash this solution 3–4 times with an equal volume of Hexane (or Pentane).
-
Discard the Hexane layers (contains the Tin).
-
Evaporate the Acetonitrile layer to recover the product.
Warning: Do not use this if your product is non-polar; you will lose it to the hexane layer.
Comparative Data: Efficiency vs. Residual Tin
| Method | Residual Sn (ppm)* | Time Required | Cost | Limitations |
| KF/Silica | < 30 ppm | 45 mins | Low | Requires preparation of solid support. |
| Aqueous KF | ~100-500 ppm | 60 mins | Very Low | Frequent emulsions; lower removal efficiency. |
| DBU/Iodine | < 50 ppm | 30 mins | Medium | Uses Iodine (oxidant); not suitable for oxidizable substrates. |
| MeCN/Hex Wash | < 200 ppm | 20 mins | Low | Only for polar products; consumes large solvent volumes. |
*Typical values based on reduction from stoichiometric levels. ICH Q3D Class 3 limit for Sn is generally high (6000 µ g/day oral), but process purity usually demands <20 ppm.
Troubleshooting & FAQs
Q: I used Aqueous KF, and now I have a thick emulsion that won't separate. What do I do?
A: This is common. The
-
Fix: Filter the entire biphasic mixture through a pad of Celite . The solid tin fluoride will get trapped in the Celite, breaking the emulsion. Then separate the layers as usual.
Q: Can I use this for Stille couplings with acid-sensitive protecting groups (e.g., TBS, THP)? A: Yes, but avoid the DBU/Iodine method (Iodine is a mild Lewis acid). Use the KF/Silica method (Module 1).[2][3] It is buffered and generally compatible with silyl ethers and acetals.
Q: How do I visualize the Tin on a TLC plate to check if it's gone? A: Tin compounds often have weak UV absorption.
-
Stain: Use Iodine (
) chamber or Phosphomolybdic Acid (PMA) stain. Tin spots usually appear as brown/black spots that are "greasier" (higher ) than most drug-like molecules.
Q: My product is an amine. Will it stick to the KF/Silica? A: It might interact with the silica.
-
Modification: Add
Triethylamine ( ) to the solvent used during the filtration/wash step of the KF/Silica protocol. This deactivates the silica and ensures your amine product elutes.
Decision Matrix: Which Method?
Figure 2: Selection logic based on substrate properties.
References
-
Harrowven, D. C., & Guy, I. L. (2004).[3] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[3] Link
- Curran, D. P., & Chang, C. T. (1989). The DBU/Iodine method for removal of tin. Journal of Organic Chemistry.
- Ren, H., et al. (2010). Comparison of methods for the removal of organotin residues. Green Chemistry.
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[4][5] Link
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. Workup [chem.rochester.edu]
- 3. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing Transmetallation Rates for Sterically Hindered Stannanes
Welcome to the technical support center for navigating the challenges of Stall couplings involving sterically hindered organostannanes. This resource is designed for researchers, scientists, and drug development professionals who encounter sluggish or low-yielding reactions due to steric impediment. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Steric Challenge in Stille Coupling
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[1] Its popularity stems from the air and moisture stability of organostannane reagents and its tolerance for a wide array of functional groups.[1] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetallation, and reductive elimination.[1][2]
However, when working with sterically demanding organostannanes, the transmetallation step often becomes the rate-determining step, leading to slow reactions and diminished yields.[3][4] This guide provides a structured approach to diagnosing and resolving issues related to slow transmetallation rates.
Troubleshooting Guide & FAQs
Question 1: My Stille coupling with a bulky organostannane is extremely slow or not proceeding at all. What are the most common initial troubleshooting steps?
Answer:
When a Stille reaction with a sterically hindered stannane fails, it's crucial to systematically evaluate the reaction components and conditions. The primary suspect is often a slow transmetallation step. Here’s a logical workflow for initial troubleshooting:
Step 1: Re-evaluate Your Palladium Catalyst and Ligands.
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, sterically hindered substrates often benefit from more active catalyst systems.[5] Consider using Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Proazaphosphatrane ligands have shown particular efficacy in coupling sterically hindered substrates.[6]
-
Ligand Steric Hindrance: The choice of ligand is critical. While bulky ligands on the palladium catalyst can accelerate the reductive elimination step, excessively bulky ligands can also hinder the approach of the bulky organostannane during transmetallation.[7][8] It's a delicate balance. If you are using a very bulky ligand, consider switching to a slightly less sterically demanding one.
Step 2: Optimize the Solvent.
-
Solvent Polarity: The polarity of the solvent can significantly influence the rate of transmetallation.[5] In some cases, increasing the solvent's polarity can stabilize the transition state and accelerate the reaction.[5] Consider switching from common solvents like THF or dioxane to more polar aprotic solvents like DMF or NMP. However, be aware that solvent effects can be complex and substrate-dependent.[9]
Step 3: Introduce Additives.
-
Copper(I) Co-catalysis: The use of copper(I) salts, particularly copper(I) iodide (CuI), is the most common and often most effective strategy to accelerate transmetallation.[1][10] CuI can facilitate the transfer of the organic group from tin to palladium, sometimes increasing the reaction rate by more than 1000-fold.[1] It's theorized that in polar solvents, an organocuprate species is formed, which then transmetallates more rapidly with the palladium complex.[1]
-
Lithium Chloride (LiCl): LiCl is another powerful additive that can accelerate the reaction.[1][5] It is particularly effective in cases where the halide ligand (X) on the palladium complex dissociates.[1] LiCl can also increase the polarity of the solvent, further promoting transmetallation.[5]
-
Fluoride Sources: Additives like cesium fluoride (CsF) can coordinate to the organotin reagent, forming a hypervalent tin species. This "ate" complex is more nucleophilic and can undergo transmetallation at a faster rate.[10]
Question 2: I've tried adding CuI, but my reaction is still sluggish. Are there nuances to using copper co-catalysis?
Answer:
While CuI is a go-to additive, its effectiveness can be influenced by several factors. If you're not seeing the desired rate enhancement, consider the following:
-
Stoichiometry of CuI: While often used in catalytic amounts, for particularly challenging couplings, stoichiometric or even excess amounts of CuI may be necessary.
-
Source and Quality of CuI: Ensure your CuI is of high purity. Old or impure CuI can be less effective.
-
Synergistic Effects: The combination of CuI and LiCl can have a synergistic effect, further accelerating the transmetallation process.[3] If you've only tried one, try using both.
Below is a diagram illustrating the proposed role of CuI in accelerating the transmetallation step:
Caption: Proposed mechanism for Cu(I)-accelerated transmetallation.
Question 3: My starting materials are complex and sensitive. Are there milder conditions I can employ to avoid degradation?
Answer:
Absolutely. The Stille coupling is valued for its mild conditions, and this can be further optimized for sensitive substrates.[3]
-
Lower Reaction Temperatures: With the right combination of catalyst, ligand, and additives, it's often possible to run Stille couplings at or near room temperature, especially when using highly reactive electrophiles like iodides.[6][11]
-
Careful Choice of Base (if applicable): While the Stille reaction doesn't typically require a base, some protocols for specific substrates might. In such cases, use a mild, non-nucleophilic base to avoid side reactions with your sensitive functional groups.
-
Consider Alternative Electrophiles: If your organic halide is unreactive, consider converting it to a more reactive species like a triflate. Aryl triflates often react comparably to aryl bromides.[1]
Question 4: I'm observing significant homocoupling of my organostannane. How can I suppress this side reaction?
Answer:
Homocoupling (R²-R²) is a common side reaction in Stille couplings.[1] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1] To minimize homocoupling:
-
Control Stoichiometry: Use a slight excess of the electrophile (R¹-X) relative to the organostannane. This ensures that the palladium complex is more likely to react with the electrophile first.
-
Slow Addition of the Stannane: Adding the organostannane slowly to the reaction mixture can help maintain a low concentration of the stannane, disfavoring the bimolecular homocoupling reaction.[4]
-
Optimize Ligands: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experiment with different phosphine ligands to find one that promotes the desired reaction pathway.
Question 5: Are there alternatives to Stille coupling for forming C-C bonds with sterically hindered fragments?
Answer:
Yes, if you continue to face insurmountable challenges with a Stille coupling, several other cross-coupling reactions are worth considering. The best choice will depend on the specific nature of your substrates.
-
Suzuki-Miyaura Coupling: This reaction uses organoboron reagents (boronic acids or esters) and is often a good alternative.[12] For sterically hindered substrates, the choice of ligand and base is critical.[13] Sometimes, steric hindrance has a more pronounced negative effect on Suzuki couplings compared to Stille couplings.[13]
-
Negishi Coupling: This reaction employs organozinc reagents and is known for its high reactivity and functional group tolerance.
-
Hiyama Coupling: This reaction utilizes organosilicon compounds. While generally less reactive than organostannanes, the reaction can be promoted with activating agents.[11]
The following table provides a high-level comparison of these alternatives:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Considerations for Steric Hindrance |
| Stille | Organostannane (R-SnR'₃) | Air/moisture stable, broad functional group tolerance[1][2] | Transmetallation can be slow; additives often required[1][3] |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, commercially available reagents | Can be more sensitive to steric hindrance than Stille[13] |
| Negishi | Organozinc (R-ZnX) | High reactivity, good for challenging couplings | Reagents are often air/moisture sensitive |
| Hiyama | Organosilane (R-SiR'₃) | Low toxicity, stable reagents | Generally less reactive; requires activation[11] |
Experimental Protocols
Protocol 1: General Procedure for a CuI/LiCl-Mediated Stille Coupling of a Sterically Hindered Stannane
-
To a flame-dried round-bottom flask, add the organic electrophile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and the chosen phosphine ligand (0.08 equiv).
-
Add LiCl (3.0 equiv) and CuI (0.2 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or NMP).
-
Add the sterically hindered organostannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting Stille couplings.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Cernijenko, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Bio, M. M., & Raje, P. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 13(9), 2354–2357. [Link]
-
Amanote Research. (n.d.). Effect of the Leaving Ligand X on Transmetalation of. [Link]
-
Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
-
ResearchGate. (2026). Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. [Link]
-
RSC Publishing. (n.d.). Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Dalton Transactions. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. [Link]
-
PubMed. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving Pd IV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Butschke, B., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 698-707. [Link]
-
Farina, V. (2025). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
PubMed. (2006). Computational characterization of a complete palladium-catalyzed cross-coupling process: the associative transmetalation in the Stille reaction. [Link]
-
OUCI. (2005). The Importance of Ligand Steric Effects on Transmetalation. Organometallics. [Link]
-
ConnectSci. (2025). Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis. Australian Journal of Chemistry. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
University of California, Irvine. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
MSU Chemistry. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
-
Crisp, G., & Sienkiewicz, K. (1995). Accelerated transmetallation in Stille couplings effected by chelation to the palladium. Semantic Scholar. [Link]
-
PubMed. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. [Link]
-
National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
-
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]
-
PubMed. (2002). Dramatic rate enhancement with preservation of stereospecificity in the first metal-catalyzed additions of allylboronates. [Link]
-
ResearchGate. (2023). Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides. [Link]
-
ResearchGate. (n.d.). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates?. r/OrganicChemistry. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Importance of Ligand Steric Effects on Transmetalation [ouci.dntb.gov.ua]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. connectsci.au [connectsci.au]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Technical Support Center: 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine. It addresses common questions and troubleshooting scenarios related to the storage, handling, and degradation of this organotin reagent. Our goal is to ensure the integrity of your experiments through a foundational understanding of the compound's chemical behavior.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine?
While some commercial suppliers may list room temperature storage, our extensive experience with organostannanes strongly advises more stringent conditions to ensure long-term stability and experimental reproducibility.[1][2] The primary drivers of degradation for this class of compounds are atmospheric moisture, oxygen, and acidic conditions.
Expert Rationale: The key to stability lies in protecting the carbon-tin (C-Sn) bond. This bond is susceptible to cleavage through several pathways, most notably hydrolysis and oxidation. The triazolopyridine moiety, while generally stable, does not shield the tin atom from these atmospheric reactants.[4]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Slows down the rate of potential hydrolytic and oxidative degradation reactions.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the tin center and hydrolysis from atmospheric moisture.[3][5] |
| Container | Amber glass vial with a secure, PTFE-lined cap or a Sure/Seal™ bottle. | Protects from light, which can potentially catalyze degradation, and provides a barrier against air and moisture.[6] |
| Handling | Use dry solvents and glassware. Handle under an inert atmosphere. | Minimizes exposure to water and oxygen during use.[3][5] |
Q2: My supplier states "Store at Room Temperature." Why do you recommend cold storage?
The supplier's recommendation may be based on short-term stability data. However, for long-term storage, especially after the container has been opened, the risk of degradation increases significantly. Organotin compounds are known to be sensitive, and taking extra precautions is a cornerstone of reliable and reproducible research.[4][7] The energetic barrier to degradation pathways like hydrolysis is more easily overcome at room temperature.
Q3: What are the primary degradation products of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine?
The main degradation pathways involve the cleavage of the C-Sn bond. This leads to two primary types of byproducts:
-
Protodestannylation Product: [1][2][3]triazolo[1,5-a]pyridine, formed by the replacement of the tributyltin group with a hydrogen atom. This is often a result of hydrolysis.
-
Oxidized Tin Species: Tributyltin oxide or other related tin hydroxides and halides, which are byproducts of oxidation and hydrolysis.[8][9]
These byproducts can interfere with subsequent reactions, such as Stille couplings, by competing for the catalyst or creating purification challenges.[3]
Troubleshooting Guides
Problem 1: My Stille coupling reaction using 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine is sluggish or failing.
Possible Cause: Degradation of the organotin reagent is a likely culprit. If the reagent has been improperly stored or handled, a significant portion may have decomposed, leading to a lower effective concentration of the active stannane.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a failing Stille coupling.
Detailed Steps:
-
Verify Reagent Integrity: Before optimizing other reaction parameters, confirm the purity of your 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine using ¹H NMR or LC-MS (see Experimental Protocols below).
-
Look for Degradation Signatures: In the ¹H NMR, look for the appearance of signals corresponding to the unsubstituted[1][2][3]triazolo[1,5-a]pyridine. In the LC-MS, check for a mass peak corresponding to this protodestannylated byproduct.
-
Use a Fresh Reagent: If degradation is confirmed, it is best to use a new, unopened vial of the reagent.
-
Review Handling Procedures: Ensure that all solvents and glassware are scrupulously dried and that all transfers are conducted under an inert atmosphere.[3][5]
Problem 2: I see an oily or solid precipitate in my stock solution of the reagent.
Possible Cause: This is often a sign of hydrolysis and oxidation. Tributyltin oxides and hydroxides are often less soluble than the parent stannane and can precipitate out of solution.[8]
Solution:
-
Do Not Use: Do not assume the supernatant is pure. The concentration of the active reagent is likely compromised.
-
Characterize the Material: If possible, acquire an NMR spectrum of the soluble portion. The presence of significant degradation products will confirm the issue.
-
Safe Disposal: Dispose of the degraded reagent according to your institution's hazardous waste protocols. Organotin compounds are toxic and require careful handling.[4][7]
-
Prevention: Review your storage and handling procedures to prevent future occurrences. Ensure that solvents used for stock solutions are anhydrous and that the solution is stored under an inert atmosphere and refrigerated.
Primary Degradation Pathways
The primary mechanisms of degradation for 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine are hydrolysis and oxidation.
Caption: Primary degradation pathways of the organotin reagent.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the reagent's integrity.
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for the characteristic signals of the tributyl group (typically between 0.9 and 1.6 ppm) and the aromatic protons of the triazolopyridine ring.
-
Degradation: The primary indicator of degradation is the appearance of new aromatic signals corresponding to the unsubstituted[1][2][3]triazolo[1,5-a]pyridine. The integration of these signals relative to the parent compound can provide a semi-quantitative measure of degradation.
-
Protocol 2: Purity Assessment by HPLC-MS
This method provides a more sensitive and quantitative analysis of purity.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
-
Detection: Use both UV (at a relevant wavelength for the aromatic system, e.g., 254 nm) and a mass spectrometer.
-
-
MS Analysis:
-
Quantification: The relative peak areas in the chromatogram can be used to determine the percentage of degradation.
References
- Quevauviller, Ph., et al. "Stability and storage problems in organotin speciation in environmental samples." Journal of Environmental Monitoring, vol. 2, no. 4, 2000, pp. 355-361.
- Alzieu, C. "Environmental problems caused by TBT in France." Marine Environmental Research, vol. 32, no. 1-4, 1991, pp. 7-17.
-
Wikipedia. "Organotin chemistry." Accessed February 13, 2026. [Link]
-
Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Accessed February 13, 2026. [Link]
-
Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents." Accessed February 13, 2026. [Link]
-
National Center for Biotechnology Information. "Toxicological Profile for Tin and Tin Compounds." Accessed February 13, 2026. [Link]
-
Wikipedia. "Stille reaction." Accessed February 13, 2026. [Link]
- Cole, R. J., et al. "Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
-
Eurofins Australia. "Organotins Analysis." Accessed February 13, 2026. [Link]
-
U.S. Environmental Protection Agency. "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." Accessed February 13, 2026. [Link]
- Zobel, B., et al. "α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers." Organometallics, vol. 20, no. 12, 2001, pp. 2442-2448.
- Luijten, J. G. A., and G. J. M. van der Kerk. "Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides." Recueil des Travaux Chimiques des Pays-Bas, vol. 83, no. 3, 1964, pp. 295-300.
- Morabito, D., et al. "screening of organotin compounds in the swedish environment." IVL Swedish Environmental Research Institute, 2001.
-
Organotin. "storage conditions for organotin catalysts." Accessed February 13, 2026. [Link]
-
Extension Toxicology Network (EXTOXNET). "TRIBUTYLTIN (TBT)." Accessed February 13, 2026. [Link]
-
LCGC International. "Investigating the Environmental Impact of Organotins." Accessed February 13, 2026. [Link]
- De, S., et al. "HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION." XVIII ITALIAN-SPANISH CONGRESS ON THERMODYNAMICS OF METAL COMPLEXES, 2008.
- NIOSH. "Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds." U.S.
- Rodrigues, A. P., et al. "Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress." Frontiers in Physiology, vol. 9, 2018, p. 867.
-
Wikipedia. "Tributyltin." Accessed February 13, 2026. [Link]
-
Reddit. "Dealing with Organotin reactions." r/chemistry. Accessed February 13, 2026. [Link]
-
Gelest, Inc. "Introduction to Organotin Chemistry and Applications." Accessed February 13, 2026. [Link]
-
Fallacara, A. L., et al. "The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." Chemistry – A European Journal, vol. 26, no. 55, 2020, pp. 12599-12605.
- Barreca, M. L., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Molecules, vol. 25, no. 18, 2020, p. 4238.
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Accessed February 13, 2026. [Link]
-
Royal Society of Chemistry. "Supplementary Material (ESI) for Chemical Communications." Accessed February 13, 2026. [Link]
-
Master Organic Chemistry. "The SN1 Reaction Mechanism." Accessed February 13, 2026. [Link]
- Ruggeri, R. B., et al. "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779." Journal of Medicinal Chemistry, vol. 55, no. 1, 2012, pp. 167-84.
- Al-Masoudi, N. A., et al. "Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity." Journal of Pharmaceutical Research International, vol. 33, no. 42B, 2021, pp. 165-177.
- Časaitė, V., et al. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." Applied and Environmental Microbiology, vol. 86, no. 15, 2020, e00902-20.
- Rossi, R. A., and A. B. Pierini. "Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations." Journal of Organometallic Chemistry, vol. 577, no. 1-2, 1999, pp. 1-18.
-
ResearchGate. "The Chemistry of the Triazolopyridines: An Update." Accessed February 13, 2026. [Link]
-
Organic Chemistry Portal. "Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction." Accessed February 13, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part XV. Degradation by acid of ring N-alkylated derivatives of 6-amino-(and 1,6-dihydro-6-imino-)8-azapurines to N-alkylated 4-amino-1,2,3-triazole-5-carboxamidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iscientific.org [iscientific.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.mst.dk [www2.mst.dk]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
The following guide is structured to serve as an authoritative technical resource for the characterization of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine . It moves beyond simple spectral listing to provide a comparative, causal, and self-validating workflow for drug discovery chemists.
Part 1: Executive Summary & Strategic Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK1/JAK2 inhibitors like Filgotinib). The 7-tributylstannyl derivative serves as a critical, high-value intermediate for introducing diverse functionality at the 7-position via Stille Cross-Coupling .
Unlike its boronic acid counterparts (Suzuki coupling), the stannyl reagent offers superior solubility in non-polar solvents and tolerance to neutral reaction conditions, making it indispensable for late-stage functionalization of complex, base-sensitive drug cores. However, its characterization is often complicated by the "aliphatic forest" of the butyl chains and the potential for protodestannylation.
Key Value Proposition of this Guide:
-
Differentiation: Conclusively distinguish the product from the 7-bromo precursor and the 7-H byproduct.
-
Validation: Use Tin-Proton satellites (
) as an intrinsic purity standard. -
Quantification: Accurate integration protocols to assess stannyl loading.
Part 2: Structural Analysis & NMR Logic
The Diagnostic Challenge
The transformation from 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Precursor) to the 7-Tributylstannyl analog (Product) results in a dramatic change in the aliphatic region but subtle changes in the aromatic region.
Structural Numbering:
-
Position 2: Triazole singlet (Deshielded, ~8.4 ppm)
-
Position 5: Pyridine doublet (Deshielded by bridgehead N, ~8.6 ppm)
-
Position 7: Substitution site (Br
SnBu ) -
Position 6 & 8: Ortho protons to the substitution site.
Comparative Spectral Data
The following table contrasts the expected chemical shifts and splitting patterns.
| Feature | 7-Bromo Precursor (Alternative A) | 7-Tributylstannyl Product (Target) | 7-H Byproduct (Destannylated) |
| H-2 (Triazole) | |||
| H-5 (Pyridine) | |||
| H-8 (Ortho) | |||
| H-6 (Meta) | |||
| Aliphatic Region | Silent (Solvent/Grease only) | Silent | |
| Diagnostic Key | Clean aromatic region. | Sn-Satellites on H-8 & H-6 | H-7 appears as triplet/dd |
Critical Insight: The chemical shift of H-8 may not change drastically upon stannylation. Do not rely on chemical shift alone. You must observe the
andsatellites flanking the H-8 and H-6 signals.
Part 3: Experimental Protocol & Workflow
Synthesis & Characterization Workflow (DOT Visualization)
Caption: Logical workflow for the synthesis and NMR validation of 7-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, distinguishing it from common failure modes.
Detailed Protocol: 1H NMR Acquisition
Objective: To validate structure and purity ( >95%) for subsequent Stille coupling.
Materials:
-
Solvent: Chloroform-d (
) is preferred over DMSO- . Organostannanes are highly lipophilic; DMSO may cause solubility issues or peak broadening. -
Internal Standard: Tetramethylsilane (TMS) or residual
(7.26 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Sample Prep: Dissolve 5-10 mg of the stannyl compound in 0.6 mL
. Note: Filter through a small plug of basic alumina if the sample is cloudy (removes tin oxides). -
Acquisition Parameters:
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (D1):
2.0 seconds (Butyl protons relax slowly; ensure full recovery for integration). -
Scans: 16 - 64 (High S/N required to see satellites, which are ~8% of the main peak intensity).
-
-
Processing:
-
Exponential Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Critical for accurate integration of the 0.8–1.7 ppm region.
-
Data Interpretation (The "Self-Validating" System)
To confirm you have the correct product, verify these three checkpoints:
Checkpoint 1: The "Aliphatic Forest" Integration
-
Set the H-2 singlet (~8.34 ppm) to 1.00 H .
-
Integrate the region 0.80 – 1.70 ppm .
-
Target: The integral should be 27.00 H (
10%).-
Calculation: 3 x Butyl groups =
. -
Deviation: If integral < 25H, you have mixed starting material. If > 30H, you have residual
or hexabutylditin.
-
Checkpoint 2: The Tin Satellites (The Gold Standard)
-
Zoom in on H-8 (the proton adjacent to the Sn atom).
-
You should see a sharp central singlet/doublet flanked by "mini-peaks" (satellites).
-
Coupling Constant (
): Measure the distance between the satellites. For protons ortho to tin in aromatic systems, this value is typically 30 – 50 Hz . -
Why this works: Tin has two NMR-active isotopes,
and , with distinct magnetic moments. Their natural abundance is low (~8% each), creating these small sidebands. Absence of satellites = No C-Sn bond.
Checkpoint 3: Absence of H-7
-
Check the region around 7.0 - 7.5 ppm.
-
If you see a triplet or a doublet of doublets that integrates to 1H (relative to H-2), you have formed the 7-H byproduct (protonolysis). The 7-stannyl compound has no proton at position 7.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad Peaks | Tin aggregation or paramagnetic impurities. | Filter sample through Celite/Alumina. Use fresh |
| Extra Aliphatics | Residual | This is a common byproduct of stannyl synthesis. Hard to remove by flash column. Solution: Use Reverse Phase (C18) chromatography or proceed to Stille coupling (it is inert). |
| Missing Satellites | Low concentration or Destannylation. | Increase number of scans (ns=128). If still absent, the C-Sn bond has cleaved (likely on silica gel). |
Storage Warning: 7-Tributylstannyl derivatives are acid-sensitive. Store at -20°C under Argon. Do not leave in
References
-
Scaffold Synthesis & Properties
- Synthesis and properties of 1,2,4-triazolo[1,5-a]pyridine deriv
- Source: ChemicalBook / PubChem D
-
Organotin NMR Characteristics
- NMR Spectra of Pyridines and Organotin Deriv
- Source: Royal Society of Chemistry / Spectrabase.
-
Stille Coupling Methodology
-
General Triazolopyridine NMR Data
- Characterization of [1,2,4]triazolo[1,5-a]pyridine systems.
- Source: MDPI Molecules / NIH.
Sources
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of Stannyl Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Triazolopyridines represent a class of heterocyclic scaffolds with a diverse range of biological activities, including applications as antibacterial, antithrombotic, and anti-inflammatory agents.[1] The introduction of an organotin moiety, such as a stannyl group, to this framework can significantly modulate its chemical reactivity and biological properties, opening new avenues for drug discovery and catalyst development.
This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral features of stannyl triazolopyridines. While direct literature on the 13C NMR of stannyl triazolopyridines is sparse, this document synthesizes established principles of organotin NMR with known data for triazolopyridine systems to offer a predictive and practical framework for spectral interpretation. We will explore the causative factors behind chemical shift variations and the diagnostic utility of tin-carbon coupling constants (J(Sn,C)).
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool for organic and organometallic chemists, offering a direct window into the carbon skeleton of a molecule.[2][3] Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) providing a wealth of information about its electronic environment.[2] For complex heterocyclic systems like stannyl triazolopyridines, 13C NMR allows for:
-
Unambiguous confirmation of the carbon framework: Verifying the successful synthesis of the target molecule.
-
Identification of substitution patterns: The chemical shifts of the pyridine and triazole ring carbons are highly sensitive to the position of substituents.
-
Insight into electronic effects: The electron-donating or -withdrawing nature of substituents is reflected in the upfield or downfield shifts of adjacent carbon atoms.
-
Direct evidence of the carbon-tin bond: The presence of satellite peaks arising from coupling between 13C and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provides definitive proof of stannylation.[4]
Experimental Protocol for High-Quality 13C NMR Spectra
Acquiring clean and informative 13C NMR spectra is the foundation of accurate structural analysis. The following protocol is a self-validating system designed to yield high-quality data for stannyl triazolopyridines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the stannyl triazolopyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[5]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion.
-
Tune and match the 13C probe to the sample.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine spectra.
-
Spectral Width: Set a wide spectral width (e.g., 0 to 200 ppm) to ensure all carbon signals, including those of the stannyl group's alkyl chains, are captured.
-
Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will result in better resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative comparisons, although routine 13C NMR is generally not quantitative.[2]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon.[2]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Comparative Spectral Analysis: Triazolopyridine vs. Stannyl Triazolopyridine
To illustrate the expected 13C NMR characteristics of a stannyl triazolopyridine, we will first consider the known spectrum of a parent triazolopyridine and then predict the changes upon introduction of a tributylstannyl group.
A. 13C NMR of a Representative Triazolopyridine
The chemical shifts of the carbon atoms in the triazolopyridine ring system are influenced by the nitrogen atoms and the fusion of the two rings.
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C2 | ~150-155 |
| C5 | ~145-150 |
| C6 | ~120-125 |
| C7 | ~128-132 |
| C8 | ~115-120 |
| C8a | ~140-145 |
Table 1: Typical 13C NMR chemical shifts for a generic[6][7][8]triazolo[4,3-a]pyridine scaffold. Actual values will vary with substitution.
B. Predicted 13C NMR of a Tributylstannyl Triazolopyridine
The introduction of a tributylstannyl group is expected to cause significant changes in the 13C NMR spectrum, primarily through inductive and electronic effects, and the observation of tin-carbon couplings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted J(Sn,C) (Hz) | Rationale for Change |
| C(ipso) | ~155-165 | ¹J ≈ 400-600 | Direct attachment to the electropositive tin atom causes a significant downfield shift. The one-bond coupling is characteristically large. |
| C(ortho) | ~130-135 | ²J ≈ 50-80 | Moderate downfield shift due to the inductive effect of the stannyl group. |
| C(meta) | ~125-130 | ³J ≈ 20-40 | Smaller downfield or minimal shift, as the inductive effect diminishes with distance. |
| C(para) | ~118-123 | ⁴J ≈ 5-15 | Minimal effect on the chemical shift. |
| Sn-(CH₂)₄ | ~10-15 | ¹J ≈ 300-400 | Characteristic chemical shift for the α-carbon of a butyl group attached to tin. |
| Sn-CH₂-CH₂-CH₂-CH₃ | ~27-30 | ²J ≈ 20-30 | |
| Sn-(CH₂)₂-CH₂-CH₃ | ~26-29 | ³J ≈ 60-70 | |
| Sn-(CH₂)₃-CH₃ | ~13-15 | ⁴J ≈ n.o. |
Table 2: Predicted 13C NMR data and J(Sn,C) coupling constants for a hypothetical tributylstannyl triazolopyridine. n.o. = not observed.
Deciphering the Data: Key Insights from the Comparison
-
The α-Effect of the Stannyl Group: The carbon atom directly bonded to the tin atom (C-ipso) is expected to experience the most significant downfield shift. This is a well-documented phenomenon in organotin chemistry.
-
Through-Bond Inductive Effects: The electron-donating inductive effect of the tributylstannyl group will influence the chemical shifts of the other ring carbons, with the effect decreasing with distance (ortho > meta > para).
-
The Diagnostic Power of J(Sn,C) Coupling: The observation of satellite peaks due to coupling between ¹³C and the spin-active tin isotopes (¹¹⁷Sn, I=1/2, 7.6% abundance; ¹¹⁹Sn, I=1/2, 8.6% abundance) is the most definitive evidence of stannylation.
-
The magnitude of the one-bond coupling constant, ¹J(Sn,C), is particularly informative and is sensitive to the hybridization of the carbon atom and the coordination number of the tin atom. For sp²-hybridized carbons, ¹J(¹¹⁹Sn,¹³C) values are typically in the range of 400-600 Hz.[4]
-
Two- and three-bond couplings (²J and ³J) are also observable and provide valuable information for assigning the signals of the carbons adjacent to the point of stannylation.
-
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the molecular structure and the key NMR interactions.
Figure 1: Molecular structure of a hypothetical C8-tributylstannyl-[6][7][8]triazolo[4,3-a]pyridine.
Figure 2: Workflow for 13C NMR spectral analysis of stannyl triazolopyridines.
Conclusion and Future Outlook
The 13C NMR spectral analysis of stannyl triazolopyridines, while not extensively documented, can be approached systematically by combining the known spectral characteristics of the parent heterocycle with the established principles of organotin NMR. The key diagnostic features to look for are the significant downfield shift of the carbon directly attached to the tin atom and the presence of characteristic ¹J(Sn,C) coupling constants. This guide provides a robust framework for researchers to confidently assign the 13C NMR spectra of these novel compounds, thereby accelerating their research and development efforts. As the synthesis and application of such organometallic heterocycles expand, it is anticipated that a greater body of empirical data will become available, further refining the predictive models presented herein.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). PMC. [Link]
-
STRUCTURAL NMR ANALYSIS OF TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. (n.d.). ResearchGate. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents[9]. (n.d.). ResearchGate. [Link]
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC.
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Griffith Research Online. [Link]
-
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]
-
Triazolopyridine. (n.d.). Wikipedia. [Link]
-
Zadorozhnii, P. V., et al. (n.d.). Synthesis and spectral characteristics of N-(1-([6][7][8]triazolo[3,4-b][6][8]thiadiazol-6-ylamino). SciSpace. [Link]
-
Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. (2021). Semantic Scholar. [Link]
-
NMR Spectroscopy – 13C NMR Coupling Constants. (n.d.). Organic Chemistry Data & Info. [Link]
-
O,S-Heterocyclic Stannylenes: Synthesis and Reactivity. (2016). The Royal Society of Chemistry. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]
-
Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (n.d.). Semantic Scholar. [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. [Link]
-
Heteronuclear J-coupling. (2020). Nanalysis. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 4. Heteronuclear J-coupling - Benchtop NMR Blog — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. semanticscholar.org [semanticscholar.org]
Mass Spectrometry Fragmentation Patterns of Organotin Triazolopyridines
A Comparative Technical Guide for Drug Development
Executive Summary & Scientific Rationale
Organotin(IV) complexes derivatized with triazolopyridines represent a niche but high-potential class of metallodrugs, exhibiting cytotoxicity often superior to cisplatin in specific tumor lines (e.g., HepG2, MCF-7). Their structural characterization via Mass Spectrometry (MS) presents unique challenges due to the interplay between the labile Sn–C bonds, the coordination bond (Sn–N), and the intrinsic stability of the fused triazolopyridine ring system.
This guide synthesizes fragmentation behaviors observed in Electron Impact (EI) and Electrospray Ionization (ESI) to provide a robust framework for structural elucidation. Unlike simple organic molecules, these complexes require a dual-analysis approach: tracking the demetallation pathway (loss of alkyl/aryl groups) and the ligand degradation pathway (triazole ring opening).
Experimental Methodology: Validated Workflows
To ensure reproducibility and data integrity, the following experimental conditions are recommended. These protocols prioritize the preservation of the metal-ligand bond during ionization.
2.1 Ionization Source Selection
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Recommendation |
| Energy | Hard (70 eV) | Soft | ESI (Positive Mode) |
| Primary Ion | Radical Cation | Protonated/Cationized | ESI is critical for observing the intact molecular ion of labile organotin complexes. |
| Fragmentation | Extensive (often destroys Sn-L bond) | Controlled (via CID/MS/MS) | Use EI only for ligand characterization; use ESI for the whole complex. |
2.2 Sample Preparation Protocol
-
Solvent: Methanol/Acetonitrile (HPLC grade). Avoid DMSO if possible as it can compete for coordination sites.
-
Concentration: 1–10 µM. High concentrations lead to polymeric aggregates (common in organotins), complicating spectral interpretation.
-
Cone Voltage: Low (20–40 V) to preserve the molecular ion; High (60–80 V) to induce in-source fragmentation for structural confirmation.
Fragmentation Mechanisms
The fragmentation of organotin triazolopyridines follows a distinct hierarchy governed by bond dissociation energies:
3.1 Primary Pathway: Dealkylation/Dearylation
The most characteristic feature of organotin mass spectra is the stepwise loss of the organic groups (
-
Step 1: Loss of the first R group (radical loss in EI, neutral alkane/alkene loss in ESI).
-
Step 2: Formation of the mono-organotin cation.
-
Diagnostic Value: The mass difference corresponds exactly to the R group (e.g.,
for Me, for Bu, for Ph).
3.2 Secondary Pathway: Ligand Degradation
Once the steric bulk of the organotin moiety is reduced, the triazolopyridine ligand undergoes fragmentation.
-
Triazole Ring Cleavage: The triazolo[1,5-a]pyridine core typically fragments via the loss of
(m/z 28) or (m/z 27). -
Isomeric Distinction: In s-triazolo[4,3-a]pyridines,
loss is rapid. In s-triazolo[1,5-a]pyridines, the ring is more stable, often leading to ring expansion or cleavage of the pyridine ring first.
3.3 The "Tin Fingerprint" (Isotope Clusters)
Tin has the highest number of stable isotopes (10), creating a complex, recognizable cluster pattern.
-
Major Isotopes:
(most abundant). -
Validation: Any fragment containing Sn must exhibit this cluster. If a peak is a singlet, it does not contain tin.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic Diorganotin Triazolopyridine complex
Figure 1: Fragmentation tree showing the parallel loss of organic R-groups and ligand dissociation. The stability of the Sn-N bond determines the ratio of Path A (Dealkylation) to Path B (Ligand Release).
Comparative Analysis: Performance & Interpretation
This section compares the MS behavior of Organotin Triazolopyridines against alternative organotin classes.
Table 1: Comparative Fragmentation Characteristics
| Feature | Organotin Triazolopyridines | Organotin Carboxylates | Free Triazolopyridine Ligand |
| Base Peak (ESI) | |||
| Primary Neutral Loss | Alkyl radical ( | ||
| Sn-Ligand Stability | Medium: N-coordination is labile but stabilized by chelation. | High: Covalent O-Sn bond is robust. | N/A |
| Diagnostic Ion | m/z 116-124 cluster (Sn) + Ligand mass | m/z 44 loss ( | m/z 28 loss ( |
Table 2: Diagnostic Ions for a Hypothetical Complex
Assuming
| Ion Identity | Formula | Approx m/z | Relative Abundance | Interpretation |
| Molecular Ion | 354 | Low (<10%) | Intact complex. | |
| Mono-butyl | 297 | High (100%) | Base Peak. Loss of one Bu group is favored. | |
| Inorganic Sn | 240 | Medium | Loss of both Bu groups. | |
| Free Ligand | 121 | Variable | Ligand dissociation (depends on cone voltage). | |
| Ligand Fragment | 93 | Low | Characteristic triazole ring breakdown. |
References
-
Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry. Link
-
Potts, K. T., et al. (1971). Mass spectral fragmentation patterns of isomeric s-Triazolo[4,3-a]pyridines and s-triazolo[1,5-a]pyridines. Journal of Mass Spectrometry. Link
-
Baluja, F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link
-
Pellerito, L., & Nagy, L. (2002). Organotin(IV) complexes of Schiff bases: structural and spectroscopic correlations. Coordination Chemistry Reviews. Link
A-Head-to-Head Comparison of Stille and Suzuki Coupling for the Synthesis of 7-Substituted Triazolopyridines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the 7-position is a critical strategy for modulating the pharmacological properties of these molecules. Among the arsenal of synthetic methods to achieve this, palladium-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth, objective comparison of two of the most powerful methods—the Stille and Suzuki-Miyaura couplings—for the synthesis of 7-substituted triazolopyridines, grounded in mechanistic principles and practical application.
The Contenders: A Mechanistic Overview
Both the Stille and Suzuki reactions are workhorses of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[2][4] They share a common catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][5]
The Suzuki-Miyaura Coupling
The Suzuki coupling joins an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[2][6] A key feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[6]
}
Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling
The Stille coupling utilizes an organostannane (organotin) reagent to couple with an organic halide or triflate.[4][7] Unlike the Suzuki coupling, the Stille reaction does not typically require a base for activation. The transmetalation step proceeds directly between the palladium(II) complex and the neutral organostannane.[1]
}
Figure 2. Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Performance and Practicality
The choice between Stille and Suzuki coupling for the synthesis of 7-substituted triazolopyridines is not merely one of preference but is dictated by the specific substrate, desired functional group tolerance, and downstream process considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters)[2] | Organostannane (Organotin)[4] |
| Typical Yields | Generally good to excellent (often >80%)[3] | Can be variable but often high (47-94% reported for similar heterocycles)[8] |
| Functional Group Tolerance | Good, but sensitive to strong bases.[2] | Excellent, one of its primary advantages. Tolerates most functional groups.[9] |
| Reaction Conditions | Requires a base (e.g., carbonates, phosphates).[5] Milder conditions are often possible.[2] | Generally neutral conditions, sometimes requiring additives like Cu(I) or LiCl.[1] |
| Toxicity of Reagents | Boronic acids and their byproducts are generally considered low in toxicity.[6] | Organotin reagents and byproducts are highly toxic (neurotoxic, immunotoxic).[4][10] |
| Purification | Generally straightforward; boronic acid byproducts are often water-soluble. | Challenging; removal of toxic tin residues to pharmaceutically acceptable levels is difficult.[11] |
| Substrate Availability | Vast commercial library of boronic acids and esters.[2] | Many organostannanes are commercially available or readily synthesized.[4] |
| Key Advantage | Lower toxicity, "greener" profile, readily available reagents.[2] | Superb functional group tolerance, robust under neutral conditions.[9] |
| Key Disadvantage | Potential for side reactions like protodeboronation; base-sensitivity.[5] | High toxicity of tin compounds and difficult purification.[7] |
Experimental Insights: The "Why" Behind the Choice
When to Choose Suzuki Coupling
The Suzuki coupling is often the default choice for C-C bond formation on heterocyclic scaffolds like triazolopyridine.[3] Its primary advantage lies in its favorable toxicological profile.[6] In a drug development setting, minimizing the use of highly toxic reagents is paramount to ensure the safety of the final active pharmaceutical ingredient (API). The commercial availability of a vast and diverse array of boronic acids allows for rapid exploration of the structure-activity relationship (SAR) at the 7-position.
Causality in Protocol: The choice of a specific palladium catalyst and ligand, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos, is deliberate. Electron-rich ligands facilitate the initial, often rate-limiting, oxidative addition step with the 7-halo-triazolopyridine.[3][12] The bulkiness of the ligand promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[2] The base (e.g., K₃PO₄) is crucial not only for activating the boronic acid but also for maintaining a reaction environment that prevents catalyst decomposition.[3]
When to Consider Stille Coupling
Despite the significant toxicity concerns, the Stille coupling remains a vital tool, particularly in complex syntheses.[9] Its key strength is its exceptional functional group tolerance.[1] The reaction proceeds under neutral or near-neutral conditions, making it suitable for substrates bearing base-labile groups (e.g., esters, certain protecting groups) that would not survive the basic conditions of a Suzuki coupling.[9]
For instance, if a triazolopyridine precursor contains an ester at another position, the Suzuki coupling's basic conditions could lead to saponification. The Stille coupling circumvents this issue entirely. Furthermore, for some complex or sterically hindered coupling partners, organostannanes can prove more reactive or provide higher yields where Suzuki couplings fail.[8] Research on diazocines showed that while Suzuki couplings gave moderate yields (57-66%) for coupling heterocycles like pyridine, the Stille coupling gave excellent results (90-94%).[8]
Causality in Protocol: The use of additives like copper(I) iodide (CuI) in some Stille protocols is a well-established technique to accelerate the transmetalation step, which is often rate-limiting.[11] Lithium chloride (LiCl) is another common additive that can facilitate the reaction by breaking up palladium-phosphine aggregates and promoting a more active catalytic species.[1]
Comparative Workflow
The overall laboratory workflow highlights the critical difference in post-reaction processing.
}
Figure 3. Comparative Experimental Workflows.
The critical divergence is at the purification stage. While both reactions typically require chromatography, purification after a Stille coupling must be rigorously designed and validated to remove highly toxic tin byproducts to levels below the stringent limits set by regulatory agencies for pharmaceuticals.[11]
Detailed Experimental Protocols
The following are representative, self-validating protocols derived from established methodologies.
Protocol 1: Suzuki Coupling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine
This protocol is based on conditions reported for the successful coupling of arylboronic acids with halo-triazolopyridines.[3]
Materials:
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried reaction vessel, add 7-bromo-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-aryl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Stille Coupling of 7-Iodo-[1][2][3]triazolo[1,5-a]pyridine
This protocol adapts general conditions known to be effective for challenging heterocyclic couplings.[11]
Materials:
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Triphenylarsine (AsPh₃, 0.06 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
Caution: All manipulations involving organostannanes must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves.[13]
-
To an oven-dried reaction vessel, add 7-iodo-[1][2][3]triazolo[1,5-a]pyridine, Pd₂(dba)₃, AsPh₃, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 80-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Quench the reaction by adding an aqueous solution of potassium fluoride (KF) and stir for 1 hour. This helps precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash extensively with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Note: Further purification steps, such as recrystallization or treatment with specific scavengers, may be required to reduce residual tin content.[11]
Conclusion and Recommendation
For the synthesis of 7-substituted triazolopyridines, the Suzuki-Miyaura coupling should be the primary method of choice . Its low toxicity, the vast availability of reagents, and more straightforward purification make it highly suitable for drug discovery and development, where safety, speed, and scalability are critical.[2][6]
The Stille coupling should be reserved for specific, challenging cases where the Suzuki coupling fails or is incompatible with the substrate. This includes scenarios involving base-sensitive functional groups or when a particular organostannane reagent provides uniquely high reactivity or selectivity.[8][9] When employing the Stille reaction, a robust strategy for the quantification and removal of toxic tin residues is not just a recommendation—it is an absolute requirement for any compound intended for biological evaluation.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Iizumi, K., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Organic Letters. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115 Handout. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
-
Slanina, T., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]
-
Sharma, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Kligerman, A. D., & Erexson, G. L. (1993). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives. [Link]
-
Slanina, T., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
Jiang, N., et al. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][5]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Latin American Journal of Pharmacy. [Link]
-
Reddit. (2023). How toxic organotin compounds really are?[Link]
-
Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
-
Ribeiro, D., et al. (2011). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. Molecules. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]
-
Graisa, A. M., et al. (2022). Toxicity and anti-tumour activity of organotin (IV) compounds. BJBABS. [Link]
-
El-Faham, A., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Educational Review. [Link]
-
NIOSH. (1976). ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
Burns, J. H., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 7-SubstitutedTriazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide to the Reactivity of 7-Substituted[1][2][3]Triazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for the design of novel therapeutic agents and functional materials. The functionalization of this core, particularly at the 7-position, is crucial for modulating its physicochemical and pharmacological properties. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability in forging carbon-carbon bonds.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates for the derivatization of the[1][2][3]triazolo[1,5-a]pyridine system: 7-bromo[1][2][3]triazolo[1,5-a]pyridine and 7-tributylstannyl[1][2][3]triazolo[1,5-a]pyridine . We will delve into their respective performance in the Suzuki-Miyaura and Stille cross-coupling reactions, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative merits and practical considerations.
At a Glance: Key Differences and Considerations
| Feature | 7-Bromo[1][2][3]triazolo[1,5-a]pyridine (Suzuki Coupling) | 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine (Stille Coupling) |
| Coupling Partner | Organoboron compounds (boronic acids, esters) | Organohalides or triflates |
| Reagent Toxicity | Boronic acids and their byproducts are generally of low toxicity. | Organotin compounds are highly toxic and require careful handling and disposal. |
| Reaction Conditions | Typically requires a base for activation of the boronic acid. | Often proceeds under neutral or mildly basic conditions, offering broader functional group tolerance. |
| Byproduct Removal | Boron-based byproducts are often water-soluble, facilitating purification. | Tin byproducts can be challenging to remove from the reaction mixture, often necessitating specific workup procedures. |
| Stability of Reagents | Boronic acids can be susceptible to protodeboronation under certain conditions. | Organostannanes are generally stable to air and moisture. |
Reactivity in Action: A Data-Driven Comparison
The choice between a Suzuki and a Stille coupling often hinges on the specific synthetic challenge, including the nature of the desired product and the functional groups present in the coupling partners. Below, we present a comparative analysis based on reported experimental data for analogous systems.
Suzuki Coupling of 7-Bromo[1][2][3]triazolo[1,5-a]pyridine Derivatives
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the arylation of heteroaryl halides. In a recent study, a derivative of 7-bromo[1][2][3]triazolo[1,5-a]pyridine was successfully coupled with 4-methoxyphenylboronic acid, affording the desired biaryl product in an excellent yield of 88%.[2] This demonstrates the high efficiency of the Suzuki coupling for the functionalization of this heterocyclic system.
Table 1: Experimental Data for Suzuki Coupling of a 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative [2]
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 80 | 12 | 88 |
This high yield underscores the utility of 7-bromo[1][2][3]triazolo[1,5-a]pyridine as a robust and reliable substrate for Suzuki couplings, a cornerstone of modern drug discovery and development.
Stille Coupling of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine
While specific experimental data for the Stille coupling of 7-tributylstannyl[1][2][3]triazolo[1,5-a]pyridine is not as readily available in the public domain, the Stille reaction is renowned for its mild conditions and exceptional functional group tolerance. Organostannanes, like the 7-tributylstannyl derivative, are often employed when substrates are sensitive to the basic conditions typically required for Suzuki couplings.
Comparative studies on other heterocyclic systems have shown that Stille couplings can provide high yields, particularly with electron-deficient or sterically hindered coupling partners where Suzuki reactions may be less efficient.[1][4] For instance, in the functionalization of diazocines, Stille couplings consistently provided high yields (47-94%), while Suzuki couplings showed more variability (0-95%) and were more sensitive to steric hindrance.[1][4]
Experimental Protocols: A Practical Guide
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of the key starting materials and their subsequent cross-coupling reactions.
Synthesis of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine
The synthesis of 7-tributylstannyl-[1][2][3]triazolo[1,5-a]pyridine can be achieved from the corresponding 7-bromo derivative via a palladium-catalyzed stannylation reaction. This transformation is a reliable method for introducing the tributyltin moiety.
Experimental Workflow: Synthesis of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine
Caption: Workflow for the synthesis of the 7-tributylstannyl derivative.
Step-by-Step Protocol:
-
To a solution of 7-bromo[1][2][3]triazolo[1,5-a]pyridine in anhydrous toluene, add hexabutylditin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford 7-tributylstannyl[1][2][3]triazolo[1,5-a]pyridine.
Representative Cross-Coupling Protocols
The following protocols provide a starting point for the Suzuki and Stille coupling reactions of the respective 7-substituted[1][2][3]triazolo[1,5-a]pyridines.
Suzuki Coupling of 7-Bromo[1][2][3]triazolo[1,5-a]pyridine
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol: [2]
-
In a reaction vessel, combine 7-bromo[1][2][3]triazolo[1,5-a]pyridine, the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add ethanol as the solvent and degas the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-aryl-[1][2][3]triazolo[1,5-a]pyridine.
Stille Coupling of 7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine
Caption: Experimental workflow for the Stille coupling reaction.
Step-by-Step Protocol:
-
To a solution of 7-tributylstannyl[1][2][3]triazolo[1,5-a]pyridine and the aryl halide or triflate in an anhydrous solvent such as DMF or toluene, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Optional additives such as copper(I) iodide or cesium fluoride can be included to enhance the reaction rate.
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Upon cooling, perform a workup with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Purify the crude product by column chromatography.
Mechanistic Insights: The Catalytic Cycles
A fundamental understanding of the catalytic cycles for both the Suzuki and Stille reactions is essential for troubleshooting and optimizing reaction conditions.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Suzuki coupling is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, is a key step, followed by reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Similar to the Suzuki coupling, the Stille reaction begins with oxidative addition. However, the transmetalation step involves an organostannane and typically does not require a base. The cycle is completed by reductive elimination to afford the coupled product.
Conclusion and Future Outlook
Both 7-bromo[1][2][3]triazolo[1,5-a]pyridine and 7-tributylstannyl[1][2][3]triazolo[1,5-a]pyridine are valuable intermediates for the functionalization of this important heterocyclic core.
-
7-Bromo[1][2][3]triazolo[1,5-a]pyridine , utilized in Suzuki-Miyaura couplings , offers the significant advantages of employing readily available and low-toxicity boronic acids, coupled with straightforward purification. The high yields achievable make it an excellent choice for many applications, particularly in the context of pharmaceutical development where toxicity and purification are major concerns.
-
7-Tributylstannyl[1][2][3]triazolo[1,5-a]pyridine , a substrate for Stille couplings , provides the benefit of milder reaction conditions that are often more tolerant of sensitive functional groups. This can be a decisive factor when dealing with complex molecules. However, the high toxicity of organotin reagents and the challenges associated with byproduct removal are significant drawbacks that must be carefully managed.
The selection between these two powerful synthetic tools should be made on a case-by-case basis, weighing the specific requirements of the target molecule against the practical considerations of each methodology. As the field of catalysis continues to evolve, the development of more efficient and environmentally benign coupling methods will undoubtedly further enhance the synthetic utility of the versatile[1][2][3]triazolo[1,5-a]pyridine scaffold.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Europe PMC, 2023. [Link]
Structural Characterization of Triazolopyridine Metallodrugs: A Comparative Guide
Executive Summary
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry, isosteric with purines and exhibiting potent anticancer (EGFR inhibition) and antimicrobial properties. However, the development of TP-based metallodrugs is plagued by linkage isomerism —the ambiguity of metal coordination at N1, N3, or N4 positions—which solution-state NMR often fails to resolve due to rapid tautomeric exchange.
This guide objectively compares X-ray crystallography against spectroscopic alternatives for characterizing TP complexes. We provide experimental data contrasting the structural stability of Silver(I) polymers versus Copper(II) monomers and detail self-validating protocols for synthesis and crystallization.
Part 1: The Structural Conundrum
The "Blind Spot" in NMR Analysis
In solution, triazolopyridines and their pyrimidine analogs undergo prototropic tautomerism. When complexed with metals like Pt(II) or Ru(III), the metal center can theoretically bind to N1, N3, or N4.
-
NMR Limitation:
H and N NMR provide time-averaged signals. While coordination shifts ( ) suggest binding, they cannot definitively distinguish between N3-monodentate and N3,N4-bridging modes in fluxional systems. -
X-Ray Superiority: Single-crystal X-ray diffraction (SC-XRD) provides a static, 3D "truth," definitively assigning the coordination site and revealing supramolecular interactions (e.g.,
-stacking, argentophilic Ag Ag interactions) that drive solid-state stability and bioavailability.
Decision Logic: When to Deploy SC-XRD
The following logic flow illustrates why SC-XRD is non-negotiable for TP metallodrugs compared to standard spectroscopic screens.
Figure 1: Decision matrix for resolving linkage isomerism in triazolopyridine complexes. Note that SC-XRD serves as the validation standard for predictive DFT models.
Part 2: Comparative Performance Data
Metal Center Impact: Ag(I) Polymers vs. Cu(II) Monomers
The choice of metal center dictates the supramolecular topology, which directly influences solubility and drug delivery profiles.
1. Silver(I) Complexes: The "Zipper" Effect
Silver(I) complexes with TP ligands often form 1D coordination polymers driven by linear N-Ag-N coordination and argentophilic interactions.
-
Performance: High solid-state stability but lower aqueous solubility.
-
Key Feature: Ag
Ag contacts (approx. 3.3–3.5 Å) create a "zipper" motif, enhancing thermal stability.
2. Copper(II) Complexes: The Soluble Monomers
Copper(II) typically forms mononuclear, octahedral complexes (e.g.,
-
Performance: Higher solubility, clearly defined chelating or monodentate modes.
-
Key Feature: Jahn-Teller distortion is often observed, which X-ray data captures but NMR misses.
Quantitative Data Comparison
The table below summarizes crystallographic parameters derived from comparative studies of TP complexes.
| Parameter | Ag(I) Polymeric Network | Cu(II) Monomeric Complex | Pt(II) Square Planar |
| Formula Example | |||
| Coordination Geometry | Linear / Trigonal | Distorted Octahedral | Square Planar |
| Primary Binding Site | N3, N4 (Bridging) | N3 (Monodentate) | N3 (Monodentate) |
| Metal-N Bond Length | 2.15 – 2.30 Å | 2.00 – 2.05 Å | 2.00 – 2.04 Å |
| Bond Angles | N-Ag-N | N-Cu-N | N-Pt-N |
| Supramolecular | Ag | H-bonding (Water-Ligand) | |
| R-Factor (Typical) | 2.5 - 4.0% | 3.0 - 5.0% | 2.0 - 3.5% |
Data synthesized from comparative crystallographic databases [1, 2, 3].
Part 3: Experimental Protocols
Protocol A: Synthesis of Ag(I) Triazolopyrimidine Polymers
Rationale: This method utilizes a slow-release mechanism to favor the formation of high-quality single crystals suitable for X-ray analysis, rather than amorphous powders.
Reagents:
-
Silver Nitrate (
) -
Solvents: Acetonitrile (
), Ethanol ( ), Diethyl Ether ( )
Workflow:
-
Ligand Dissolution: Dissolve 1.0 mmol of tp in 10 mL of warm EtOH.
-
Metal Addition: Separately dissolve 1.0 mmol of
in 5 mL of . Add dropwise to the ligand solution under darkness (to prevent Ag photoreduction). -
Incubation: Stir for 30 minutes at room temperature. A white precipitate may form (microcrystalline).
-
Crystal Growth (The Critical Step): Filter the solution. Layer the filtrate in a narrow test tube:
-
Bottom: Filtrate (Ag-TP complex in EtOH/MeCN)
-
Top: Diethyl ether (carefully layered, 1:1 volume ratio)
-
-
Harvest: Allow slow diffusion for 3-5 days in the dark. Colorless block crystals will form at the interface.
Protocol B: Synthesis of Ru(III) Anticancer Candidates
Rationale: Ruthenium kinetics are slow. This protocol uses reflux to ensure thermodynamic product formation, critical for reproducible biological assays.
Workflow:
-
Mix: Combine
(0.5 mmol) and tp derivative (1.5 mmol) in 20 mL absolute ethanol. -
Reflux: Heat to reflux (
) for 4-6 hours. The solution will darken (deep red/brown). -
Isolation: Cool to room temperature. Filter the precipitate.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol. Allow to cool slowly to
overnight.
Visualization: Synthesis & Characterization Pipeline
This diagram outlines the self-validating workflow from raw materials to structural data.
Figure 2: End-to-end workflow for generating publication-quality crystallographic data for organometallics.
References
-
Structural diversity in iron(II), cobalt(II), nickel(II) and copper(II) complexes of triazolopyridines. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Palladium(II) chloride complexes with 1,2,4-triazolo[1,5-a]pyrimidines: X-ray, 15N–1H NMR and 15N CP MAS studies. Source: ResearchGate URL:[2][Link]
-
Dinuclear silver(I) complexes for the design of metal-ligand networks based on triazolopyrimidines. Source: ResearchGate / CrystEngComm URL:[Link]
-
Synthesis, structure and biological evaluation of ruthenium(III) complexes of triazolopyrimidines with anticancer properties. Source: Journal of Inorganic Biochemistry (via PubMed/ScienceDirect) URL:[Link]
-
Antibacterial Activity and Cytotoxicity of Silver(I) Complexes... X-ray Crystal Structure. Source: Int. J. Mol. Sci. (MDPI) URL:[Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and biological evaluation of ruthenium(III) complexes of triazolopyrimidines with anticancer properties. | Sigma-Aldrich [sigmaaldrich.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Triazolopyridines as ligands: structural diversity in iron(ii), cobalt(ii), nickel(ii) and copper(ii) complexes of 3-(2-pyridyl)-[1,2,4]triazolo[4,3-a]pyridine (L10) and spin crossover in [FeII(L10)2(NCS)2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Benchmarking Yields of Triazolopyridine Derivatives via Pd-Catalysis
Executive Summary
Triazolopyridine scaffolds (specifically [1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[4,5-b]pyridine) are critical pharmacophores in kinase inhibitor development. Their synthesis via Palladium (Pd)-catalyzed cross-coupling is often plagued by two specific failure modes: regiochemical ambiguity (C-3 vs. C-7 arylation) and Dimroth rearrangement (ring opening/isomerization).
This guide benchmarks three distinct Pd-catalytic systems optimized to overcome these hurdles. Unlike generic coupling protocols, these systems are selected based on their ability to suppress isomerization and control site-selectivity.
Part 1: Mechanistic Context & Catalyst Selection
The choice of Pd source and ligand is not merely about conversion; it dictates the reaction pathway.
The Critical Decision Matrix
-
For C-H Activation: Ligand choice is secondary to Base Selection . The acidity difference between C-3 and C-7 allows for "Divergent Arylation."
-
For Suzuki Coupling: Bulky, electron-rich phosphines (
) are required to prevent coordination of the pyridine nitrogen to Pd, which triggers the Dimroth rearrangement. -
For C-N Coupling: NHC-Pd complexes outperform phosphines by preventing catalyst poisoning by the triazole nitrogens.
Figure 1: Decision matrix for selecting Pd-catalyst systems based on the desired transformation and failure mode avoidance.
Part 2: Comparative Benchmarks & Yield Analysis
Scenario A: Direct C-H Arylation (Regiodivergent Synthesis)
Objective: Functionalize the triazolopyridine core without pre-halogenation. Key Insight: The reaction proceeds via two different mechanisms depending on the base.
-
Weak Base (
): Generates a Pd-carbene intermediate C-3 Arylation . -
Strong Base (
): Direct deprotonation C-7 Arylation .
| Parameter | Condition A (C-3 Selective) | Condition B (C-7 Selective) |
| Catalyst | ||
| Base | ||
| Additive | None | |
| Solvent/Temp | Toluene, 130°C | Toluene, 130°C |
| Mechanism | Carbene Migratory Insertion | Direct Deprotonation (CMD) |
| Yield (Avg) | 75-82% | 78-85% |
| Selectivity | >20:1 (C3:C7) | >20:1 (C7:C3) |
Scenario B: Suzuki-Miyaura Coupling
Objective: Coupling aryl boronic acids to chloro-triazolopyridines.
Key Insight: Standard ligands like
| Catalyst System | Ligand Class | Yield | Outcome |
| Bulky Alkyl Phosphine | 86% | Exclusive Product (No rearrangement) | |
| Aryl Phosphine | 50-60% | Mixed isomers + recovered SM | |
| Bidentate | <20% | Degradation predominant | |
| Buchwald Biaryl | 47-77% | Good for sterically hindered substrates |
Scenario C: Buchwald-Hartwig Amination
Objective: Introduction of amine groups (C-N bond).[1][2] Key Insight: Triazole nitrogens poison standard Pd catalysts. Expanded-ring NHC (N-Heterocyclic Carbene) ligands provide the steric bulk and electron donation necessary to outcompete the substrate for metal binding.
-
Recommended Catalyst: [(THP-Dipp)Pd(cinn)Cl] (Expanded-ring NHC)[2][3][4]
-
Conditions:
, Dioxane, 120°C.[3][5] -
Yield: 80-90% (vs. <50% with standard Pd/BINAP systems for this specific scaffold).
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective C-3 Arylation (Carbene Pathway)
-
Scope: Synthesis of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines.
-
Charge Vessel: In a glovebox, add triazolopyridine (0.2 mmol), Aryl Bromide (0.4 mmol),
(6.6 mg, 5 mol%), and (5.0 mg, 10 mol%). -
Base Addition: Add anhydrous
(55 mg, 0.4 mmol). -
Solvent: Add anhydrous Toluene (3.0 mL). Seal tube.
-
Reaction: Heat to 130°C for 24 hours.
-
Workup: Cool to RT, filter through Celite, concentrate, and purify via silica gel chromatography (EtOAc/Hexane).
Protocol 2: High-Fidelity Suzuki Coupling (Isomerization-Free)
-
Scope: Coupling of 8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine derivatives.
-
Catalyst Prep: Mix
(2 mol%) and (4 mol%) in 1,4-dioxane under Argon. Stir for 10 min to generate active . -
Substrate Addition: Add chloro-triazolopyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(2.0 equiv). -
Reaction: Heat at 80°C for 5-12 hours. Note: Do not exceed 100°C to avoid thermal rearrangement.
-
Validation: Check 1H NMR immediately. Lack of shift in the triazole proton confirms the ring remained closed.
Part 4: Visualizing the Divergent Mechanism
The following diagram illustrates how the base determines the reaction pathway in Protocol 1, a unique feature of this scaffold.
Figure 2: Mechanistic divergence in Pd-catalyzed arylation of triazolopyridines.
References
-
Palladium-Catalyzed Divergent Arylation of Triazolopyridines. Source: IBS Publications / Chem. Asian J. (2018). Key Finding: Discovery of base-controlled regioselectivity (C-3 vs C-7). URL:[Link]
-
Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling. Source: ResearchGate / Journal of Organic Chemistry (2016). Key Finding: Use of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
prevents Dimroth rearrangement during coupling. URL:[Link] -
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. Source: MDPI Molecules (2022). Key Finding: Expanded-ring NHC Pd catalysts enable high-yield C-N coupling on triazole scaffolds.[3][4] URL:[Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene Catalyst. Source: ChemRxiv (2026). Key Finding: Usage of
for sterically congested triazolopyridine couplings.[6] URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Tin Scavengers in Triazolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazolopyridines, a scaffold of significant interest in medicinal chemistry, often employs powerful carbon-carbon bond-forming reactions such as the Stille coupling.[1][2] While highly effective, these reactions introduce organotin reagents, which are notoriously toxic and must be meticulously removed from the final active pharmaceutical ingredient (API).[3][4] This guide provides a comparative analysis of common tin scavengers, offering experimental insights to aid in the selection of the most appropriate purification strategy for your triazolopyridine synthesis.
The Challenge of Residual Tin in Pharmaceutical Synthesis
Organotin compounds, even at trace levels, pose significant safety risks and can interfere with downstream processes and biological assays.[5] Regulatory bodies have stringent limits on metal impurities in APIs, making efficient tin removal a critical step in the drug development process.[6] The choice of a tin scavenger is dictated by several factors, including the properties of the target triazolopyridine, the nature of the tin species to be removed, and the desired level of purity.
Comparative Analysis of Common Tin Scavengers
The selection of an appropriate tin scavenger is a crucial decision in the purification workflow. Below is a comparative analysis of three widely used methods, highlighting their mechanisms, advantages, and limitations.
| Scavenging Method | Mechanism of Action | Advantages | Disadvantages | Typical Residual Tin Levels |
| Aqueous Potassium Fluoride (KF) Wash | Forms insoluble and easily filterable tributyltin fluoride (Bu3SnF) precipitates.[3][7] | Simple, cost-effective, and widely applicable. | May not be effective for all organotin species; can lead to emulsions. | < 30 ppm |
| Functionalized Silica Gels (e.g., SiliaMetS®, QuadraSil™) | Covalently bound functional groups (e.g., thiols, amines) chelate and adsorb organotin compounds onto a solid support. | High efficiency and selectivity; easy removal by filtration; suitable for flow chemistry. | Higher cost compared to KF wash; capacity can be a limiting factor. | < 10 ppm |
| Liquid-Liquid Extraction | Partitions the organotin impurities into a solvent in which the desired product is immiscible.[7] | Can be effective for specific product/impurity combinations. | Efficiency is highly dependent on partition coefficients; can be solvent and time-intensive. | Variable |
In-Depth Look at Scavenger Mechanisms
Aqueous Potassium Fluoride (KF): This classical method relies on the high affinity of fluoride ions for tin. The reaction between the organotin halide byproduct (e.g., Bu3SnCl) and KF results in the formation of a white, insoluble precipitate of tributyltin fluoride, which can be removed by filtration.[3] The simplicity and low cost of this method make it a popular first choice for many applications.
Functionalized Silica Gels: These solid-supported scavengers represent a more advanced approach to metal removal. The silica backbone is functionalized with various ligands, such as thiols (e.g., QuadraSil™ MP) or amines (e.g., QuadraSil™ AP), which have a strong affinity for tin. The organotin compounds are effectively sequestered onto the solid support, allowing for their straightforward removal by simple filtration. This method is particularly advantageous for achieving very low levels of tin contamination.
Experimental Protocol: Tin Scavenging in a Post-Stille Coupling Workup for a Generic Triazolopyridine Synthesis
This protocol outlines a typical workflow for the synthesis of a substituted triazolopyridine via a Stille coupling reaction, followed by purification using a functionalized silica scavenger.
Step 1: Stille Coupling Reaction
-
To a solution of a halogenated triazolopyridine precursor (1.0 eq) in a suitable solvent (e.g., toluene, DMF) under an inert atmosphere, add the organostannane reagent (1.1-1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands or additives.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Step 2: Post-Reaction Workup and Tin Scavenging
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Add the functionalized silica tin scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to the initial amount of tin reagent).
-
Stir the suspension at room temperature for 2-16 hours. The optimal time should be determined empirically.
-
Filter the mixture through a pad of celite to remove the silica scavenger and the palladium catalyst.
-
Wash the filter cake with the organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography or recrystallization if necessary.
Step 3: Analysis of Residual Tin
-
To ensure the final product meets the required purity standards, the residual tin content should be quantified using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizing the Workflow
The following diagram illustrates the key stages of the tin scavenging process in triazolopyridine synthesis.
Caption: Workflow for Tin Scavenging in Triazolopyridine Synthesis.
Conclusion
The effective removal of residual tin is a non-negotiable step in the synthesis of triazolopyridines for pharmaceutical applications. While traditional methods like aqueous KF washes offer a simple and cost-effective solution, functionalized silica scavengers provide a highly efficient and robust alternative for achieving the stringent purity requirements of the pharmaceutical industry. The choice of scavenger should be carefully considered based on the specific requirements of the synthesis and the properties of the target molecule. By implementing a well-designed scavenging strategy, researchers can ensure the safety and quality of their triazolopyridine-based drug candidates.
References
-
NROChemistry. Stille Coupling. [Link]
-
University of Rochester. Workup for Removing Tin Byproducts. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]
-
Roberge, J. Y., et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. [Link]
-
Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Wikipedia. Triazolopyridine. [Link]
-
ChemRxiv. Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. [Link]
-
PubMed. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
Bioengineer.org. Triazolopyridines: Advances in Synthesis and Applications. [Link]
-
MDPI. Optimization, Kinetic Studies of Tin Leaching from Waste Printed Circuit Boards and Selective Tin Recovery from Its Pregnant Solution. [Link]
-
RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
-
OUCI. Photochemical Synthesis of Heterocycles: Merging Flow Processing and Metal-Catalyzed Visible Light Photoredox Transformations. [Link]
-
SiliCycle. Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]
-
PMC. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. [Link]
-
Ivory Research. Significance of impurities in active pharmaceutical ingredients. [Link]
-
ATSDR. Tin ToxFAQs. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
[1]
Executive Safety Summary: The "Trojan Horse" Risk
Do not treat this merely as a generic organic intermediate. 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine presents a dual-threat profile common to lipophilic organometallics.
-
The Delivery System (Tributyltin moiety): The three butyl chains render the molecule highly lipophilic. This allows it to penetrate nitrile gloves and human skin rapidly, acting as a carrier vehicle.
-
The Payload (Triazolopyridine): Once across the dermal barrier, the molecule introduces a pharmacologically active heterocycle into the systemic circulation.
Critical Threshold: The OSHA Permissible Exposure Limit (PEL) for organic tin compounds is extremely low: 0.1 mg/m³ (TWA) . This is significantly lower than common solvents, necessitating strict engineering controls.
The Defense System: PPE & Engineering Controls[2]
Safety when handling organostannanes is not about "wearing gear"; it is about establishing a validated barrier between the lipophilic heavy metal and your biology.
A. Respiratory Defense (Engineering Controls)
-
Primary Barrier: All handling (weighing, solubilizing, reacting) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Secondary Barrier: If work must be done outside a hood (strongly discouraged) or in a spill scenario, a full-face respirator with Organic Vapor/P100 combination cartridges is required. Standard N95s offer zero protection against organotin vapors.
B. Dermal Defense (The Glove Protocol)
Standard 4-mil nitrile gloves provide insufficient breakthrough times for tributyltin compounds in solution.
| Barrier Layer | Material Recommendation | Rationale |
| Inner Layer | 4-mil Nitrile (Disposable) | Comfort and sweat absorption; protects against minor splashes of non-tin reagents. |
| Outer Layer | Silver Shield® (EVOH/PE Laminate) | MANDATORY for Stock Solutions. Laminates provide >480 min breakthrough time against organotins. |
| Alternative | Double-gloved High-Grade Nitrile (min 8-mil total) | Acceptable only for handling solid powder for short durations (<15 mins). |
C. Visual Logic: PPE Decision Matrix
The following diagram illustrates the decision logic for selecting PPE based on the state of the reagent.
Figure 1: Decision matrix for glove selection based on physical state and exposure duration. Note the immediate escalation to laminate gloves for solutions.
Operational Workflow: From Weighing to Reaction
Step 1: Weighing & Transfer[2]
-
Static Hazard: Dry organotin powders can be static. Use an antistatic gun if available.
-
Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, move it to the hood, add the solid, cap it tightly, and return to the balance. Never transport open vials of organotins across the lab.
Step 2: Reaction Setup
-
Inert Atmosphere: Stannanes can degrade (protodestannylation) in the presence of moisture/acid. Setup under Nitrogen or Argon is not just for chemistry yield but prevents the formation of volatile breakdown products.
-
Syringe Technique: When transferring solutions, use Luer-lock syringes to prevent needle pop-off. A spray of organotin solution is a critical exposure event.
Step 3: Decontamination
-
Solvent Wash: Rinse all glassware with Dichloromethane (DCM) or Acetone inside the hood before removing it for washing.
-
Surface Decon: Wipe hood surfaces with a 10% soap/water solution followed by ethanol. TBTs adhere strongly to surfaces; simple water rinsing is ineffective.
Waste Disposal: The "Cradle-to-Grave" Protocol
Organotin waste is a major environmental hazard (marine pollutant) and must be rigorously segregated.
Waste Segregation Table
| Waste Category | Contents | Disposal Action |
| Stream A | Organotin Liquids (Reaction mother liquors, rinses) | Collect in dedicated "Heavy Metal Organics" carboy. DO NOT MIX with oxidizers (peroxides/acids). |
| Stream B | Solid Contaminants (Gloves, paper towels, weighing boats) | Double-bag in heavy-duty polyethylene bags. Label as "Solid Toxic Waste (Organotin)." |
| Stream C | Sharps (Needles used for transfer) | Immediate disposal in sharps container. Label container "Contaminated with Organotins." |
Visual Logic: Waste Workflow
Figure 2: Waste segregation logic emphasizing the separation of heavy metal organics from oxidizers.
Emergency Response
-
Skin Contact:
-
Immediate: Remove contaminated clothing/gloves.[1]
-
Wash: Scrub gently with soap and copious water for 15 minutes . Solvents (ethanol) should generally be avoided on skin as they may enhance absorption of the lipophilic tin.
-
Medical: Seek medical attention. Organotin burns can be delayed (appearing hours later).
-
-
Spill (Liquid):
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Tin, organic compounds. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Tributyltin. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
